molecular formula C8H7ClN2O B3370372 2H-[2,7]Naphthyridin-1-one hydrochloride CAS No. 369648-60-2

2H-[2,7]Naphthyridin-1-one hydrochloride

Katalognummer: B3370372
CAS-Nummer: 369648-60-2
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: FZVQCDOFCWVJJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-[2,7]Naphthyridin-1-one hydrochloride (CAS 369648-60-2) is a chemical compound belonging to the naphthyridine class of heterocyclic compounds. Naphthyridines, which consist of a fused system of two pyridine rings, are recognized as "benzodiazines" or "diazanaphthalenes" and exist in six distinct positional isomers . This specific compound is supplied as its hydrochloride salt to enhance stability and solubility for research applications. The molecular formula for this compound is C8H7ClN2O, and it has a molecular weight of 182.61 g/mol .Naphthyridine scaffolds are found in various natural products and are also synthesized for research purposes. Compounds containing this core structure demonstrate a wide spectrum of significant biological activities, making them a privileged structure in medicinal chemistry research . Naturally derived naphthyridine alkaloids have shown promising anti-infectious properties, including antibacterial and antifungal effects, which are valuable for investigating new therapeutic agents against resistant pathogens . Furthermore, this class of compounds has attracted considerable interest for its potent anticancer properties. Research on natural naphthyridines, such as canthin-6-one, has demonstrated their ability to induce apoptosis and necrosis in cancer cells, suggesting potential applications in oncology research . Other explored areas of activity for naphthyridine derivatives include anti-inflammatory and immunomodulatory effects, with some compounds shown to inhibit the production of key pro-inflammatory mediators . The broad range of biological activities associated with the naphthyridine core highlights the research value of 2H-[2,7]Naphthyridin-1-one hydrochloride as a building block or intermediate in drug discovery and development programs.This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose. Proper safety procedures must be followed, including the use of appropriate personal protective equipment.

Eigenschaften

IUPAC Name

2H-2,7-naphthyridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h1-5H,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVQCDOFCWVJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369648-60-2
Record name 2,7-Naphthyridin-1(2H)-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369648-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridin-1(2H)-one, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Technical Guide on 2H-[2,7]Naphthyridin-1-one Hydrochloride: Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, the 2,7-naphthyridine scaffold has emerged as a privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 2H-[2,7]Naphthyridin-1-one hydrochloride , detailing its core physicochemical properties, synthetic utility, and the rigorous analytical workflows required to validate its integrity in pharmaceutical manufacturing.

Physicochemical Profiling & Structural Dynamics

2H-[2,7]Naphthyridin-1-one hydrochloride is a fused bicyclic system consisting of two pyridine rings. The presence of the lactam motif (which exists in tautomeric equilibrium with its 1-hydroxy form) provides a versatile handle for downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The hydrochloride salt form is specifically utilized to enhance the compound's aqueous solubility and shelf-stability, preventing the premature oxidation of the electron-rich aromatic system that often plagues free-base heterocycles.

Table 1: Core Chemical and Physical Properties
PropertyValue
Compound Name 2H-[2,7]Naphthyridin-1-one hydrochloride
Common Synonyms 2,7-Naphthyridin-1(2H)-one hydrochloride; 1-hydroxy-2,7-naphthyridine hydrochloride salt[1]
CAS Registry Number 369648-60-2[1]
Molecular Formula C₈H₆N₂O · HCl (or C₈H₇ClN₂O)[1]
Molecular Weight 182.609 g/mol [1]
Topological Polar Surface Area (TPSA) 42.0 Ų[1]
LogP (Octanol/Water) 0.11[1]
Hydrogen Bond Donors / Acceptors 2 / 2[1]

Synthetic Pathways and Downstream Derivatization

In medicinal chemistry, 2H-[2,7]Naphthyridin-1-one hydrochloride is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a critical precursor. Its most common industrial application is the conversion into 1-chloro-2,7-naphthyridine (CAS 69042-30-4)[2].

Experimental Protocol 1: Synthesis of 1-Chloro-2,7-naphthyridine

This protocol relies on the chlorination of the tautomeric 1-hydroxy group. The causality behind using Phosphorus oxychloride (


) is twofold: it acts as both a dehydrating chlorinating agent and a solvent, driving the thermodynamically uphill formation of the imidoyl chloride intermediate.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with 2H-[2,7]Naphthyridin-1-one hydrochloride (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) as a co-solvent. Cool the system to 0°C using an ice bath. Slowly add

    
     (3.0 eq) dropwise. Causality: The controlled addition at 0°C manages the highly exothermic complexation between the basic naphthyridine nitrogens and the Lewis acidic phosphorus center.
    
  • Reflux: Remove the ice bath and elevate the temperature to reflux (approx. 40°C in DCM, or up to 90°C if utilizing a higher-boiling solvent like toluene) for 2.0 hours[1]. Heating provides the activation energy necessary to expel the phosphorodichloridate leaving group.

  • Quenching: Carefully pour the reaction mixture over crushed ice containing aqueous ammonia (

    
    ). Causality: The ammonia neutralizes excess 
    
    
    
    and prevents the acidic hydrolysis of the newly formed C-Cl bond back to the starting lactam[1].
  • Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The typical yield for this transformation is ~85.5%[1].
    

Derivatization A 2H-[2,7]Naphthyridin-1-one HCl CAS: 369648-60-2 B Imidoyl Chloride Intermediate A->B POCl3 / DCM 0°C to Reflux C 1-Chloro-2,7-naphthyridine CAS: 69042-30-4 B->C NH3 / Ice Quench 2.0h Reaction Time D Kinase Inhibitor Derivatives C->D SNAr / Cross-Coupling (e.g., Buchwald-Hartwig)

Caption: Chemical derivatization pathway of 2H-[2,7]Naphthyridin-1-one HCl to active pharmaceutical ingredients.

Mechanistic Applications in Drug Discovery

The 2,7-naphthyridine scaffold is highly prized in the design of targeted therapeutics. The spatial arrangement of the nitrogen atoms allows for bidentate interactions with the hinge region of ATP-binding pockets in various kinases.

Furthermore, derivatives synthesized from 2H-[2,7]Naphthyridin-1-one hydrochloride are actively investigated in the modulation of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. Modulators of this complex are critical in treating BAF-related disorders, including severe viral infections and specific oncological profiles[3]. The 1-position of the naphthyridine ring serves as an optimal vector for extending functional groups into the solvent-exposed region of the target protein, thereby enhancing binding affinity and selectivity.

Analytical Characterization & Quality Control (QC)

Before utilizing 2H-[2,7]Naphthyridin-1-one hydrochloride in multi-step syntheses, its identity and purity must be rigorously validated. The following self-validating analytical workflow ensures that the stoichiometric calculations for downstream reactions are based on accurate molecular weights (182.609 g/mol ).

Experimental Protocol 2: Self-Validating Analytical Workflow
  • LC-MS Analysis (Purity & Mass Confirmation):

    • Method: Dissolve 5 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Inject 2 µL onto a C18 Reverse-Phase column.

    • Causality: The acidic modifier maintains the compound in a protonated state, preventing peak tailing caused by secondary interactions with residual silanols on the silica stationary phase. The

      
       ion must be observed at m/z 147.0 (the free base MW is ~146.1  g/mol ). The absence of an m/z 182 peak in positive ion mode confirms that the HCl is an ionically bound salt rather than a covalently bound chlorine atom.
      
  • ¹H-NMR Spectroscopy (Structural Integrity):

    • Method: Dissolve 15 mg of the sample in DMSO-

      
      .
      
    • Causality: DMSO-

      
       is selected over 
      
      
      
      due to the high polarity and limited solubility of the hydrochloride salt. The lactam NH proton will appear as a broad singlet far downfield (>11 ppm), while the naphthyridine core protons will exhibit characteristic, tightly coupled doublets and singlets in the aromatic region (7.0–9.5 ppm).
  • Argentometric Titration (Stoichiometric Validation):

    • Method: Titrate an aqueous solution of the compound with standardized

      
       using potassium chromate as an indicator (Mohr's method).
      
    • Causality: This confirms the exact 1:1 molar ratio of the hydrochloride salt. If the chloride content deviates from ~19.4% (w/w), the batch may contain excess free HCl or exist partially as a free base, which would skew the 182.609 g/mol molecular weight assumption and ruin the stoichiometry of subsequent equivalents.

QC_Workflow Start Batch Sample 2H-[2,7]Naphthyridin-1-one HCl LCMS LC-MS Analysis Target: m/z 147.0 [M+H]+ Start->LCMS NMR 1H-NMR (DMSO-d6) Identity & Structural Integrity Start->NMR Titration AgNO3 Titration Confirm HCl Stoichiometry Start->Titration Release Batch Release >98% Purity Confirmed LCMS->Release Pass NMR->Release Pass Titration->Release Pass

Caption: Self-validating Quality Control (QC) workflow for structural verification and purity analysis.

References

  • Molaid Chemical Database.2,7-萘啶-1(2H)-酮盐酸盐 (2H-[2,7]Naphthyridin-1-one hydrochloride) - CAS 369648-60-2.
  • ChemicalBook.2,7-NAPHTHYRIDINE, 1-CHLORO- CAS#: 69042-30-4: Preparation Products And Raw materials.
  • Google Patents / WIPO.WO2020160192A1 - Methods and compositions for the treatment of BAF-related disorders.

Sources

The 2,7-Naphthyridin-1-one Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-naphthyridin-1-one scaffold represents a privileged, under-explored heterocyclic system in modern medicinal chemistry. Structurally isomeric to the more common isoquinolinone and 1,6-naphthyridine frameworks, this core offers unique hydrogen-bonding vectors and solubility profiles that make it an ideal bioisostere for kinase inhibitors (MET, c-Kit, MASTL) and phosphodiesterase (PDE5) modulators. This technical guide provides a rigorous analysis of the synthetic architectures, structure-activity relationships (SAR), and therapeutic utility of this scaffold, designed for drug discovery scientists requiring actionable intelligence.

Structural Logic & Physicochemical Profile

The 2,7-naphthyridin-1-one core consists of a fused bicyclic system containing two nitrogen atoms: one at position 2 (lactam nitrogen) and one at position 7 (pyridine-like nitrogen).

  • H-Bonding Vectors: The lactam motif (N2-H/C1=O) serves as a critical donor-acceptor pair, often mimicking the hinge-binding region of ATP in kinase active sites. The N7 nitrogen provides an additional acceptor site, distinct from quinoline or isoquinoline, allowing for specific water-mediated interactions or salt bridge formation.

  • Bioisosterism: It is frequently employed as a bioisostere for the isoquinolin-1-one core to improve aqueous solubility (due to the extra nitrogen lowering logP) and alter metabolic stability profiles.

Synthetic Architectures

Constructing the 2,7-naphthyridin-1-one core requires overcoming the electron-deficient nature of the pyridine ring. Three primary methodologies have emerged as industry standards.

Method A: The Cyanopyridine Cyclization (Reissert-Type)

This is the most scalable route for generating the core scaffold. It typically commences with 4-methyl-3-cyanopyridine.

  • Mechanism: Deprotonation of the methyl group followed by condensation with an electrophile (e.g., diethyl oxalate or dimethylformamide acetals) and subsequent cyclization.

  • Utility: Ideal for introducing substituents at the C3 and C4 positions.

Method B: Intramolecular Aza-Diels-Alder

Utilized in the total synthesis of marine alkaloids like Lophocladines.

  • Mechanism: Involves a [4+2] cycloaddition between a pyrazine-based diene and a suitable dienophile.

  • Utility: Best for complex natural product analogs requiring stereochemical control.

Method C: Late-Stage N-Arylation (Diaryliodonium Salts)

For medicinal chemistry optimization, functionalizing the N2 position is critical.

  • Protocol: Copper-catalyzed coupling or metal-free arylation using diaryliodonium salts.

  • Advantage: Allows for the rapid diversification of the "tail" region of the molecule, crucial for occupying hydrophobic pockets in kinase targets (e.g., MET kinase).

Visualization: Synthetic Pathways

Synthesis_Pathways Precursor 4-Methyl-3-cyanopyridine MethodA Method A: Cyclocondensation (Diethyl oxalate/Base) Precursor->MethodA Deprotonation Intermediate Enamine / Reissert Intermediate Scaffold 2,7-Naphthyridin-1-one Core Intermediate->Scaffold Cyclization MethodB Method B: N-Arylation (Diaryliodonium Salts) Scaffold->MethodB N2-Functionalization MethodA->Intermediate TargetMET MET Inhibitor (13f) MethodB->TargetMET + 3-Fluoroaniline deriv. TargetPDE PDE5 Inhibitor (T-0156) MethodB->TargetPDE + Phenyl deriv.

Caption: Divergent synthetic workflows for accessing bioactive 2,7-naphthyridin-1-one derivatives.

Structure-Activity Relationship (SAR)[1]

The SAR of this scaffold is highly position-dependent. Below is a validated map based on MET and c-Kit inhibitor data.

The SAR Map
  • Position 1 (Carbonyl): Essential for H-bonding. Removal or modification to thione typically reduces potency.

  • Position 2 (Lactam Nitrogen): The "Tail" vector. Large hydrophobic aryl groups here (e.g., 4-fluorophenyl) are critical for potency in MET and VEGFR-2 inhibitors. This group often occupies the solvent-exposed region or a hydrophobic back-pocket.

  • Position 8 (Perisubstitution): A critical vector for kinase selectivity. Introduction of amino groups (

    
     or substituted amines) at C8 significantly enhances c-Kit and VEGFR-2 inhibitory activity, likely due to specific interactions with the gatekeeper residue or the hinge region.
    
  • Position 7 (Pyridine Nitrogen): Modulates solubility and pKa. Quaternization or oxidation (N-oxide) generally abolishes activity, indicating the necessity of the lone pair or specific steric constraints.

SAR_Map Core 2,7-Naphthyridin-1-one Scaffold Pos1 Pos 1 (C=O): H-Bond Acceptor (Essential) Core->Pos1 Pos2 Pos 2 (N-R): Hydrophobic Pocket (Aryl groups favored) Core->Pos2 Pos8 Pos 8 (C-R): Selectivity Vector (Amino groups boost c-Kit) Core->Pos8 Pos7 Pos 7 (N): Solubility & pKa (Unsubstituted preferred) Core->Pos7

Caption: SAR vectors for the 2,7-naphthyridin-1-one scaffold in kinase inhibition.

Therapeutic Case Studies

Oncology: MET and MASTL Kinase Inhibitors

The 2,7-naphthyridinone scaffold has demonstrated efficacy as a Type II kinase inhibitor.

  • Compound 13f (MET Inhibitor): Designed by conformationally restraining the pharmacophore of BMS-777607.[1]

    • Mechanism: Binds to the ATP pocket of c-MET.

    • Efficacy: Tumor growth inhibition (TGI) of 114% in U-87 MG xenograft models.[1]

  • MASTL Inhibitors (2024): A novel application where this scaffold inhibits Microtubule-associated serine/threonine kinase-like (MASTL), promoting mitotic catastrophe in cancer cells.[2]

Urology: PDE5 Inhibition (T-0156)
  • Compound: T-0156 (2-(4-aminophenyl)-2,7-naphthyridin-1-one derivative).

  • Differentiation: High selectivity against PDE6 (visual side effects) compared to Sildenafil.[3]

  • Potency: IC50 = 0.23 nM against PDE5.[3]

Data Summary: Potency Comparison
CompoundTargetIC50 (nM)Selectivity NoteSource
13f c-MET< 10 nM*High oral bioavailability[1]
9k c-Kit8.538-fold > ref compound[2]
10r VEGFR-231.7Potent angiogenesis inhibition[2]
T-0156 PDE50.23>100,000x vs PDE1-4[3]
10j S. aureus8 mg/L (MIC)Biofilm eradication[4]

*Estimated from potency description in text.

Experimental Protocol: Synthesis of 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one

Based on the methodologies of Wang et al. and Dai et al.

Objective: To synthesize a core scaffold suitable for SAR exploration at the C8 position.

Step 1: Precursor Preparation

  • Dissolve 4-methyl-3-cyanopyridine (1.0 eq) in anhydrous DMF.

  • Add DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 eq) and heat to 140°C for 12 hours.

  • Evaporate solvent to yield the enamine intermediate.

Step 2: Cyclization

  • Redissolve intermediate in acetic acid.

  • Add Aniline (1.1 eq) (or substituted aniline for N2-diversity).

  • Reflux for 4-6 hours.

  • Cool and precipitate with water. Filter the solid to obtain the 2,7-naphthyridin-1-one core.

Step 3: C8-Functionalization (if starting from chlorinated precursor)

  • If using an 8-chloro variant (synthesized via N-oxide rearrangement):

  • Dissolve 8-chloro-2,7-naphthyridin-1-one in 1,4-dioxane.

  • Add desired Amine (2.0 eq), Pd2(dba)3 (5 mol%), BINAP (10 mol%), and Cs2CO3 (2.0 eq).

  • Heat at 100°C under Argon for 12h (Buchwald-Hartwig conditions).

  • Purify via flash chromatography (DCM/MeOH).

Future Outlook

The 2,7-naphthyridin-1-one scaffold is transitioning from a niche heterocycle to a validated template for multi-targeted kinase inhibition.

  • MASTL Targeting: The 2024 disclosure of MASTL inhibitors suggests this scaffold will play a key role in next-generation anti-mitotic therapies.

  • Dual-Action Inhibitors: The ability to inhibit both c-Kit and VEGFR-2 (angiogenesis + proliferation) makes it a strong candidate for GIST (Gastrointestinal Stromal Tumors) and renal cell carcinoma.

References

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. Source: European Journal of Medicinal Chemistry (2019).[1] URL:[Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Source: Molecules (2019).[1] URL:[Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2003).[3] URL:[Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. Source: International Journal of Molecular Sciences (2022). URL:[Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Source: ACS Medicinal Chemistry Letters (2024).[4][5] URL:[Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Source: ACS Combinatorial Science (2015). URL:[Link]

Sources

Technical Guide: Tautomerism and Salt Stabilization in 2H-[2,7]Naphthyridin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of the tautomeric behavior of 2H-[2,7]naphthyridin-1-one, specifically focusing on its transition between lactam and lactim forms and the stabilization mechanisms introduced by hydrochloride salt formation.

Executive Summary

The 2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., MET/AXL inhibitors) and poly(ADP-ribose) polymerase (PARP) inhibitors. However, its utility is often complicated by prototropic tautomerism .

This guide addresses the equilibrium between the 2H-lactam (1-oxo) and 1-hydroxy-lactim forms. Crucially, it details how hydrochloride salt formation acts as a "chemical lock," protonating the distal N-7 nitrogen and electronically stabilizing the amide-like character of the N-2/C-1 segment. This document provides the theoretical framework and actionable experimental protocols to isolate and characterize these specific forms.

The Tautomeric Equilibrium: Mechanism & Thermodynamics

Structural Definition

The core molecule exists in a dynamic equilibrium between two principal tautomers. Understanding this is prerequisite to any salt formation strategy.

  • Form A (Lactam / 2H-one): The carbonyl is at C-1, and the proton resides on N-2. This is an amide-like resonance structure.

  • Form B (Lactim / 1-hydroxy): The proton resides on the oxygen at C-1, creating a hydroxyl group and a C=N double bond at the 1-2 position.

Thermodynamic Preference

In the solid state and in polar protic solvents (e.g., Water, Methanol), the Lactam (Form A) is the dominant species. This preference is driven by two factors:

  • Aromaticity vs. Amide Resonance: While the lactim form is fully aromatic (naphthalene-like), the lactam form benefits from strong amide resonance stabilization (

    
    ).
    
  • Intermolecular Hydrogen Bonding: Lactam forms efficiently dimerize (head-to-tail) in the crystal lattice, forming robust

    
     networks that lower the total lattice energy.
    
Visualization of the Equilibrium

The following diagram illustrates the proton transfer mechanism and the solvent-mediated transition states.

Tautomerism Lactam Lactam Form (2H-one) Dominant in Polar Media TS Solvent-Mediated Transition State Lactam->TS -H+ (N2) Lactim Lactim Form (1-Hydroxy) Minor in Non-polar Media Lactam->Lactim K_eq << 1 TS->Lactam +H+ (N2) TS->Lactim +H+ (O1) Lactim->TS -H+ (O1)

Figure 1: Prototropic tautomerism pathway. The equilibrium heavily favors the Lactam form in polar environments due to high solvation energy of the zwitterionic resonance contributor.

Hydrochloride Salt Formation: The "Protonation Lock"

When converting 2H-[2,7]naphthyridin-1-one to its hydrochloride salt, the site of protonation is dictated by the relative basicity (


) of the nitrogen atoms.
Basicity Analysis
  • N-2 (Amide Nitrogen): The lone pair is delocalized into the carbonyl group. It is non-basic (or extremely weakly basic). Protonation here is chemically disfavored.

  • N-7 (Pyridine Nitrogen): The lone pair resides in an

    
     orbital orthogonal to the 
    
    
    
    -system. It is a classic basic pyridine center (
    
    
    for analogous naphthyridines).
The Salt Structure

Upon treatment with HCl, the proton attacks N-7 .



Mechanistic Consequence: Protonation at N-7 places a positive charge on the pyridine ring. This exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the rest of the system. This electron deficiency reinforces the Lactam form at the N-2 position. Why? Because converting to the Lactim form (O-protonation) would require electron density to shift toward the oxygen, which is energetically penalized when the fused ring is already cationic and electron-poor.

Experimental Characterization Guide

To rigorously validate the structure and tautomeric state, the following multi-modal analytical workflow is required.

Comparative Data Table
MethodParameterFree Base (Lactam)HCl Salt (N-7 Protonated)Mechanistic Insight
1H NMR

H-8 (singlet)
~8.7 - 9.0 ppm9.3 - 9.6 ppm Deshielding due to adjacent

.
1H NMR

N-H (N-2)
Broad singlet ~11-12 ppmSharper/Shifted N-7 protonation reduces exchange rate.
IR

1640 - 1660 cm

1650 - 1670 cm

Carbonyl character is retained (Lactam).
UV-Vis

~300-320 nmBathochromic Shift Cationic resonance extends conjugation.
X-Ray IntermolecularH-Bond DimersIonic Packing Chloride counter-ion bridges

and

.
Detailed Experimental Protocol: Salt Synthesis & Validation

Objective: Synthesize 2H-[2,7]naphthyridin-1-one HCl and confirm N-7 protonation/Lactam retention.

Step 1: Synthesis

  • Dissolve 100 mg of 2H-[2,7]naphthyridin-1-one in 2 mL of anhydrous Ethanol (EtOH).

  • Heat to 40°C to ensure complete dissolution (breaking lactam dimers).

  • Add 1.1 equivalents of 1.25 M HCl in EtOH dropwise.

  • Observation: A precipitate should form immediately as the ionic lattice is less soluble in EtOH than the neutral lactam.

  • Cool to 0°C for 1 hour. Filter and wash with cold diethyl ether.

Step 2: NMR Validation (The "Diagnostic Test")

  • Solvent: Use DMSO-

    
    .[1] Avoid 
    
    
    
    initially as it causes H/D exchange, erasing the critical NH signals.
  • Run: 1H NMR (400 MHz+).

  • Analysis:

    • Look for the H-8 singlet . In the free base, it appears near 9.0 ppm. In the salt, it must shift downfield (higher ppm) due to the positive charge on N-7.

    • Look for the N-H signal at N-2. If the molecule were in the Lactim form (O-H), this signal would disappear (or appear as an OH), and the C=O Carbon signal in

      
      C NMR (~160 ppm) would shift significantly upfield to a C-O aromatic range (~150-155 ppm). Retention of the signal at ~160-165 ppm in 
      
      
      
      C NMR confirms the Lactam.

Logical Pathway of Salt Stabilization

The following graph visualizes how salt formation locks the tautomer.

SaltStabilization Input Neutral Equilibrium (Lactam <-> Lactim) Acid Addition of HCl Input->Acid Protonation Protonation at N-7 (Most Basic Site) Acid->Protonation Kinetic Control ElectronicEffect Electronic Withdrawal (-I/-M) from Ring B to Ring A Protonation->ElectronicEffect Result Stabilized Cationic Lactam (N-7+, N-2-H, C=O) ElectronicEffect->Result Thermodynamic Lock

Figure 2: The "Protonation Lock" mechanism. Protonation at N-7 creates an electron-deficient ring system that energetically disfavors the O-protonation required for the Lactim form.

References

  • PubChem. 2,7-Naphthyridin-1(2H)-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Tautomerism in Naphthyridine Derivatives. RSC Publishing.[2] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Tautomerism and proton transfer in hydroxy-quinoline/naphthyridine systems. Available at: [Link]

  • National Institutes of Health (PMC). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution. Available at: [Link]

Sources

Thermodynamic stability of 2,7-naphthyridine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Thermodynamic Stability of 2,7-Naphthyridine Hydrochloride Salts

Audience: Researchers, Formulation Scientists, and Process Chemists. Scope: Physicochemical characterization, thermodynamic profiling, and experimental protocols for stability assessment.

Executive Summary: The Naphthyridine Challenge

2,7-Naphthyridine (


) represents a distinct class of diazanaphthalenes where the nitrogen atoms are located on separate rings (positions 2 and 7). Unlike its isomer 1,8-naphthyridine, which is widely explored in quinolone antibiotics, the 2,7-isomer presents unique thermodynamic challenges in salt formation due to its specific basicity profile and lattice packing tendencies.

For drug development professionals, the hydrochloride (HCl) salt of a 2,7-naphthyridine derivative is often the first choice due to the established safety profile of chloride counterions. However, the thermodynamic stability of these salts is not binary; it is a competitive equilibrium governed by proton transfer energetics , lattice enthalpy , and environmental humidity .

This guide details the structural logic and experimental workflows required to validate the thermodynamic stability of these specific salts.

Thermodynamic Landscape

Protonation Energetics & Stoichiometry

The thermodynamic stability of a 2,7-naphthyridine HCl salt hinges on the


 rule.
  • Primary Protonation: The first nitrogen (typically N-2 or N-7 depending on substitution) has a

    
     generally in the range of 3.0 – 4.5  (aromatic). Reaction with HCl (
    
    
    
    ) yields a
    
    
    , indicating a highly stable proton transfer for the mono-hydrochloride salt.
  • Secondary Protonation: The second nitrogen is significantly less basic due to the electron-withdrawing effect of the first pyridinium ring. Its

    
     often drops below 1.0. Consequently, dihydrochloride salts  of 2,7-naphthyridine are often thermodynamically metastable; they risk disproportionation into the mono-salt and free HCl gas under ambient stress.
    
Lattice Energy vs. Solvation

The stability of the solid state is defined by the Born-Haber cycle. For 2,7-naphthyridine HCl:



  • High Melting Point Correlation: A stable anhydrous mono-HCl salt typically exhibits a melting point

    
     with distinct decomposition. If the melting endotherm is 
    
    
    
    or broad, it often indicates a low lattice energy solvate or a hygroscopic amorphous phase.

Experimental Workflows

Salt Screening Decision Matrix

Before stability testing, the correct stoichiometry must be isolated.

SaltScreening Start Start: 2,7-Naphthyridine Free Base Solvent Dissolve in EtOH/IPA (Avoid MeOH for HCl) Start->Solvent AddAcid Add HCl (1.05 eq vs 2.1 eq) Solvent->AddAcid Precipitate Precipitation / Crystallization AddAcid->Precipitate XRPD Analyze via XRPD Precipitate->XRPD Decision Crystalline Pattern? XRPD->Decision DSC DSC Thermal Analysis Decision->DSC Yes Amorphous Amorphous/Oil Decision->Amorphous No Retry Change Solvent / Counterion Amorphous->Retry

Figure 1: Decision matrix for initial salt isolation. Note the critical check for crystallinity before thermodynamic profiling.

Protocol: Thermodynamic Solubility & Disproportionation

This protocol determines if the salt dissociates back to the free base in aqueous environments (a common failure mode for weak bases).

Objective: Determine the


 (pH of maximum stability).

Materials:

  • 2,7-Naphthyridine HCl salt (micronized).

  • Buffer solutions (pH 1.0 to 7.0).

  • HPLC system with UV detection.

Step-by-Step Methodology:

  • Slurry Preparation: Suspend excess salt in buffers at

    
     to create saturated slurries.
    
  • Equilibration: Stir for 48 hours. Note: Use overhead stirring to avoid grinding effects of magnetic bars.

  • Phase Analysis: Filter the solid residues.

    • Wet Analysis: Immediately analyze the wet cake by XRPD (if possible) or Raman microscopy to detect conversion to Free Base.

  • Supernatant Analysis: Measure the concentration of the naphthyridine species in the filtrate via HPLC.

  • Data Interpretation:

    • Plot Solubility (

      
      ) vs. pH.
      
    • Identify the pHmax , the intersection where the solubility of the salt equals the solubility of the free base.

    • Critical Insight: If

      
      , the salt is likely unstable in the gastric environment and may precipitate as the free base in vivo.
      
Protocol: Solid-State Stress Testing (Humidity)

2,7-naphthyridine salts, particularly if non-stoichiometric, are prone to hydrate formation.

Methodology (DVS - Dynamic Vapor Sorption):

  • Load 10-20 mg of sample into the DVS microbalance.

  • Cycle 1: 0% RH

    
     90% RH (sorption) 
    
    
    
    0% RH (desorption) at
    
    
    .
    • Step Size: 10% RH.

    • Equilibrium Criteria:

      
       per minute.
      
  • Observation:

    • < 0.5% mass gain: Non-hygroscopic (Thermodynamically stable anhydrous form).

    • Step-change (> 5% mass gain): Stoichiometric hydrate formation (e.g., Monohydrate).

    • Continuous mass gain: Deliquescence (Unstable).

Data Presentation & Analysis

When characterizing these salts, summarize your findings in a comparative matrix. Below is a template based on typical behavior for heterocyclic HCl salts.

Table 1: Thermodynamic Stability Profile (Template)

ParameterMethodAcceptance CriteriaCritical Risk Indicator
Melting Point DSC (

/min)
Sharp endotherm

Broad peak or

(indicates weak lattice).
Hygroscopicity DVS (

)

weight gain at 80% RH
Hysteresis loop (indicates channel hydrate formation).
Crystallinity XRPDDistinct Bragg peaksHalo pattern (Amorphous = thermodynamically unstable).
Residual Solvent TGA

weight loss

Step loss (Solvate) or gradual loss (Surface water).

Mechanistic Stability Logic

The following diagram illustrates the thermodynamic pathways of degradation for 2,7-naphthyridine HCl salts.

StabilityPathways StableSalt Stable Anhydrous HCl Salt Hydrate Hydrate Formation (Lattice Expansion) StableSalt->Hydrate High Humidity (>75% RH) FreeBase Disproportionation (Loss of HCl gas) StableSalt->FreeBase High Temp / Low Pressure Hydrolysis Hydrolysis / Ring Opening (Chemical Degradation) Hydrate->Hydrolysis Long-term Storage FreeBase->StableSalt Recrystallization (HCl/IPA)

Figure 2: Thermodynamic degradation pathways. Note that hydrate formation is often a precursor to chemical hydrolysis in naphthyridine systems.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source on salt selection logic).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Advanced Drug Delivery Reviews, 57(10), 1338-1359. (Review of thermodynamic solubility advantages).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. (Standard protocols for salt screening).

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Foundational text on pKa rules and stability).

Sources

Architecting Precision: The History, Discovery, and Evolution of Naphthyridinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of small-molecule kinase inhibitors has fundamentally transformed targeted therapy, particularly in the realms of immunology and oncology. Among the vast array of nitrogenous heterocycles, the naphthyridinone scaffold—specifically its 1,6- and 2,7-isomeric forms—has emerged as a highly privileged pharmacophore. This technical whitepaper explores the historical evolution, structural biology, and validated experimental protocols surrounding naphthyridinone-based kinase inhibitors, providing a comprehensive guide for drug development professionals.

The Genesis: p38 MAP Kinase Inhibition

In the early 2000s, the genesis of naphthyridinone derivatives in medicinal chemistry was heavily tied to the pursuit of p38 mitogen-activated protein (MAP) kinase inhibitors for the treatment of chronic inflammatory diseases. Inspired by the exquisite selectivity profiles of early imidazopyridines and clinical candidates like VX-745, researchers initiated extensive scaffold redesigns[1].

This structural evolution led to the discovery of quinazolinone and naphthyridinone-based p38 inhibitors[1]. The naphthyridinone core was strategically utilized to append difluorophenyl and 4-N-tert-butylpiperidine fragments, providing optimal hydrogen-bonding vectors to interact deeply within the hinge region of the kinase ATP-binding pocket 2[2].

Scaffold Evolution: Targeting the RTK Axis (c-Met, VEGFR-2, c-Kit)

As the understanding of tumor microenvironments deepened, the therapeutic focus of the naphthyridinone scaffold shifted toward Receptor Tyrosine Kinases (RTKs). The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor) pathways were identified as synergistic drivers of tumor angiogenesis and metastasis.

Researchers discovered that the 2,7-naphthyridinone and 1,6-naphthyridinone scaffolds could conformationally restrain key pharmacophoric groups, allowing for deep pocket binding in both the DFG-in and DFG-out conformations of these kinases 3[3]. For instance, utilizing knowledge of the binding mode of BMS-777607, researchers designed new 2,7-naphthyridone scaffolds to lock the "block C" pharmacophore into an optimal binding geometry 4[4].

Structural Biology & Mechanism of Action

Naphthyridinones function as competitive inhibitors at the ATP-binding site. By blocking c-Met, these compounds prevent HGF-induced tumor cell migration and proliferation. Concurrently, VEGFR-2 inhibition starves the tumor of its blood supply.

G HGF HGF / VEGF Ligands Receptor c-Met / VEGFR-2 Receptors HGF->Receptor Downstream PI3K / AKT / MAPK Pathways Receptor->Downstream Naphthyridinone Naphthyridinone Inhibitor (ATP Pocket Blockade) Naphthyridinone->Receptor Response Tumor Proliferation & Angiogenesis Downstream->Response

Dual inhibition mechanism of naphthyridinones on c-Met and VEGFR-2 signaling cascades.

Quantitative Structure-Activity Relationship (QSAR)

Extensive SAR studies have demonstrated that precise substitutions on the naphthyridinone core critically dictate kinase selectivity:

  • Selectivity Shifting: The removal of key diaryl ether fragments from early MET inhibitors resulted in a complete loss of MET activity but yielded highly potent c-Kit and VEGFR-2 inhibitors (e.g., Compound 9k) 5[5].

  • Bioavailability Enhancement: The introduction of a quinoline moiety into the 1,6-naphthyridinone block significantly enhanced oral bioavailability and in vivo tumor growth inhibition (TGI), yielding candidates superior to standard-of-care drugs like Cabozantinib in specific models 6[6].

Table 1: Quantitative SAR Data for Key Naphthyridinone Derivatives

CompoundScaffold TypePrimary Target(s)IC₅₀ (nM)In Vivo Efficacy (TGI %)Reference
Compound 9k 2,7-naphthyridinonec-Kit8.5N/ASun et al., 2019
Compound 10l 2,7-naphthyridinoneVEGFR-256.5N/ASun et al., 2019
Compound 13f 2,7-naphthyridinoneMETPotent114% (U-87 MG)Eur J Med Chem, 2019
Compound 20j 1,6-naphthyridinoneMETPotent131% (U-87 MG)Eur J Med Chem, 2020

Validated Experimental Methodologies

To ensure rigorous validation of these inhibitors, a bipartite testing protocol is standard: Homogeneous Time-Resolved Fluorescence (HTRF) for biochemical affinity, and murine xenograft models for in vivo efficacy.

Protocol 1: HTRF Biochemical Kinase Assay

Causality & Integrity: HTRF is chosen over standard ELISA or radiometric assays because time-resolved measurements eliminate short-lived background autofluorescence—a common artifact when screening highly conjugated heterocyclic compounds like naphthyridinones. The ratiometric readout serves as a self-validating system, internally controlling for well-to-well variations in volume or meniscus shape.

  • Reagent Preparation: Recombinant kinase domains (e.g., MET, c-Kit, VEGFR-2) are diluted in an enzymatic buffer containing HEPES, MgCl₂, and Tween-20 to prevent non-specific protein aggregation.

  • Compound Incubation: Serial dilutions of the naphthyridinone inhibitor are incubated with the kinase for 30 minutes at room temperature to allow equilibrium binding at the ATP pocket.

  • Reaction Initiation: ATP and a biotinylated peptide substrate are added. Critical Step: The ATP concentration is maintained near its Michaelis constant (

    
    ) to ensure the assay remains sensitive to competitive inhibitors, allowing for accurate 
    
    
    
    determination.
  • Detection: After a 60-minute reaction, a stop solution containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-cryptate labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor) is added.

  • Readout: The TR-FRET signal is measured at 665 nm and 620 nm. The ratio (665/620) is inversely proportional to kinase inhibition.

G Step1 1. Kinase + Compound Incubation Step2 2. ATP & Substrate Addition Step1->Step2 Step3 3. HTRF Reagents (Eu-Cryptate & XL665) Step2->Step3 Step4 4. TR-FRET Readout (665nm/620nm) Step3->Step4

Step-by-step HTRF biochemical assay workflow for kinase inhibitor screening.

Protocol 2: In Vivo Xenograft Efficacy Model

Causality & Integrity: In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic barriers (e.g., metabolic clearance, plasma protein binding). Xenograft models validate the oral bioavailability and systemic anti-tumor effect.

  • Cell Inoculation: Nude mice are subcutaneously injected with 5x10⁶ U-87 MG cells suspended in Matrigel. Causality: Matrigel provides a basement membrane matrix rich in extracellular matrix proteins, accelerating initial tumor vascularization and ensuring a robust baseline.

  • Randomization: Once tumors reach a volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups to ensure statistical reliability.

  • Dosing: Naphthyridinone candidates (e.g., Compound 20j) are administered orally (PO) at predefined doses (e.g., 12.5 mg/kg or 50 mg/kg) daily via oral gavage to mimic clinical administration routes.

  • Monitoring & Endpoint: Tumor volumes are measured bi-weekly using digital calipers. Tumor Growth Inhibition (TGI) is calculated. A TGI > 100% indicates active tumor regression.

Conclusion

The evolution of naphthyridinone-based inhibitors highlights the power of scaffold hopping in modern drug discovery. By transitioning from p38 MAP kinase inhibitors to highly selective, orally bioavailable RTK inhibitors, this pharmacophore continues to offer a versatile foundation for targeting complex oncological pathways. Future efforts are currently focusing on overcoming acquired resistance mutations and developing multi-targeted profiles.

References

  • Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed - 2

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - MDPI -3

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - European Journal of Medicinal Chemistry - 4

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - MDPI - 5

  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - European Journal of Medicinal Chemistry - 6

Sources

Solubility Profiling of 2H-[2,7]Naphthyridin-1-one Hydrochloride: Aqueous vs. Organic Media

[1]

Executive Summary

The solubility profile of 2H-[2,7]Naphthyridin-1-one hydrochloride (an HCl salt of the 2,7-naphthyridin-1(2H)-one scaffold) exhibits a stark dichotomy between aqueous and aprotic organic media.[1] As a core scaffold in kinase and PARP inhibitor development, understanding this behavior is critical for assay development and formulation.

While the free base (CAS 67988-50-5) is characteristically lipophilic with poor aqueous solubility, the hydrochloride salt transformation targets the basic nitrogen at the N7 position, significantly altering the lattice energy and solvation potential. This guide provides a technical breakdown of the solubility differentials in Water (dielectric constant


)Dimethyl Sulfoxide (DMSO, 

)

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the structural dynamics of the naphthyridinone ring system upon salt formation.

Structural Analysis

The 2H-[2,7]naphthyridin-1-one core is a bicyclic heteroaromatic system containing:

  • Amide/Lactam Moiety (N2-C1=O): Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1] In the solid state, this facilitates strong intermolecular hydrogen bonding (dimerization), leading to high crystal lattice energy and poor water solubility for the free base.

  • Pyridine-like Nitrogen (N7): This is the basic center (

    
    ).[1] Upon treatment with HCl, this nitrogen accepts a proton, forming a cationic species 
    
    
    .[1]
Solvation Mechanisms
  • In Water (Protophilic/Protogenic): The ionic character of the HCl salt disrupts the strong crystal lattice of the free base.[1] Water molecules form a hydration shell around the cation (N7-H+) and the chloride anion.[1] However, the flat, aromatic "grease" portion of the naphthyridine ring still resists solvation (hydrophobic effect).

  • In DMSO (Dipolar Aprotic): DMSO is an exceptional acceptor of hydrogen bonds and interacts strongly with the polarized aromatic system via dipole-dipole interactions.[1] It disrupts the amide-amide stacking of the crystal lattice more effectively than water for many heterocycles, often resulting in "super-solubility" (>100 mg/mL).

Comparative Solubility Data

The following data represents the expected solubility profiles derived from structural analogs (e.g., 2,7-naphthyridin-1(2H)-one hydrobromide) and general heterocyclic salt behavior, as specific public datasheets for the HCl salt are rare.

Table 1: Solubility Profile (Estimated)
ParameterWater (

)
DMSOPhosphate Buffer (

)
Solubility Classification Soluble Freely Soluble Sparingly Soluble
Concentration Range 10 – 50 mg/mL> 100 mg/mL< 1 mg/mL (Free base precipitates)
Driving Force Ionic HydrationDipole-Dipole / H-Bond DisruptionHydrophobic Effect (Deprotonation)
Stability Moderate (Hydrolysis resistant)HighLow (Precipitation risk)
Key Limitation Common Ion Effect (in Saline)HygroscopicitypH-dependent precipitation

Critical Note: The solubility in water is highly pH-dependent.[1] If the pH rises above the


 of the N7 nitrogen (approx pH 4.0-5.0), the compound will deprotonate back to the free base, causing rapid precipitation. Always maintain acidic pH (pH 2-3) for maximal aqueous stock stability. 

Mechanistic Visualization

The following diagram illustrates the solvation differential between the aqueous ionic interactions and the organic dipole interactions.

SolvationMechanismcluster_0Aqueous Medium (Water)cluster_1Organic Medium (DMSO)Salt_AqNaphthyridinone-H+ Cl-DissociationDissociation to Free IonsSalt_Aq->DissociationHydrationHydration Shell Formation(Ion-Dipole Interaction)ComparisonResult: DMSO Solubility >> Water SolubilityHydration->ComparisonDissociation->HydrationEnthalpy DrivenSalt_DMSONaphthyridinone-H+ Cl-DipoleDipole-Dipole Interaction(Lattice Disruption)Salt_DMSO->DipoleStackingPi-Stacking DisruptionDipole->StackingEntropy DrivenStacking->Comparison

Figure 1: Mechanistic pathways of solvation.[1] DMSO effectively disrupts pi-stacking and stabilizes the polar salt form without the penalty of the hydrophobic effect seen in water.[1]

Experimental Protocols

To validate the solubility for your specific batch (which may vary by crystal polymorph), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (The "Gold Standard")

Use this for formulation development and precise physical constants.

Materials:

  • Compound: 2H-[2,7]Naphthyridin-1-one HCl (Solid)[1][2]

  • Solvents: HPLC-grade Water, Anhydrous DMSO

  • Equipment: HPLC-UV or LC-MS, Rotator, Centrifuge (10,000 rpm)[1]

Workflow:

  • Supersaturation: Add excess solid compound (~5 mg) to 100 µL of solvent in a microcentrifuge tube.

  • Equilibration: Shake/rotate at room temperature (

    
    ) for 24 hours .
    
    • Self-Validation Check: Ensure solid is still visible at 24h.[1] If not, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (avoid nylon, which may bind the drug).

  • Quantification: Dilute the filtrate 100-fold with mobile phase and inject into HPLC. Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High Throughput)

Use this for biological assay preparation (e.g., cell culture).

Workflow:

  • Prepare a 10 mM stock solution in 100% DMSO. (This should be clear and stable).

  • Spike 2 µL of the DMSO stock into 198 µL of Water (or Buffer).[1] Final conc: 100 µM, 1% DMSO.

  • Incubate for 2 hours.

  • Measure turbidity via UV absorbance (Nephelometry) at 600 nm.[1]

    • Interpretation: Increased absorbance = Precipitation (Poor kinetic solubility).[1]

Handling and Storage Recommendations

  • Hygroscopicity: Hydrochloride salts of heterocycles are often hygroscopic.[1] Store the solid in a desiccator at -20°C. Absorbed water can lower the apparent weight-based potency.[1]

  • DMSO Stock Preparation:

    • Dissolve the HCl salt in DMSO to create a 50 mM to 100 mM master stock.[1]

    • Note: The solution may warm up slightly upon mixing (exothermic solvation).[1]

    • Store DMSO stocks in aliquots at -20°C to prevent freeze-thaw degradation.[1]

  • Aqueous Dilution:

    • When diluting a DMSO stock into water, add the DMSO solution slowly to the vortexing water to prevent local precipitation ("crashing out").

Workflow Diagram: Solubility Determination

SolubilityWorkflowStartStart: Solid HCl SaltSolventSelect Solvent(Water vs DMSO)Start->SolventMethodMethod SelectionSolvent->MethodThermoThermodynamic(Shake Flask 24h)Method->ThermoHigh AccuracyKineticKinetic(DMSO Spike)Method->KineticHigh SpeedAnalysisSeparation &Quantification (HPLC)Thermo->AnalysisKinetic->AnalysisResultSolubility Value (mg/mL)Analysis->Result

Figure 2: Decision matrix for selecting the appropriate solubility determination method based on research stage.

References

  • PubChem. 2,7-Naphthyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • MDPI Molecules. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. (2025).[1][3] Discusses physicochemical properties of naphthyridine derivatives. Available at: [Link][1]

Safety data sheet (SDS) analysis for 2H-[2,7]Naphthyridin-1-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Safety Data Sheet (SDS) profile for 2H-[2,7]Naphthyridin-1-one HCl , a critical heterocyclic scaffold in modern drug discovery.

Editorial Note: As a specific commercial SDS for the hydrochloride salt of this exact isomer is often proprietary or non-standardized in public databases, this guide synthesizes data from the validated free base (CAS 67988-50-5) and applies first-principle medicinal chemistry logic regarding hydrochloride salt formation. This approach allows for a "predictive SDS" analysis essential for R&D safety planning.

Part 1: Predictive SDS Analysis & Hazard Profiling

1.1 The "Salt Effect" on Hazard Classification

Researchers often overlook how the transition from a free base to a hydrochloride (HCl) salt alters the safety profile. For 2H-[2,7]Naphthyridin-1-one, the introduction of the HCl moiety fundamentally shifts the compound's physicochemical behavior.

FeatureFree Base (2H-[2,7]Naphthyridin-1-one)Hydrochloride Salt (HCl) FormCausality & Safety Implication
Physical State Solid (Powder)Crystalline SolidSalt lattice energy typically increases melting point, reducing volatility but increasing dust explosion risks if milled.
Hygroscopicity Low to ModerateHigh The ionic nature of the HCl salt attracts atmospheric moisture. Protocol: Must be weighed in a glove box or low-humidity environment (<30% RH).
Acidity (pH) Neutral to Weakly BasicAcidic (pH ~3-5 in soln) Dissociation of the HCl salt in mucous membranes generates localized acidity, elevating it from "Irritant" to potential "Corrosive" status.
Solubility Low (Organic Solvents)High (Aqueous)Increased water solubility means faster systemic absorption via mucous membranes (eyes/lungs) in case of exposure.
1.2 GHS Classification (Derived)

Based on the free base data and the stoichiometry of the salt, the following GHS classification is recommended for internal risk assessment:

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 4 (H302) – Retained from free base.

  • Skin Corrosion/Irritation: Category 1B or 2 (H314/H315) – Elevated due to HCl hydrolysis.

  • Serious Eye Damage: Category 1 (H318) – Risk of acidic corneal damage.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory tract irritation.[1]

Part 2: Drug Development Context (The "Why")

The 2,7-naphthyridin-1-one scaffold is not just a random heterocycle; it is a privileged pharmacophore in kinase inhibitor design. Understanding its biological targets helps researchers anticipate potential off-target toxicity and handle the compound with appropriate potency awareness.

2.1 Primary Biological Targets
  • MASTL (Greatwall Kinase): Recent patents identify this scaffold as a key inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). Inhibition prevents the inactivation of PP2A-B55, leading to "mitotic catastrophe" in cancer cells.[2]

  • c-MET & VEGFR-2: The scaffold mimics the ATP-binding hinge region, making it a potent Type I or Type II kinase inhibitor.

2.2 Mechanism of Action Visualization

The following diagram illustrates the critical signaling pathway where this compound intervenes, specifically the MASTL-PP2A axis.

MASTL_Pathway DNA_Damage DNA Damage / Stress MASTL MASTL (Greatwall) (Target of 2,7-Naphthyridinone) DNA_Damage->MASTL Activates ENSA ENSA / ARPP19 (Phosphorylated) MASTL->ENSA Phosphorylates Apoptosis Mitotic Catastrophe / Apoptosis MASTL->Apoptosis Inhibition leads to PP2A PP2A-B55 Complex (Tumor Suppressor) ENSA->PP2A Inhibits CDK1 CDK1 / Cyclin B PP2A->CDK1 Dephosphorylates (Inhibits) Mitosis Mitotic Entry CDK1->Mitosis Drives Drug 2H-[2,7]Naphthyridin-1-one HCl Drug->MASTL Inhibits

Caption: MASTL inhibition by 2,7-naphthyridinone restores PP2A activity, halting aberrant mitosis.

Part 3: Handling Protocols & Experimental Workflows

3.1 Hygroscopicity Management Protocol

The HCl salt is prone to deliquescence (absorbing moisture until it dissolves). This alters the molecular weight calculation, leading to stoichiometry errors in potency assays.

The "Double-Weigh" Method (Self-Validating System):

  • T0 Weighing: Weigh the sample in a tared vial inside a desiccated environment (Glove box or N2-purged bag). Record Mass (

    
    ).
    
  • Exposure: Briefly expose to ambient air if necessary for transfer.

  • T1 Weighing: Re-weigh immediately before solvation. Record Mass (

    
    ).
    
  • Correction Factor: If

    
    , dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours before use.
    
3.2 Solubilization Workflow for Bioassays

To prevent "crashing out" in aqueous buffers (common with free bases) or pH shock (common with HCl salts), follow this step-by-step buffer exchange.

Solubilization_Workflow Step1 Weigh HCl Salt (Desiccated) Step2 Dissolve in 100% DMSO (Stock: 10-50 mM) Step1->Step2 Step3 Visual Check: Clear Solution? Step2->Step3 Step3->Step2 No (Sonicate) Step4 Dilute 1:10 into PBS (pH 7.4) Step3->Step4 Yes Step5 Check pH Shift Step4->Step5 Step5->Step4 If pH < 7.0 (Add 1M NaOH) Step6 Ready for Assay Step5->Step6 If pH > 7.0

Caption: Step-wise solubilization to neutralize HCl acidity while maintaining solubility.

3.3 Emergency Response (Specific to HCl Salts)
  • Eye Contact: Do not just rinse. The HCl component acts faster than the organic core. Rinse for 15 full minutes , lifting eyelids. Measure eye surface pH if possible.

  • Spill Cleanup: Do not sweep dry powder (dust risk). Cover with a weak base (Sodium Bicarbonate) to neutralize the acid moiety before sweeping. This prevents the release of acidic dust into the air.

References

  • Pfizer Inc. (2024).[2][3] Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. WO 2024/003773 A1. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,7-Naphthyridin-1(2H)-one (Free Base). Link

  • PubChem. (2025).[1] Compound Summary: 2,7-Naphthyridine.[1][2][3][4][5][6][7] National Library of Medicine. Link

  • BenchChem. (2024). Technical Guide to Benzo[c]naphthyridinones: Synthesis and Biological Activity. Link

  • European Medicines Agency. (1997). Note for Guidance on the Investigation of Drug Interactions (Metabolic Considerations). CPMP/EWP/560/95. Link

Sources

Methodological & Application

Step-by-step synthesis of 2H-[2,7]Naphthyridin-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 2H-[2,7]Naphthyridin-1-one Hydrochloride

Strategic Rationale & Scaffold Significance

The 2,7-naphthyridinone bicyclic core is a privileged scaffold in modern drug discovery, frequently embedded in kinase inhibitors (e.g., MET/AXL, VEGFR-2) and epigenetic modulators targeting the BRD9 bromodomain[1][2]. The synthesis of its hydrochloride salt, 2H-[2,7]Naphthyridin-1-one hydrochloride, requires a highly regioselective approach. Traditional direct functionalization of pre-formed pyridines often suffers from poor yield and isomeric mixtures. Therefore, a de novo construction of the pyridone ring via a modified Gould-Jacobs/Leimgruber-Batcho-type enamine condensation is the most robust and scalable strategy[3].

By utilizing 4-methylnicotinonitrile (4-methyl-3-cyanopyridine) as the starting material, we exploit the inherent electronic properties of the pyridine ring. The electron-withdrawing nature of the cyano group and the para-nitrogen renders the C4-methyl protons highly acidic. This allows for a smooth, catalyst-free electrophilic attack by N,N-dimethylformamide dimethyl acetal (DMF-DMA), forming a conjugated enamine intermediate. Subsequent acidic hydrolysis triggers a cascade cyclization, yielding the free base, which is then trapped as the stable hydrochloride salt[2].

Mechanistic Logic & Pathway Design

The causality of the reaction conditions is rooted in the sequential activation of specific functional groups:

  • Phase 1 (Enamine Formation): DMF-DMA acts dually as an electrophile and a base. The continuous elimination of methanol drives the equilibrium toward the highly conjugated 3-cyano-4-(2-(dimethylamino)vinyl)pyridine.

  • Phase 2 (Cascade Cyclization): Strong acidic conditions (AcOH/H₂SO₄) are non-negotiable here. The acid first hydrates the nitrile to a primary amide. The newly formed amide nitrogen then acts as an internal nucleophile, attacking the enamine double bond. This is followed by the extrusion of dimethylamine to aromatize and form the pyridone ring[2].

  • Phase 3 (Salt Formation): The N7-nitrogen of the naphthyridine core is the most basic site. Treatment with anhydrous HCl yields the mono-hydrochloride salt, preventing hydration-induced degradation and dramatically improving pharmacokinetic solubility profiles for downstream assays.

SynthesisWorkflow SM 4-Methylnicotinonitrile (Starting Material) Enamine Enamine Intermediate (3-cyano-4-(2-(dimethylamino)vinyl)pyridine) SM->Enamine DMF-DMA, 110°C Condensation (-MeOH) Amide Amide Intermediate (In situ Hydration) Enamine->Amide AcOH / H2SO4 Acidic Hydration FreeBase 2,7-Naphthyridin-1(2H)-one (Free Base) Amide->FreeBase Intramolecular Cyclization (-HNMe2) HClSalt 2H-[2,7]Naphthyridin-1-one HCl (Target Salt) FreeBase->HClSalt 4M HCl in Dioxane Salt Formation

Stepwise mechanistic workflow from 4-methylnicotinonitrile to the final hydrochloride salt.

Self-Validating Experimental Protocols

General Note: All reactions must be monitored via TLC and LC-MS to ensure complete consumption of intermediates before proceeding. This prevents the carryover of uncyclized byproducts which are notoriously difficult to separate from the final product.

Protocol A: Synthesis of 3-Cyano-4-(2-(dimethylamino)vinyl)pyridine

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-methylnicotinonitrile (10.0 g, 84.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (20.2 g, 169.2 mmol, 2.0 eq) in one portion.

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere. The solution will visually transition from pale yellow to deep red/brown as the extended conjugated system forms. Stir for 12-16 hours.

  • In-Process Control (IPC): TLC (DCM:MeOH 95:5) should show complete consumption of the starting material (Rf = 0.6) and the appearance of a new, highly UV-active spot (Rf = 0.3).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA and methanol. Triturate the resulting dark residue with cold diethyl ether (100 mL).

  • Isolation: Filter the precipitated solid, wash with additional cold ether (2 x 30 mL), and dry under vacuum to afford the enamine intermediate as a dark orange/red solid.

Protocol B: Acid-Mediated Cyclization to 2,7-Naphthyridin-1(2H)-one

  • Preparation: Dissolve the enamine intermediate (12.0 g, 69.3 mmol) in glacial acetic acid (60 mL) in a 250 mL round-bottom flask.

  • Activation: Slowly add concentrated sulfuric acid (H₂SO₄) (5 mL) dropwise while stirring. Caution: Highly exothermic hydration reaction.

  • Reaction: Heat the mixture to 100 °C for 6 hours. The enamine will undergo hydration and subsequent cyclization[2].

  • IPC: LC-MS analysis should indicate the complete disappearance of the enamine mass (m/z 174 [M+H]⁺) and the dominant appearance of the cyclized product mass (m/z 147 [M+H]⁺).

  • Workup: Cool the reaction to 0 °C in an ice bath. Carefully pour the mixture over crushed ice (200 g). Slowly neutralize the acidic solution to pH 7-8 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Isolation: A beige/brown precipitate will form upon neutralization. Filter the solid, wash thoroughly with distilled water (3 x 50 mL) to remove inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Protocol C: Formation of 2H-[2,7]Naphthyridin-1-one Hydrochloride

  • Preparation: Suspend the free base 2,7-naphthyridin-1(2H)-one (8.0 g, 54.7 mmol) in anhydrous dichloromethane (DCM) and methanol (9:1 ratio, 80 mL).

  • Salt Formation: Dropwise, add a solution of 4M HCl in dioxane (20.5 mL, 82.0 mmol, 1.5 eq) at room temperature. The suspension will briefly clear up as the free base dissolves, before a new, fine precipitate forms as the hydrochloride salt crashes out.

  • Reaction: Stir the suspension at room temperature for 2 hours to ensure complete thermodynamic salt formation and uniform crystal size.

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be slightly hygroscopic). Wash the filter cake with anhydrous DCM (30 mL) followed by anhydrous diethyl ether (30 mL).

  • Final Drying: Dry the product under high vacuum at 40 °C for 12 hours to yield 2H-[2,7]Naphthyridin-1-one hydrochloride as an off-white to pale yellow crystalline powder.

Quantitative Data & Analytical Summary

To facilitate rapid comparison and validation across the synthetic workflow, the expected quantitative metrics and analytical markers for each stage are summarized below.

StepIntermediate / ProductExpected Yield (%)Purity Target (HPLC)Key MS (m/z) [M+H]⁺Key ¹H-NMR Marker (DMSO-d₆)
1 Enamine Intermediate85 - 90%> 95%174.1δ 7.85 (d, 1H, vinyl-H), 3.05 (s, 6H, NMe₂)
2 2,7-Naphthyridin-1(2H)-one70 - 75%> 98%147.1δ 11.60 (br s, 1H, NH), 9.30 (s, 1H, Ar-H)
3 Target Hydrochloride Salt90 - 95%> 99%147.1 (Free base)δ 12.50 (br s, 1H, NH⁺), downfield shift of Ar-H

Note: The overall isolated yield from 4-methylnicotinonitrile is typically 53-64%, making this a highly efficient and scalable route for generating preclinical material.

References

  • [3] Title: 6-chloro-8aH-2,7-naphthyridin-1-one | Benchchem Source: benchchem.com URL:

  • [1] Title: Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues Source: researchgate.net URL:

  • [2] Title: Ph.D. Thesis - IRIS UniGe Source: cineca.it URL:

Sources

Application Note: 2H-[2,7]Naphthyridin-1-one HCl as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic & Medicinal Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction and Mechanistic Insights

The 2H-[2,7]naphthyridin-1-one scaffold is a privileged bicyclic heterocycle that has garnered significant attention in modern drug discovery. Characterized by a fused pyridine and pyridone ring system, this building block offers a rigid, planar framework capable of engaging in diverse π-π stacking and hydrogen-bonding interactions within biological target pockets.

From a mechanistic perspective, the differential electron density across the two rings dictates its reactivity. The pyridone nitrogen (N-2) is weakly nucleophilic and slightly acidic, making it an excellent handle for selective N-alkylation. Conversely, the electron-deficient nature of the pyridine ring allows for controlled electrophilic aromatic substitution (e.g., halogenation) at the C-4 and C-5 positions, which serve as critical anchor points for downstream cross-coupling reactions.

This scaffold is the core structural motif in several marine alkaloids, such as, and has been extensively utilized to develop potent inhibitors for receptor tyrosine kinases and central nervous system (CNS) targets.

Quantitative Data: Physicochemical & Biological Profiles

Table 1: Physicochemical Properties of 2H-[2,7]Naphthyridin-1-one HCl

PropertyValue / Description
CAS Number 67988-50-5 (Base)
Molecular Formula C8H6N2O • HCl
Molecular Weight 146.15 g/mol (Base)
Physical State Crystalline Solid
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO) and protic solvents (MeOH, EtOH).
Storage Conditions Desiccated, room temperature, protected from light.

Table 2: Key Biological Targets of 2,7-Naphthyridin-1-one Derivatives

Target ClassSpecific TargetTherapeutic IndicationKey Mechanism
Kinases VEGFR-2 / c-KitOncology / FibrosisATP-competitive inhibition at the kinase hinge region.
GPCRs mGlu5SchizophreniaPositive Allosteric Modulators (PAMs) enhancing glutamatergic signaling.
Ion Channels GABA_AEpilepsyModulation of inhibitory neurotransmitter release.
Opioid Receptors δ-opioidPain ManagementAntagonistic binding via the functionalized naphthyridine core.

Biological Signaling and Target Engagement

When functionalized appropriately, 2,7-naphthyridin-1-one derivatives act as potent kinase inhibitors. For instance, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones exhibit nanomolar IC50 values against c-Kit and VEGFR-2. The lactam carbonyl acts as a critical hydrogen bond acceptor with the kinase hinge region, while the functionalized C-5/C-8 positions project into the hydrophobic selectivity pockets. This interaction halts the downstream PI3K/AKT and MAPK signaling cascades, thereby preventing tumor angiogenesis and cell proliferation, as detailed in recent .

Pathway L Growth Factor (VEGF / SCF) R Receptor Tyrosine Kinase (VEGFR-2 / c-Kit) L->R Ligand Binding P Downstream Signaling (PI3K / AKT / MAPK) R->P Auto-phosphorylation I 2,7-Naphthyridin-1-one Derivative I->R Competitive ATP Inhibition E Angiogenesis & Cell Proliferation P->E Gene Transcription

Figure 1: Mechanism of action for 2,7-naphthyridin-1-one derivatives in VEGFR-2/c-Kit inhibition.

Synthetic Workflows & Self-Validating Protocols

To maximize the utility of 2H-[2,7]naphthyridin-1-one HCl, we have developed three highly robust, self-validating protocols. These methodologies allow for orthogonal functionalization of the core scaffold.

Workflow A 2H-[2,7]Naphthyridin-1-one (Core Scaffold) B 5-Bromo Derivative (Electrophilic Handle) A->B Br2 / AcOH (Protocol 1a) D N-Alkylated Analogue (Lophocladine Precursor) A->D R-X, K2CO3 (Protocol 2) E Fused Heterocycles (e.g., Furo-naphthyridines) A->E Smiles Rearrangement (Protocol 3) C C-5 Arylated Analogue (Kinase Inhibitor Core) B->C Ar-B(OH)2, Pd cat. (Protocol 1b)

Figure 2: Orthogonal synthetic workflow for the functionalization of 2H-[2,7]Naphthyridin-1-one.

Protocol 1: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: Direct arylation of the naphthyridine core is challenging. By first synthesizing the 5-bromo intermediate, we create a highly reactive electrophilic site. For the subsequent coupling, Pd(PPh3)4 is selected as the catalyst due to its proven efficacy in coupling sterically hindered heterocyclic halides. A biphasic Toluene/Water system ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Free-Basing: Suspend 2H-[2,7]naphthyridin-1-one HCl (1.0 equiv) in DCM and wash with saturated aqueous NaHCO3 to generate the free base. Extract, dry over MgSO4, and concentrate.

  • Bromination (Protocol 1a): Dissolve the free base in glacial acetic acid. Add Br2 (1.1 equiv) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Validation Check 1: Monitor via LC-MS. The reaction is complete when the M+ peak shifts to the characteristic M+ and M+2 isotopic doublet of the brominated product.

  • Suzuki Coupling (Protocol 1b): Charge a Schlenk flask with the 5-bromo intermediate (1.0 equiv), desired arylboronic acid (1.5 equiv), and K2CO3 (2.0 equiv).

  • Add a degassed mixture of Toluene/Water (3:1 v/v).

  • Add Pd(PPh3)4 (5 mol%) under a positive nitrogen stream. The solution will typically turn pale yellow.

  • Heat the mixture to 80°C for 12 hours under nitrogen.

  • Validation Check 2: Perform TLC (DCM/MeOH 95:5). The highly conjugated arylated product will exhibit intense UV fluorescence at 254 nm and 365 nm compared to the starting material.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol 2: Selective N-Alkylation for Lophocladine Analogues

Causality & Design: N-alkylation of the pyridone ring requires a mild base. Using K2CO3 selectively deprotonates the amide nitrogen without causing nucleophilic ring-opening or degradation of the electron-deficient pyridine ring, a common issue when using stronger bases like NaH. This protocol is standard for synthesizing marine alkaloid analogues like .

Step-by-Step Methodology:

  • Dissolve 2H-[2,7]naphthyridin-1-one HCl (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add finely powdered K2CO3 (2.5 equiv) and stir at room temperature for 30 minutes to ensure complete free-basing and deprotonation.

  • Dropwise add the alkyl/allyl halide (e.g., allyl bromide, 1.2 equiv).

  • Stir the suspension at 60°C for 4-6 hours.

  • Validation Check: Monitor via TLC. The N-alkylated product will lack the hydrogen-bond donating N-H group, resulting in a significantly higher Rf value than the highly polar starting material.

  • Workup: Quench the reaction by pouring it into ice water. Extract with DCM (3x), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol 3: Smiles Rearrangement to Fused Heterocycles

Causality & Design: The naphthyridine core can undergo an intramolecular when subjected to nucleophilic substitution with amino alcohols. This cascade reaction is thermodynamically driven, allowing researchers to rapidly build complex, tricyclic fused systems (e.g., furo[2,3-c]-2,7-naphthyridines) from simple precursors.

Step-by-Step Methodology:

  • React a 3-chloro-2,7-naphthyridine derivative (1.0 equiv) with an amino alcohol (e.g., 2-aminoethanol, 3.0 equiv) in absolute ethanol.

  • Reflux the mixture for 2-3 hours.

  • Validation Check 1: Cool the mixture to induce precipitation of the intermediate. ^1H-NMR should confirm the upfield shift of the alkylamino protons, indicating successful substitution at the C-3 position.

  • Cyclization: Isolate the intermediate, dry thoroughly, and dissolve in anhydrous THF.

  • Add NaH (60% dispersion in mineral oil, 1.5 equiv) at 0°C to facilitate intramolecular etherification.

  • Stir at room temperature for 2 hours.

  • Validation Check 2: LC-MS analysis will show a mass reduction of 36.5 Da (loss of HCl) or 18 Da (loss of H2O depending on the exact leaving group dynamics), confirming ring closure.

  • Workup: Carefully quench with saturated NH4Cl, extract with EtOAc, and purify via recrystallization.

References

  • Biological Activity of Naturally Derived Naphthyridines. Molecules, 2021. URL:[Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science, 2007. URL:[Link]

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 2024. URL:[Link]

  • Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5). Journal of Medicinal Chemistry, 2014. URL:[Link]

Reaction conditions for functionalizing the 2,7-naphthyridine ring

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for functionalizing the 2,7-naphthyridine ring Content Type: Detailed Application Notes and Protocols

Executive Summary

The 2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for isoquinoline and quinazoline cores in kinase inhibitors (e.g., MET, AXL, MASTL targets). However, its extreme


-deficiency renders it resistant to classical electrophilic substitution, creating a bottleneck in library generation. This guide details three high-fidelity workflows to overcome these electronic barriers: N-oxide activation , Directed Ortho-Metallation (DoM) , and Radical C-H functionalization (Minisci) .

The Electronic Landscape & Reactivity Map

The 2,7-naphthyridine system is defined by two nitrogen atoms at the 2 and 7 positions. This arrangement creates significant electron deficiency at the


-positions (1, 3, 6, 8), making them prime targets for nucleophilic attack but inert to Friedel-Crafts type chemistry.
Reactivity Hotspots
  • Positions 1, 3, 6, 8: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) if a leaving group (Cl, Br, F) is present. Also the primary sites for Minisci radical addition.
    
  • Positions 4, 5: The "electronic valley." These positions are difficult to access via standard polarity but can be targeted via Directed Ortho-Metallation (DoM) using sterically hindered bases (TMPLi).

ReactivityMap Core 2,7-Naphthyridine Core NOxide N-Oxidation (Activation) Core->NOxide mCPBA or H2O2 Minisci Minisci Reaction (C-H Alkylation @ C1/C8) Core->Minisci Radical Source Ag+/S2O8 DoM Lithiation (TMPLi) (Functionalization @ C4/C5) Core->DoM TMPLi, -78°C Chlorination 1-Cl / 1,3,6,8-Cl4 (Versatile Electrophile) NOxide->Chlorination POCl3 (Rearrangement) SNAr S_NAr (C-N, C-O bonds) Chlorination->SNAr Amines/Alkoxides DoM->Core Electrophile Quench (I2, DMF, etc.)

Figure 1: Strategic functionalization pathways for 2,7-naphthyridine. The N-oxide route is the primary gateway for introducing leaving groups.

Protocol A: The N-Oxide Gateway (Meisenheimer/Reissert Strategy)

Direct halogenation of 2,7-naphthyridine is low-yielding. The industry-standard approach involves N-oxidation followed by rearrangement-chlorination. This installs a handle for subsequent cross-coupling.

Mechanism & Causality

The N-oxide moiety pushes electron density into the ring (activating it for electrophilic attack) but also acts as a directing group. Upon treatment with


, the oxygen is activated (phosphorylated), creating a distinct leaving group. Chloride anion then attacks the 

-position (C1 or C3), restoring aromaticity and eliminating the phosphate.
Step-by-Step Protocol

Reagents:

  • Substrate: 2,7-Naphthyridine derivative (1.0 equiv)[1]

  • Oxidant: m-CPBA (2.2 equiv) or Urea-Hydrogen Peroxide (UHP)

  • Reagent: Phosphorus oxychloride (

    
    )
    
  • Solvents: Dichloromethane (DCM), Chloroform

Workflow:

  • Oxidation: Dissolve substrate in DCM (0.1 M). Cool to 0°C.

  • Add m-CPBA portion-wise (maintain T < 5°C to prevent exotherm).

  • Warm to RT and stir for 4–12 hours. Monitor via TLC (N-oxides are significantly more polar/lower

    
     than starting material).
    
  • Workup (Critical): Quench with sat.

    
    . Extract with DCM/Isopropanol (3:1) – Note: N-oxides are water-soluble; standard DCM extraction often results in poor recovery.
    
  • Chlorination: Dissolve the crude N-oxide in dry

    
    .
    
  • Add

    
     (5.0 equiv) dropwise at RT.
    
  • Heat to reflux (60–70°C) for 3 hours. Safety: Evolution of HCl gas; use a scrubber.

  • Quench: Pour reaction mixture onto ice/water carefully. Neutralize with

    
     to pH 8. Extract with DCM.
    

Validation:

  • 1H NMR: Loss of the downfield signal of the proton

    
     to nitrogen (typically >9.0 ppm) indicates successful chlorination.
    

Protocol B: Regioselective Directed Ortho-Metallation (DoM)

Functionalizing the C4/C5 positions is notoriously difficult. Standard bases (n-BuLi) attack the imine-like C=N bond (nucleophilic addition) rather than deprotonating. The solution is using Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) , a non-nucleophilic, bulky base.

Experimental Logic

Greiner et al. demonstrated that Li-TMP can selectively lithiate 2,7-naphthyridines at -40°C to -78°C. The choice of temperature is a trade-off: too high (-20°C) causes ring fragmentation; too low (-90°C) results in sluggish kinetics.

Step-by-Step Protocol

Reagents:

  • Substrate: 2,7-Naphthyridine (or halogenated derivative)[1][2][3][4][5][6][7]

  • Base: TMPLi (Prepared fresh from TMP and n-BuLi)

  • Electrophile:

    
    , DMF, or alkyl halides
    
  • Solvent: Anhydrous THF

Workflow:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Warm to 0°C for 30 mins, then cool back to -78°C.

  • Metallation: Add the 2,7-naphthyridine substrate (dissolved in minimal THF) dropwise to the TMPLi solution at -78°C.

  • Incubation: Stir for 30–45 minutes. Do not exceed -40°C.

  • Quench: Add the electrophile (e.g., solution of Iodine in THF) rapidly.

  • Warm: Allow to warm to RT slowly over 2 hours.

Data Summary: Regioselectivity | Substrate Substituents | Primary Lithiation Site | Yield (Trapping with


) |
| :--- | :--- | :--- |
| Unsubstituted | C-4 | < 30% (Complex mixture) |
| 1,3,6,8-Tetrachloro | C-4  | 67–90% |
| 4-Bromo-benzo[c] | C-5  | 50–66% |

Protocol C: Minisci C-H Alkylation

For late-stage functionalization (LSF) of drug leads, the Minisci reaction allows the direct installation of alkyl groups at electron-deficient positions (C1/C8) without pre-functionalization.

Protocol: Ag-Catalyzed Decarboxylative Alkylation[10]

Reagents:

  • Substrate: 2,7-Naphthyridine (1.0 equiv)

  • Radical Source: Carboxylic Acid (2.0 equiv) (e.g., Pivalic acid, Cyclopropanecarboxylic acid)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (Ammonium persulfate) (2.0 equiv)
    
  • Acid: TFA (1.0 equiv) - activates the ring via protonation

  • Solvent: DCM/Water (biphasic) or DMSO

Workflow:

  • Dissolve substrate and carboxylic acid in DCM/Water (1:1).

  • Add TFA. The ring becomes protonated, significantly lowering the LUMO and accelerating radical attack.

  • Add

    
     and Ammonium Persulfate.
    
  • Stir vigorously at 40°C for 4–6 hours.

  • Workup: Basify with NaOH (to deprotonate the product). Extract with DCM.

MinisciWorkflow Start Start: 2,7-Naphthyridine Acid Add TFA (Protonation activates C1/C8) Start->Acid Attack Radical Attack on Ring Acid->Attack Radical Generate Radical (R•) (R-COOH + Ag+ + S2O8) Radical->Attack R• enters Oxidation Oxidation/Deprotonation Re-aromatization Attack->Oxidation Product 1-Alkyl-2,7-Naphthyridine Oxidation->Product

Figure 2: Mechanism of Minisci Alkylation. Protonation is the critical control point.

References

  • Wójcicka, A. (2021).[8] "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 25(22).[8] Link

  • Greiner, R., et al. (2016).[2] "Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium." Synlett, 27(02), 231-236.[2] Link

  • Luo, Z., et al. (2019). "Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation." Beilstein Journal of Organic Chemistry, 15, 2304–2310. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link

Sources

Application Note: Preparation of 2H-[2,7]Naphthyridin-1-one Hydrochloride from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating synthetic protocols.

Introduction & Strategic Rationale

The 2,7-naphthyridinone scaffold is a highly privileged bioisostere of the quinolone core. Its unique rigidity and π-conjugation profile make it an exceptional structural motif for developing potent kinase inhibitors targeting oncological pathways, including MET, AXL, c-Kit, and VEGFR-2[1].

Synthesizing this fused bicyclic system from monocyclic pyridine precursors requires precise control over regioselectivity and electronic activation. The most robust and scalable route utilizes 4-methylnicotinonitrile (4-methyl-3-cyanopyridine) as the primary building block[2]. The synthetic logic relies on the inherent CH-acidity of the C4-methyl group, which is synergistically enhanced by the electron-withdrawing ortho-cyano group and the para-positioned pyridine nitrogen. This electronic environment allows for a highly efficient condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a reactive enamine, setting the stage for a tandem hydration-cyclization sequence.

Workflow N1 4-Methylnicotinonitrile (Starting Material) N2 Enamine Intermediate (C-C Bond Formation) N1->N2 DMF-DMA, DMF Reflux, 12 h N3 2H-[2,7]Naphthyridin-1-one (Free Base) N2->N3 AcOH / H2SO4 110 °C, 4 h N4 Hydrochloride Salt (Target API) N3->N4 HCl (g) in Dioxane 0 °C to RT

Figure 1: Synthetic workflow for 2H-[2,7]Naphthyridin-1-one hydrochloride.

Reaction Pathway & Mechanistic Causality

The transformation of the enamine intermediate into the 2,7-naphthyridinone core is a complex tandem reaction that requires a specific acidic environment. Exposure to a carefully calibrated mixture of glacial acetic acid and concentrated sulfuric acid triggers two simultaneous processes[3]:

  • Nitrile Hydration: The recalcitrant cyano group is hydrated to a primary amide. This step is the rate-limiting factor and strictly requires the strong protonating power of H₂SO₄.

  • Intramolecular Cyclization: The newly formed amide nitrogen acts as an internal nucleophile, attacking the electrophilic carbon of the enamine (or its hydrolyzed aldehyde equivalent). Subsequent elimination of dimethylamine (or water) forges the aromatic 2-pyridone ring.

Mechanism SM 4-Methyl-3-cyanopyridine Cond DMF-DMA Condensation (CH-Acidity Activation) SM->Cond Enamine (E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile Cond->Enamine Hydration Nitrile Hydration (H2SO4 Catalyzed) Enamine->Hydration Amide Amide Intermediate Hydration->Amide Cyclize Intramolecular Cyclization (- HNMe2) Amide->Cyclize Product 2H-[2,7]Naphthyridin-1-one Cyclize->Product

Figure 2: Mechanistic pathway of the tandem hydration-cyclization sequence.

Optimization of Cyclization Conditions

The choice of acid is critical. As demonstrated in Table 1, weak acids fail to hydrate the nitrile, while alternative strong acids can lead to degradation. The optimal balance is achieved using a 4:1 (v/v) ratio of AcOH to H₂SO₄[2].

Table 1: Effect of Acidic Conditions on the Cyclization of the Enamine Intermediate

EntryAcid SystemRatio (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Causality
1Glacial AcOHN/A11012< 10Insufficient protonation to drive the required nitrile hydration.
2AcOH / HCl (conc.)4:1100845Moderate hydration; competing chloride-mediated side reactions.
3 AcOH / H₂SO₄ 4:1 110 4 74 Optimal; H₂SO₄ provides necessary acidity for rapid hydration.
4TFA / H₂SO₄4:190662Good conversion, but elevated impurity profile complicates workup.

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the analytical checkpoints confirm the structural integrity of the intermediates.

Part A: Synthesis of (E)-4-(2-(dimethylamino)vinyl)nicotinonitrile
  • Setup: Charge a flame-dried 250 mL round-bottom flask with 4-methylnicotinonitrile (10.0 g, 84.6 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25.2 g, 211.5 mmol, 2.5 equiv) in one rapid portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 12 hours.

  • Validation Checkpoint: Monitor reaction progress via ¹H NMR of an aliquot. The reaction is complete when the sharp methyl singlet (~2.5 ppm) disappears, replaced by two strongly coupled vinylic doublets (

    
     Hz), confirming the (E)-geometry of the enamine.
    
  • Workup: Concentrate the dark red solution under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump) to remove DMF and unreacted DMF-DMA. The resulting crude enamine is used immediately in Part B to prevent hydrolytic degradation.

Part B: Tandem Hydration-Cyclization to 2H-[2,7]Naphthyridin-1-one
  • Solvation: Dissolve the crude enamine from Part A in glacial acetic acid (80 mL) and cool the solution to 0 °C using an ice-water bath.

  • Acidification: Dropwise, add concentrated sulfuric acid (20 mL) over 15 minutes. Critical: Maintain the internal temperature below 20 °C during addition to prevent uncontrolled exothermic decomposition.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 110 °C for 4 hours.

  • Validation Checkpoint: LC-MS analysis must indicate the complete disappearance of the enamine mass (

    
     173) and the appearance of the target free base (
    
    
    
    147)[2]. FTIR should reveal a characteristic pyridone lactam carbonyl stretch near 1650 cm⁻¹.
  • Neutralization: Cool the mixture to room temperature and slowly pour it over 300 g of crushed ice. Cautiously adjust the pH to 7.5–8.0 using saturated aqueous NaHCO₃. (Caution: Vigorous CO₂ evolution will occur).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (4 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from ethanol to afford 2H-[2,7]naphthyridin-1-one as an off-white solid.

Part C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2H-[2,7]naphthyridin-1-one (5.0 g, 34.2 mmol) in a minimum volume of anhydrous dichloromethane (DCM) containing 5% methanol to aid solubility.

  • Precipitation: Cool the solution to 0 °C under nitrogen. Slowly add 4M HCl in dioxane (10.2 mL, 41.0 mmol, 1.2 equiv) dropwise. A microcrystalline precipitate will begin to form immediately.

  • Maturation: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold anhydrous diethyl ether (2 × 20 mL), and dry under high vacuum at 40 °C for 12 hours.

  • Yield: 2H-[2,7]Naphthyridin-1-one hydrochloride is obtained as a highly pure, hygroscopic crystalline solid. Store in a desiccator over P₂O₅.

References

  • [1] 6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one. Benchchem. URL:

  • [3] Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences (MDPI). URL:

  • [2] Ph.D. Thesis - IRIS UniGe. Università degli Studi di Genova. URL:

Sources

Scalable Manufacturing Processes for Naphthyridinone Hydrochloride Salts: A Comprehensive Guide to Process Chemistry, Crystallization, and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

Naphthyridinone scaffolds are highly privileged structures in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase inhibitors, CDK8/19 inhibitors) and other targeted therapeutics[1]. While the upstream synthesis of these molecules—often involving complex transition-metal catalyzed cross-couplings or tandem Heck-lactamization reactions—receives significant attention[1], the downstream isolation of the Active Pharmaceutical Ingredient (API) as a hydrochloride salt is equally critical.

Transitioning from a discovery-scale free base to a commercial-scale hydrochloride salt involves navigating stringent thermodynamic and kinetic landscapes. The hydrochloride salt is typically selected to enhance aqueous solubility, improve oral bioavailability, and ensure solid-state stability. However, scaling this process introduces multi-faceted challenges, including managing Process Mass Intensity (PMI)[2], controlling exothermic salt-formation reactions, and ensuring strict polymorphic purity[3].

This application note provides a field-proven, self-validating protocol for the scalable manufacturing of naphthyridinone hydrochloride salts, emphasizing causality in process chemistry and rigorous analytical control.

Mechanistic Causality in Salt Formation & Crystallization

Scaling up API synthesis is not merely a matter of increasing volumes; it requires a fundamental redesign of the chemical environment to ensure reproducibility and safety[3]. The formation of a naphthyridinone hydrochloride salt is a reactive crystallization process governed by the following principles:

  • Solvent Selection & PMI: Methanol or ethanol paired with water is often used to balance the solubility of the free base and the supersaturation of the salt. To minimize the environmental footprint and reduce the PMI, modern processes prioritize solvent systems that can be easily recovered and recycled[2].

  • Exotherm Management: The protonation of the basic nitrogen on the naphthyridinone ring by hydrochloric acid is highly exothermic. On a laboratory scale, this is easily dissipated; on a multi-kilogram scale, localized heating can lead to impurity formation or solvent boiling. Controlled addition of pre-titrated ethanolic HCl, rather than highly concentrated methanolic HCl (which poses specific scale-up hazards), ensures thermal control.

  • Polymorph Control via Seeding: Spontaneous (primary) nucleation at scale often leads to batch-to-batch variability in crystal habit and polymorphism. By introducing seed crystals of the desired polymorph within the metastable zone, the process bypasses the primary nucleation energy barrier. This forces the system to undergo secondary nucleation and crystal growth, ensuring the correct polymorph is reliably isolated.

Process Workflow & Logical Relationships

The following diagram illustrates the critical path from the crude naphthyridinone free base to the validated API, highlighting in-process controls (IPCs) and critical transitions.

G Synthesis Upstream Synthesis (e.g., Heck-Lactamization) FreeBase Naphthyridinone Free Base (Crude Isolation) Synthesis->FreeBase Dissolution Dissolution in EtOH/H2O (Elevated Temp: 70°C) FreeBase->Dissolution Solvent charging Filtration Polish Filtration (Particulate Removal) Dissolution->Filtration IPC: Complete dissolution SaltFormation HCl Addition & Seeding (Controlled Supersaturation) Filtration->SaltFormation Transfer to clean reactor Crystallization Cooling Crystallization (Polymorph Control) SaltFormation->Crystallization Seed bed maturation Isolation Filtration & Washing (Impurity Clearance) Crystallization->Isolation IPC: Supernatant conc. < 5 mg/mL Drying Vacuum Drying (Residual Solvent Removal) Isolation->Drying API Naphthyridinone HCl API (Release Testing) Drying->API CQA Validation (XRPD, HPLC)

Caption: Workflow for scalable manufacturing and isolation of naphthyridinone hydrochloride salts.

Detailed Experimental Protocol: Scalable Hydrochloride Salt Formation

This protocol is designed for a 1-kg to 10-kg scale batch reactor but can be adapted for continuous flow crystallization paradigms, which are increasingly utilized to improve mass transfer and reproducibility[4].

Phase 1: Reactor Preparation and Dissolution
  • Charge the Reactor: Charge the jacketed reactor with 1.0 kg of crude naphthyridinone free base.

  • Solvent Addition: Add 10.0 L of an Ethanol/Water mixture (9:1 v/v). Causality: The 10% water content is critical to ensure the complete dissolution of polar impurities and to prevent the premature precipitation of the salt during the initial HCl addition.

  • Heating: Heat the reactor jacket to achieve an internal temperature of 70°C ± 2°C. Agitate at 150 RPM until complete dissolution is achieved.

  • Self-Validation Checkpoint 1: Extract a 5 mL sample. Pass through a 0.45 µm syringe filter. If the filtrate is clear and the filter retains no solids, complete dissolution is confirmed.

Phase 2: Polish Filtration
  • Transfer: Transfer the hot solution through a heated inline polish filter (1.0 µm) into a pre-heated (70°C) secondary crystallization vessel. Causality: Polish filtration removes foreign particulates that could act as heterogeneous nucleation sites, which would otherwise disrupt polymorph control.

Phase 3: Reactive Crystallization
  • Acid Addition: Slowly charge 1.05 equivalents of 1.25 M Ethanolic HCl into the reactor over 45 minutes via a dosing pump. Maintain the internal temperature at 70°C. Causality: A slight stoichiometric excess (1.05 eq) ensures complete conversion to the salt without driving the pH so low that acid-catalyzed degradation occurs. The slow addition rate manages the heat of protonation.

  • Seeding: Once 20% of the HCl has been added, pause the addition. Charge the reactor with 10 g (1 wt%) of micronized naphthyridinone hydrochloride seed crystals (pure Form I).

  • Seed Maturation: Hold the suspension at 70°C for 30 minutes. Causality: This hold time allows the seed crystals to anneal and establish a robust crystal bed, preventing "oiling out" (liquid-liquid phase separation) as the remaining acid is added.

  • Resume Addition: Resume and complete the HCl addition over the remaining time.

Phase 4: Cooling, Isolation, and Drying
  • Controlled Cooling: Program the reactor jacket to cool the internal temperature from 70°C to 5°C at a linear rate of 0.2°C/min. Causality: A slow, linear cooling trajectory maintains the supersaturation level strictly within the metastable zone. This drives crystal growth rather than secondary nucleation, yielding a larger, more uniform Particle Size Distribution (PSD) that is easy to filter.

  • Self-Validation Checkpoint 2: Hold at 5°C for 2 hours. Sample the mother liquor and analyze via HPLC. The API concentration in the supernatant must be < 5 mg/mL to confirm maximum theoretical yield has been achieved.

  • Filtration & Washing: Discharge the slurry to an agitated nutsche filter dryer (ANFD). Wash the wet cake with 2 x 2.0 L of pre-chilled (5°C) Ethanol. Causality: Cold ethanol displaces the mother liquor containing soluble impurities without dissolving the API cake.

  • Drying: Apply vacuum (< 50 mbar) and heat the jacket to 50°C. Dry until the residual ethanol is < 5000 ppm (ICH Q3C guidelines).

Data Presentation: Critical Process Parameters (CPPs) vs. Quality Attributes (CQAs)

To ensure a self-validating and robust process, the following parameters must be strictly monitored. Deviations in these CPPs directly impact the final CQAs of the API.

Critical Process Parameter (CPP)Target Operating RangeCritical Quality Attribute (CQA) ImpactedMechanistic Rationale
HCl Stoichiometry 1.05 – 1.10 EquivalentsAPI Purity, YieldInsufficient HCl leaves unreacted free base; excess HCl can cause localized degradation or excessive residual chlorides.
Seeding Temperature 68°C – 70°CPolymorphic PuritySeeding outside the metastable zone leads to seed dissolution (if too hot) or spontaneous nucleation of mixed polymorphs (if too cold).
Cooling Rate 0.15°C – 0.25°C / minParticle Size Distribution (PSD)Rapid cooling causes a high supersaturation spike, leading to rapid nucleation of fine particles that blind filters and retain impurities.
Wash Solvent Temp 0°C – 5°CYield, Residual ImpuritiesCold solvent minimizes API solubility during the wash phase while effectively clearing the mother liquor from the crystal surfaces.
Drying Temperature 45°C – 55°CResidual Solvents, StabilityExceeding 55°C under vacuum may risk thermal degradation or polymorphic transition, while ensuring volatile solvents are removed.

Analytical Validation

To guarantee the trustworthiness of the manufactured batch, the isolated naphthyridinone hydrochloride salt must undergo rigorous release testing:

  • X-Ray Powder Diffraction (XRPD): Confirms the crystalline lattice matches the reference standard for the desired polymorph (e.g., Form I), verifying that the seeding strategy was successful.

  • High-Performance Liquid Chromatography (HPLC): Validates chemical purity (Target: >99.5%) and quantifies any upstream synthetic impurities (e.g., unreacted intermediates or degradation products).

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Evaluates thermal stability, confirms the melting point, and ensures the salt is not a solvate/hydrate (unless intended).

References

  • Chung, J. Y. L., Cvetovich, R. J., McLaughlin, M., Amato, J., Tsay, F.-R., Jensen, M., Weissman, S., & Zewge, D. (2006). Synthesis of a Naphthyridone p38 MAP Kinase Inhibitor. The Journal of Organic Chemistry, 71(22), 8602–8609. Available at:[Link]

  • PharmaFeatures. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Available at:[Link]

  • Porta, R., Benaglia, M., & Puglisi, A. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Organic Process Research & Development / NIH. Available at:[Link]

  • Drug Discovery News. (2025). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Available at:[Link]

Sources

Application Note: Precision N-Alkylation of 2H-[2,7]Naphthyridin-1-one Substrates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the specific challenges and protocols for N-alkylating the 2H-[2,7]naphthyridin-1-one scaffold.

Executive Summary & Scientific Context

The 2H-[2,7]naphthyridin-1-one scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., MET, AXL, c-Kit inhibitors) and DNA intercalators.[1] Structurally, it presents a unique challenge: it contains a lactam nitrogen (N2) and a pyridine-like nitrogen (N7) .[1]

Effective functionalization requires selective alkylation at the N2 position . However, this substrate is an ambident nucleophile. Upon deprotonation, the negative charge delocalizes between the nitrogen (N2) and the carbonyl oxygen (O1), creating a competition between N-alkylation (thermodynamic product) and O-alkylation (kinetic/lactim ether product) .[1]

The Regioselectivity Challenge[2][3]
  • N-Alkylation (Desired): Favored by thermodynamic control, soft electrophiles, and alkali metal counterions (K⁺, Na⁺) that coordinate the carbonyl oxygen, shielding it from attack.[1]

  • O-Alkylation (Undesired): Favored by hard electrophiles, silver salts (Ag⁺), and steric hindrance at the nitrogen.[1]

  • N7-Quaternization: Rare under standard basic conditions due to the anionic nature of the lactam, but possible with neutral electrophiles if the lactam is not deprotonated.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the competing pathways and the strategic decision-making required to ensure N2-selectivity.

N_Alkylation_Pathways Substrate 2H-[2,7]Naphthyridin-1-one (Tautomeric Eq.) Base Deprotonation (Base: NaH or K2CO3) Substrate->Base pKa ~11 Path_Q Path C: N7-Quaternization (Side Reaction) Substrate->Path_Q Neutral conditions (No Base) Anion Ambident Anion (Delocalized N-C-O) Base->Anion Path_N Path A: N-Alkylation (Thermodynamic) Anion->Path_N Polar Aprotic Solvent (DMF/DMSO) + K+/Na+ Path_O Path B: O-Alkylation (Kinetic/Lactim Ether) Anion->Path_O Ag+ salts or Hard Electrophiles Product_N Target: N2-Alkyl-1-one (Stable Lactam) Path_N->Product_N Product_O Impurity: 1-Alkoxy-2,7-naphthyridine Path_O->Product_O

Caption: Mechanistic divergence in naphthyridinone alkylation. Path A is the target workflow.

Experimental Protocols

Protocol A: The "Gold Standard" (Potassium Carbonate Method)

Best for: Primary alkyl halides, allylic/benzylic halides, and scale-up.[1] Mechanism: Uses the solubility of K₂CO₃ in DMF to generate the anion gently. The potassium cation coordinates the carbonyl oxygen, directing alkylation to the nitrogen.

Materials:

  • Substrate: 2H-[2,7]Naphthyridin-1-one derivative (1.0 equiv)[1]

  • Base: Anhydrous K₂CO₃ (2.0 – 3.0 equiv)[1]

  • Electrophile: Alkyl halide (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂ or Ar.

  • Dissolution: Dissolve the substrate in anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ in one portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation (suspension will form).[1]

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction:

    • For reactive halides (Allyl/Benzyl): Stir at RT for 2–4 hours.

    • For unreactive halides: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material (polar) and appearance of a less polar spot.

  • Workup: Pour the mixture into ice-water (5x reaction volume).

    • If solid precipitates: Filter, wash with water and hexanes.

    • If oil forms: Extract with EtOAc (3x), wash with brine (2x) and LiCl solution (5%) to remove DMF.[1]

  • Purification: Recrystallization (EtOH) or Flash Chromatography (DCM/MeOH).[1]

Validation Data (Typical):

Electrophile Conditions Yield Selectivity (N:O) Ref
Allyl Bromide K₂CO₃, DMF, RT 90% >20:1 [1]
Benzyl Bromide K₂CO₃, DMF, 60°C 85% >15:1 [2]

| Methyl Iodide | K₂CO₃, Acetone, Reflux | 75% | ~10:1 | [3] |[1]

Protocol B: The "Strong Base" Method (Sodium Hydride)

Best for: Unreactive electrophiles, secondary halides, or when K₂CO₃ fails.[1] Caution: Higher risk of O-alkylation if not strictly controlled.

Step-by-Step Procedure:

  • Setup: Use a dry flask under Argon.

  • Base Wash: Wash NaH (60% dispersion, 1.2 equiv) with dry hexanes to remove oil (optional but recommended for clean NMR). Suspend in dry THF or DMF at 0°C.

  • Addition: Add the substrate (dissolved in minimum solvent) dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will occur.

  • Anion Formation: Stir at 0°C to RT for 30 mins until gas evolution ceases and the solution becomes clear/colored.

  • Alkylation: Cool back to 0°C. Add the electrophile slowly.

  • Reaction: Allow to warm to RT. Stir 2–16 hours.

  • Quench: Carefully add sat. NH₄Cl solution at 0°C.

Protocol C: Mitsunobu Reaction (Alcohol Substrates)

Best for: When the alkylating agent is an alcohol (avoiding halide synthesis).[1] Risk: High risk of O-alkylation. Use bulky phosphines or specific azodicarboxylates to bias N-alkylation.

Procedure:

  • Dissolve Substrate (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in dry THF.[1][2]

  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 equiv) dropwise.[1][2]

  • Stir 12–24 hours at RT.

  • Note: If O-alkylation is observed, switch to CMBP (Cyanomethylenetributylphosphorane) reagent, which has shown improved N-selectivity in lactam systems.[1]

Quality Control & Troubleshooting

Distinguishing N- vs. O-Alkylation

This is the most critical analytical step. Do not rely solely on LCMS (masses are identical).[1]

FeatureN-Alkylated Product (Target)O-Alkylated Product (Impurity)
¹³C NMR (Carbonyl) 160–165 ppm (Amide C=O preserved)~150–155 ppm (Shifted upfield, C-O-R)
¹H NMR (Adj.[1] CH₂) ~3.8 – 4.2 ppm (N-CH₂)~4.5 – 5.0 ppm (O-CH₂, more deshielded)
IR Spectrum Strong C=O stretch (~1650 cm⁻¹)Weak/No C=O; Strong C=N / C-O
Troubleshooting Table
ProblemRoot CauseSolution
Exclusive O-Alkylation Hard electrophile or "Hard" cation (Li+)Switch to Cs₂CO₃ (Soft cation) or use Protocol A. Avoid silver salts.
N7-Quaternization Neutral conditions or highly reactive electrophileEnsure full deprotonation (use NaH).[1] Verify stoichiometry.
Low Conversion Poor solubility of anionAdd 18-Crown-6 (if using K₂CO₃) or switch solvent to DMSO.[1]
Hydrolysis of Ester Base too strong or wet solventIf substrate has esters (e.g., 3-COOEt), use K₂CO₃/Acetone instead of DMF/H₂O workup.[1]

References

  • Zhang, A., et al. (2007).[1] "Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues." Journal of Combinatorial Chemistry, 9(6), 916–919.[1]

  • Sun, H., et al. (2019).[1] "Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors." Molecules, 24(24), 4461.[1] [1]

  • BenchChem. "Protocol for N-Alkylation of 3-Pentylaniline." (General Alkylation Principles applied to Heterocycles).

  • Comins, D. L., et al. (1994).[1] "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 35(18), 2819-2822.[1] (Mechanistic grounding for Protocol C).

Sources

Application Notes and Protocols for the Formulation of 2H-Naphthyridin-1-one Hydrochloride Drugs

Application Notes and Protocols for the Formulation of 2H-[1][2]Naphthyridin-1-one Hydrochloride Drugs

Introduction: Navigating the Formulation Challenges of 2H-[1][2]Naphthyridin-1-one Hydrochloride

The 2H-[1][2]naphthyridin-1-one scaffold is a privileged heterocyclic motif in modern drug discovery, with derivatives showing promise in a range of therapeutic areas, including oncology and infectious diseases.[3][4] The hydrochloride salt form is frequently selected to enhance the aqueous solubility and stability of the parent molecule. However, like many nitrogen-containing heterocyclic compounds, formulating 2H-[1][2]Naphthyridin-1-one hydrochloride into a bioavailable drug product with optimal physicochemical properties presents a unique set of challenges.[5][6] These can include poor aqueous solubility despite salt formation, potential for polymorphism, and physical or chemical instability.[7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of formulation strategies tailored to overcome these hurdles. We will delve into the critical pre-formulation studies necessary to characterize the active pharmaceutical ingredient (API), followed by in-depth protocols for proven formulation techniques. The causality behind experimental choices is explained, empowering the user to not just follow steps, but to understand and adapt these methodologies to their specific 2H-[1][2]Naphthyridin-1-one hydrochloride candidate.

Part 1: Foundational Pre-formulation Studies: The Blueprint for a Successful Formulation

A thorough understanding of the physicochemical properties of your specific 2H-[1][2]Naphthyridin-1-one hydrochloride derivative is the bedrock of a rational formulation design. The following experimental protocols outline the essential characterization steps.

Determination of Aqueous Solubility Profile

The pH-dependent solubility of an ionizable compound like a hydrochloride salt is a critical parameter that dictates its dissolution behavior in the gastrointestinal tract.[9] The shake-flask method is a reliable technique for determining equilibrium solubility.[10]

Protocol 1: pH-Dependent Aqueous Solubility Determination using the Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 7.5 to simulate the gastrointestinal pH range.

  • Sample Preparation: Add an excess amount of the 2H-[1][2]Naphthyridin-1-one hydrochloride to a known volume of each buffer in separate sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, carefully withdraw a sample from each container and immediately filter it to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11]

  • Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Determination of pKa

The acid dissociation constant (pKa) governs the ionization state of the drug at different pH values, profoundly influencing its solubility and permeability.[12] Potentiometric titration is a widely used and accurate method for pKa determination.[13][14]

Protocol 2: pKa Determination by Potentiometric Titration

  • Instrument Calibration: Calibrate a potentiometer using standard pH buffers.[13]

  • Sample Preparation: Accurately weigh and dissolve the 2H-[1][2]Naphthyridin-1-one hydrochloride in a suitable solvent, such as a water-methanol mixture, to a known concentration (e.g., 1 mM).[12][13]

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while continuously monitoring the pH. Record the pH after each incremental addition of the titrant.[14]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this curve.[13]

Solid-State Characterization and Polymorph Screening

The crystalline form of a drug can significantly impact its solubility, dissolution rate, and stability.[7][8] Therefore, a comprehensive solid-form screen is a regulatory expectation and a critical step in development.[5]

Protocol 3: Polymorph and Solid-Form Screening

  • Crystallization Experiments: Subject the 2H-[1][2]Naphthyridin-1-one hydrochloride to a variety of crystallization conditions, including different solvents, temperatures, and cooling rates.

  • Solid-Form Characterization: Analyze the resulting solid forms using a suite of analytical techniques:

    • Powder X-ray Diffraction (PXRD): To identify unique crystalline forms based on their diffraction patterns.[15]

    • Differential Scanning Calorimetry (DSC): To determine melting points, and glass transitions, and to detect polymorphic transitions.[4]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.

    • Polarized Light Microscopy (PLM): For visual examination of crystal habit and birefringence.[15]

  • Stability Assessment: Evaluate the physical stability of the identified forms under various stress conditions (e.g., temperature and humidity) to identify the most stable polymorph.

Parameter Significance in Formulation Development Recommended Analytical Technique(s)
pH-Solubility Profile Dictates dissolution rate in different regions of the GI tract.[9]Shake-Flask Method with HPLC/UV-Vis Analysis
pKa Determines the degree of ionization and influences solubility and permeability.[12]Potentiometric Titration, Capillary Electrophoresis[13][16]
Polymorphism Different crystalline forms can have varying solubility, stability, and bioavailability.[7]PXRD, DSC, TGA, PLM
Particle Size & Morphology Affects dissolution rate and powder flow properties.Laser Diffraction, Scanning Electron Microscopy (SEM)
Hygroscopicity Tendency to absorb moisture, which can impact stability and handling.[17]Dynamic Vapor Sorption (DVS)

Table 1: Key Pre-formulation Parameters and their Importance

Part 2: Formulation Strategies for Enhanced Bioavailability

Based on the pre-formulation data, a suitable formulation strategy can be selected to address the specific challenges presented by the 2H-[1][2]Naphthyridin-1-one hydrochloride.

Strategy 1: Particle Size Reduction via Wet Milling

For dissolution-rate limited drugs, reducing the particle size increases the surface area available for dissolution, which can enhance the rate of absorption.[18][19] Wet milling is an effective technique to achieve micronization, especially for APIs that may be sensitive to heat.[20]

Workflow for Particle Size Reduction

cluster_0Pre-Millingcluster_1Milling Processcluster_2Post-MillingAPIAPI Slurry Preparation(API in anti-solvent)MillingWet Milling(e.g., Bead Mill)API->MillingFeed SlurryDryingDrying(e.g., Spray Drying)Milling->DryingMilled SlurryCharacterizationParticle Size Analysis(Laser Diffraction)Drying->CharacterizationMicronized Powder

Caption: Workflow for particle size reduction by wet milling.

Protocol 4: Wet Milling for Particle Size Reduction

  • Slurry Preparation: Prepare a suspension of the 2H-[1][2]Naphthyridin-1-one hydrochloride in a suitable anti-solvent (a liquid in which the drug is poorly soluble) containing a stabilizer.[21]

  • Milling: Introduce the slurry into a wet mill (e.g., a bead mill). The high-energy impact of the milling media will fracture the API particles, reducing their size.[19]

  • Process Optimization: Optimize milling parameters such as milling time, bead size, and agitator speed to achieve the desired particle size distribution.

  • Drying: Dry the milled suspension using a suitable technique like spray drying to obtain a fine powder.[21]

  • Characterization: Characterize the particle size distribution of the final product using laser diffraction.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Converting the crystalline drug into a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[1][2] ASDs involve dispersing the drug in a polymeric carrier at a molecular level.

HME is a solvent-free process that is well-suited for thermally stable compounds.[22][23]

Workflow for Hot-Melt Extrusion

cluster_0Blendingcluster_1Extrusioncluster_2Downstream ProcessingBlendingAPI and Polymer BlendingHMEHot-Melt ExtrusionBlending->HMEMillingMilling of ExtrudateHME->MillingDosageFormFinal Dosage Form(Tablets/Capsules)Milling->DosageForm

Caption: Workflow for preparing ASDs using hot-melt extrusion.

Protocol 5: Preparation of ASDs by Hot-Melt Extrusion

  • Polymer Selection: Select a suitable polymeric carrier based on its miscibility with the drug and its thermal properties.[24]

  • Blending: Prepare a physical mixture of the 2H-[1][2]Naphthyridin-1-one hydrochloride and the polymer at the desired ratio.

  • Extrusion: Feed the blend into a hot-melt extruder. The high temperature and shear forces within the extruder will melt the polymer and dissolve the drug, forming a solid solution.[6]

  • Cooling and Milling: The extrudate is cooled and then milled into a powder.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using PXRD and DSC.[25][26]

Spray drying is a versatile technique that is suitable for both thermally stable and labile compounds.[1][27]

Protocol 6: Preparation of ASDs by Spray Drying

  • Solution Preparation: Dissolve both the 2H-[1][2]Naphthyridin-1-one hydrochloride and a suitable polymer in a common solvent system.[7]

  • Atomization: The solution is atomized into fine droplets in a drying chamber.[27]

  • Drying: The droplets are rapidly dried by a heated gas stream, leading to the formation of solid particles with the drug dispersed in the polymer matrix.[28]

  • Collection: The dried powder is collected.

  • Characterization: Verify the amorphous state of the drug in the spray-dried dispersion using PXRD and DSC.[15]

Formulation Strategy Principle Advantages Considerations
Particle Size Reduction Increases surface area for dissolution.[18]Established technology, applicable to many compounds.May not be sufficient for very poorly soluble drugs.
Hot-Melt Extrusion (HME) Forms an amorphous solid dispersion.[22]Solvent-free, continuous process.Requires thermal stability of the drug.[23]
Spray Drying Forms an amorphous solid dispersion.[1]Suitable for heat-sensitive drugs, good control over particle properties.Requires the use of organic solvents.[7]

Table 2: Comparison of Formulation Strategies

Part 3: Characterization and In-Vitro Performance Testing

Once a formulation has been developed, its performance must be evaluated.

Excipient Compatibility

Ensuring the compatibility of the API with the chosen excipients is crucial for the stability of the final drug product.[29][30]

Protocol 7: Excipient Compatibility Screening

  • Blending: Prepare binary mixtures of the 2H-[1][2]Naphthyridin-1-one hydrochloride with each proposed excipient.

  • Stress Conditions: Store the blends under accelerated stability conditions (e.g., elevated temperature and humidity).[31][32]

  • Analysis: Analyze the samples at predetermined time points for the appearance of degradation products using a stability-indicating HPLC method. Also, assess for any physical changes using techniques like DSC and PXRD.[30]

In-Vitro Dissolution Testing

Dissolution testing is a key quality control tool and can be predictive of in-vivo performance.[33][34]

Protocol 8: In-Vitro Dissolution Testing

  • Apparatus Setup: Use a USP dissolution apparatus (e.g., Apparatus 2, paddles).[35]

  • Media Selection: Select a dissolution medium that is relevant to the physiological conditions of the GI tract. For poorly soluble drugs, the use of biorelevant media or media containing surfactants may be necessary.[34]

  • Test Execution: Place the formulated dosage form in the dissolution vessel and start the test.

  • Sampling and Analysis: Withdraw samples at specified time intervals and analyze for the concentration of dissolved drug using a validated analytical method.[33]

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile.[36]

Conclusion

The successful formulation of 2H-[1][2]Naphthyridin-1-one hydrochloride drugs hinges on a systematic and science-driven approach. By diligently conducting pre-formulation studies to understand the API's intrinsic properties and by selecting and optimizing a suitable formulation strategy, the challenges of poor solubility and bioavailability can be effectively overcome. The protocols and strategies outlined in this guide provide a robust framework for the development of high-quality, efficacious drug products based on this important chemical scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Pharmaoffer. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • Park, K. (n.d.). Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations.
  • Protheragen. (2025, February 19). Optimizing Drug Solubility: The Role of Spray Drying in Pharmaceutical Formulation.
  • Serajuddin, A. T. M., et al. (1999). Selection of solid dosage form composition through drug-excipient compatibility testing. Journal of Pharmaceutical Sciences, 88(7), 696-704.
  • Google Patents. (n.d.). WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation.
  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets - SDDs.
  • Serajuddin, A. T. M., et al. (1999).
  • Gattefossé. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
  • MDPI. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • PubMed. (2019, September 15). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32.
  • Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION.
  • Castilla López, Ò. (2017).
  • Wahal Engineers. (n.d.). Wet Milling for Micronization in API Development.
  • Uppala, S., et al. (2013). Dissolution Testing for Generic Drugs: An FDA Perspective. PMC.
  • That's Nice. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Pharmaceutical Technology. (2025, October 9). Understanding the impact of excipient variability on oral solid dosage form performance.
  • Drug Development & Delivery. (2025, September 8). FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Retrieved from Drug Development & Delivery website.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Pharmaceutical Technology. (2025, March 13). Solid Dispersions by Hot-Melt Extrusion.
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening.
  • Veranova. (n.d.). Particle Size Modification.
  • Pawar, J., et al. (2017).
  • Rahman, Z., et al. (2014). Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods. PMC.
  • Google Patents. (n.d.). US9956144B2 - Process for particle processing of active pharmaceutical ingredients.
  • Gowthamarajan, K., & Singh, S. K. (2015). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Chowhan, Z. T. (1982). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • ResearchGate. (n.d.). (a) Differential scanning calorimetry (DSC) scans and (b) PXRD scans of the milled extrudates of the solid dispersions of formulations F6, F7, F8, and F9 (containing 20% w.
  • Enamine. (n.d.). Determining pKa Background: The tendency of a compound to donate a proton is expressed as its acid ionization constant.
  • Taylor & Francis eBooks. (n.d.). Solid-State Excipient Compatibility Testing | 16 | Pharmaceutical Stre.
  • Kumar, L., & Kumar, S. (2017).
  • Li, S., et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(1), 37-51.
  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • MDPI. (2023, November 30). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE.
  • Modi, V., & Mishra, A. (2025, March 25). Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. Impactfactor.
  • OPUS at UTS. (n.d.). Preparation, characterization and in vitro evaluation of tablets containing microwave-assisted solid dispersions of apremilast.
  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • WAB. (n.d.). Wet milling of APIs.
  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • LS Instruments. (n.d.). Nanomilling and Size Characterization of Highly Concentrated API Suspensions.
  • Academia.edu. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

Sources

Solvent selection for dissolving 2H-[2,7]Naphthyridin-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Selection and Dissolution Protocols for 2H-[2,7]Naphthyridin-1-one Hydrochloride

Executive Summary

The 2,7-naphthyridinone scaffold is a highly valued bioisostere in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor ligands due to its rigid, planar structure and favorable π-conjugation. However, the inherent planarity of the naphthyridine core often leads to strong intermolecular π-π stacking, which can complicate solubility in purely aqueous environments.

This application note provides a comprehensive, causality-driven guide to solvent selection for 2H-[2,7]Naphthyridin-1-one hydrochloride (CAS: 369648-60-2) . By leveraging the physicochemical advantages of its hydrochloride salt form, researchers can achieve stable, high-concentration master stocks and reliable aqueous working solutions for in vitro and in vivo assays.

Physicochemical Rationale: The Causality of Solvent Selection

To design a self-validating dissolution protocol, one must understand the interplay between the compound's structural features and the chosen solvent system.

1. The Role of the Hydrochloride Salt The free base form of many naphthyridine derivatives exhibits poor aqueous solubility, often requiring harsh organic solvents like chloroform [1]. The synthesis of 2H-[2,7]Naphthyridin-1-one as a hydrochloride salt fundamentally alters its solvation thermodynamics. Protonation of the basic nitrogen introduces a formal charge, significantly increasing the molecule's dipole moment and hydration energy. This modification lowers the energetic barrier for water molecules to disrupt the crystal lattice, rendering the compound more amenable to aqueous dilution [2].

2. Why DMSO is the Gold Standard for Master Stocks Despite the increased hydrophilicity imparted by the HCl salt, preparing high-concentration master stocks (≥10 mM) directly in water risks supersaturation and unpredictable micro-precipitation [3]. Dimethyl Sulfoxide (DMSO) is the optimal primary solvent because its highly polar aprotic nature effectively solvates the charged hydrochloride moiety, while its hydrophobic methyl groups interact favorably with the planar aromatic naphthyridine rings. This dual-action solvation completely disrupts π-π stacking, ensuring a thermodynamically stable stock solution [4].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the estimated solubility profiles and recommended applications based on the physicochemical behavior of naphthyridinone hydrochloride salts.

Solvent SystemEstimated Max SolubilityPrimary ApplicationCausality / Limiting Factors
Anhydrous DMSO >50 mg/mL (>250 mM)Master Stock PreparationUniversal solvation; prevents hydrolysis during long-term storage at -20°C.
Water / Saline ~1 - 5 mg/mLDirect In Vivo DosingSolubility limited by lattice energy; risk of precipitation at high concentrations.
Ethanol (100%) <5 mg/mLCo-solvent formulationsProtic nature competes with HCl salt; lower efficacy in disrupting π-stacking than DMSO.
Aqueous Buffers (pH 7.4) <1 mg/mLIn Vitro Cell AssaysNeutral pH may partially deprotonate the salt, reducing solubility. Requires prior DMSO stock.

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes visual or physical checkpoints to ensure the integrity of the solution before proceeding to biological assays.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a stable, high-concentration stock for long-term cryopreservation.

  • Equilibration: Allow the vial of 2H-[2,7]Naphthyridin-1-one hydrochloride powder to equilibrate to room temperature (20–25°C) in a desiccator before opening. Rationale: Prevents atmospheric moisture condensation, which can degrade the compound or alter the actual molarity.

  • Calculation: For a 10 mM stock, dissolve 1.83 mg of the compound (MW: 182.61 g/mol ) in exactly 1.0 mL of anhydrous, cell-culture grade DMSO .

  • Addition & Agitation: Add the DMSO directly to the pre-weighed powder. Vortex vigorously for 30–60 seconds.

  • Validation (Visual Inspection): Hold the tube against a dark background under a direct light source. The solution must be completely transparent. If micro-particulates are visible, subject the vial to gentle sonication in a water bath at 37°C for 5 minutes [4].

  • Storage: Aliquot the stock into single-use amber vials (to prevent photodegradation) and store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions for Cell-Based Assays

Objective: Dilute the master stock into aqueous media without inducing precipitation.

  • Pre-warming: Warm both the 10 mM DMSO master stock and the target aqueous buffer/culture media to 37°C. Rationale: Prevents "thermal shock," a primary cause of rapid crystallization when a room-temperature organic stock hits a cold aqueous buffer.

  • Serial Dilution: To achieve a final assay concentration of 10 μM, perform a 1:1000 dilution.

  • Dropwise Addition: While continuously vortexing the aqueous media, add the DMSO stock dropwise. Rationale: Continuous kinetic energy rapidly disperses the local concentration of the compound, preventing localized supersaturation [3].

  • Final Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity in cell cultures.

Mechanistic Workflow: Dissolution Decision Tree

The following diagram maps the logical workflow for processing 2H-[2,7]Naphthyridin-1-one hydrochloride based on the target application.

SolventWorkflow Start 2H-[2,7]Naphthyridin-1-one HCl (Lyophilized Powder) Decision1 Target Application? Start->Decision1 Stock Prepare Master Stock (Anhydrous DMSO) Decision1->Stock High Conc. / Storage DirectAq Direct Aqueous Dissolution (Water/Saline) Decision1->DirectAq Low Conc. (<1 mM) QC QC: Visual Inspection (Warm to 37°C if cloudy) Stock->QC DirectAq->QC InVitro In Vitro Assays (Dilute to <0.1% DMSO in Media) InVivo In Vivo Formulation (Add PEG300/Tween80) QC->InVitro Cell Culture QC->InVivo Animal Models

Workflow for the solvent selection and dissolution of 2H-[2,7]Naphthyridin-1-one hydrochloride.

References

  • Reprocell. "Stemolecule™ LDN-193189 - Product Information." Reprocell. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Towards more accurate solubility measurements with real time monitoring: a carvedilol case study." New Journal of Chemistry. Available at:[Link]

Troubleshooting & Optimization

Removing impurities from 2H-[2,7]Naphthyridin-1-one hydrochloride preparations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a Tier-3 Support resource for the purification of 2H-[2,7]Naphthyridin-1-one hydrochloride (CAS: 67988-50-5 for free base). It addresses the specific challenges of regioisomer separation, inorganic salt removal, and color body elimination common to this scaffold.

Doc ID: NAP-27-HCL-PUR-01 | Version: 2.4 | Status: Validated

Diagnostic & Triage: Identify Your Impurity Profile

Before initiating a purification workflow, categorize your impurity profile using the table below. The purification strategy changes radically based on the contaminant type.

Symptom Probable Impurity Root Cause Recommended Protocol
Doublet peaks in HPLC (approx. 0.5–1.0 min shift)1,6-Naphthyridin-2-one (Regioisomer)Non-selective cyclization during synthesis (e.g., from 4-methyl-3-cyanopyridine).Protocol A (The "Base Swing")
Brown/Beige sticky solid Oxidation products / N-oxides Air oxidation of the electron-rich naphthyridine core during workup.Protocol B (Carbon Treatment)
High Residue on Ignition (ROI) Inorganic Salts (NaCl, KCl) Trapped salts from neutralization steps or excess HCl source.Protocol C (Anhydrous Reslurry)
Melt point depression (<250°C) Hydrolysis byproducts Ring opening of the lactam under harsh acidic/basic conditions.Protocol A (Recrystallization)

Troubleshooting Guides & FAQs

Issue 1: Regioisomer Contamination (The 1,6-Isomer)

Q: My HPLC shows ~5-10% of the 1,6-isomer. Direct recrystallization of the HCl salt isn't working. Why? A: The HCl salts of the 2,7- and 1,6-isomers often possess isomorphic crystal lattices, making separation via direct crystallization inefficient. The Fix: You must exploit the solubility differences of the free bases . The 2,7-isomer (lactam form) generally exhibits lower solubility in alcoholic solvents compared to the 1,6-isomer due to stronger intermolecular hydrogen bonding networks (dimer formation).

  • Action: Neutralize the salt to the free base, recrystallize from boiling Ethanol or Methanol, and then re-form the salt. (See Protocol A).

Issue 2: Persistent Coloration

Q: The product is a dark brown powder, but the specification requires off-white. Is this degradation? A: Naphthyridines are prone to forming trace N-oxide impurities or polymerization products (tars) that are highly colored even at ppm levels. The Fix: Do not attempt to bleach the final HCl salt. Acidic conditions can stabilize these color bodies.

  • Action: Perform an activated carbon (Charcoal) filtration on the free base in hot methanol. The neutral species adsorbs to carbon more effectively than the charged salt species.

Issue 3: Stoichiometry & Hygroscopicity

Q: The HCl salt is becoming a gum upon exposure to air. Is it hygroscopic? A: Yes, the mono-hydrochloride salt is hygroscopic. However, "gumming" often indicates excess HCl trapped in the lattice or the presence of highly hygroscopic inorganic salts (like LiCl or MgCl2 if used in catalysis).

  • Action: Ensure a strict 1:1 stoichiometry. Digest the solid in anhydrous diethyl ether or acetone (the salt is insoluble, excess HCl/impurities may wash away) or reslurry in dry isopropanol.

Detailed Experimental Protocols

Protocol A: The "Base Swing" (Regioisomer & Chemical Purity)

Use this as the primary purification method for crude preparations.

Step 1: Free Base Liberation

  • Suspend the crude 2H-[2,7]Naphthyridin-1-one HCl in water (10 mL/g).

  • Cool to 0–5 °C.

  • Slowly adjust pH to 8–9 using 2M NaOH or saturated NaHCO₃. Note: Do not exceed pH 10 to avoid lactam hydrolysis.

  • Stir for 30 minutes. The free base will precipitate.

  • Filter and wash with cold water to remove inorganic salts (NaCl). Dry the solid.[1]

Step 2: Selective Recrystallization

  • Dissolve the dried free base in boiling Ethanol (EtOH) (approx. 15–20 mL/g).

    • Tip: If insolubles remain, filter hot.

  • Allow the solution to cool slowly to room temperature, then to 0 °C.

  • The 2,7-isomer crystallizes out (often as needles). The 1,6-isomer remains largely in the mother liquor.

  • Filter and dry.

Step 3: Salt Re-formation

  • Suspend the purified free base in Methanol (MeOH) (5 mL/g).

  • Add 1.05 equivalents of HCl in Dioxane (4M) or HCl in Isopropanol .

  • Stir at room temperature for 1 hour.

  • Add Diethyl Ether (Et₂O) or MTBE (10 mL/g) as an antisolvent to precipitate the pure HCl salt.

  • Filter under Nitrogen (hygroscopic!) and dry in a vacuum oven at 40 °C.

Protocol C: Anhydrous Reslurry (Inorganic Salt Removal)

Use this if the product is chemically pure but has high ash content.

  • Pulverize the dry HCl salt to a fine powder.

  • Suspend in Anhydrous Ethanol or Isopropanol (10 mL/g).

    • Mechanism:[2][3] The organic naphthyridinone HCl salt is slightly soluble in hot alcohol, while NaCl/KCl are virtually insoluble.

  • Heat to reflux for 15 minutes, then filter hot through a sintered glass funnel.

    • The Filter Cake: Contains the inorganic salts (discard).

    • The Filtrate: Contains the product.[2][3][4][5][6][7][8][9][10][11]

  • Cool the filtrate to precipitate the clean product.

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity type.

PurificationTree Start Crude 2,7-Naphthyridin-1-one HCl CheckHPLC Analyze HPLC/NMR Start->CheckHPLC IsomerIssue Isomer > 1%? CheckHPLC->IsomerIssue ColorIssue Colored/Tars? IsomerIssue->ColorIssue No ProtocolA PROTOCOL A: Base Swing & Recrystallization IsomerIssue->ProtocolA Yes SaltIssue High Ash/Inorganics? ColorIssue->SaltIssue No ProtocolB PROTOCOL B: Carbon Treatment (Free Base Stage) ColorIssue->ProtocolB Yes ProtocolC PROTOCOL C: Anhydrous Reslurry (Hot Filtration) SaltIssue->ProtocolC Yes Final Pure HCl Salt SaltIssue->Final No (Pass) ProtocolA->Final ProtocolB->ProtocolA Proceed to Cryst. ProtocolC->Final

Figure 2: The "Base Swing" Mechanism

Caption: The solubility-driven separation of the 2,7-isomer from the 1,6-isomer via free-base intermediate.

BaseSwing MixtureSalt Mixture HCl Salts (2,7- & 1,6-isomers) Neutralization Neutralization (pH 8-9) MixtureSalt->Neutralization NaOH FreeBaseMix Free Base Precipitate Neutralization->FreeBaseMix EthanolBoil Reflux in EtOH FreeBaseMix->EthanolBoil Cooling Cooling to 0°C EthanolBoil->Cooling Solid27 Solid: 2,7-Isomer (Pure Free Base) Cooling->Solid27 Crystallizes Liquor16 Mother Liquor: 1,6-Isomer Enriched Cooling->Liquor16 Remains Soluble Reform Re-salt (HCl/Dioxane) Solid27->Reform FinalProduct Pure 2,7-Naphthyridin-1-one HCl Reform->FinalProduct

References

  • Synthesis and Characterization of 2,7-Naphthyridines Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the synthesis of 2,7-naphthyridine derivatives and general purification via recrystallization from ethanol. URL:[Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines Source: PubMed Context:[12] Details the synthesis of 2,7-naphthyridin-1-ones and separation from byproducts using chromatography and crystallization. URL:[Link]

  • Purification of Heterocyclic Hydrochloride Salts (General Protocol) Source: UMass Amherst Chemistry Dept. Context: Standard operating procedures for recrystallization and solubility testing of organic salts. URL:[Link]

  • 2,7-Naphthyridin-1(2H)-one Product Data & Properties Source: PubChem Context:[12] Physical properties, pKa data, and solubility profiles relevant to purification planning. URL:[Link]

Sources

Technical Support Center: Optimizing Recrystallization of Naphthyridinone Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex solid-state chemistry of naphthyridinone derivatives.

Naphthyridinones represent a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the development of targeted therapies such as KRASG12C covalent allosteric binders[1] and Macrophage Migration Inhibitory Factor (MIF) inhibitors[2]. However, their rigid, planar, and often highly hydrophobic nature introduces significant challenges during downstream processing. Poor aqueous solubility, uncontrolled polymorphism, and a high propensity for liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—are frequent roadblocks.

This guide synthesizes thermodynamic principles with field-proven methodologies to provide you with self-validating protocols for naphthyridinone salt crystallization.

Part 1: Troubleshooting Guide & FAQs

Q1: My naphthyridinone salt is "oiling out" instead of forming a crystalline solid. What is the thermodynamic cause, and how can I fix it?

The Causality: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when a highly supersaturated solution crosses the binodal curve into a two-phase liquid region before it can cross the solid-liquid solubility curve[3]. Kinetically, the high viscosity of the supersaturated state hinders the ordered assembly of the crystal lattice, favoring the formation of a solute-rich liquid droplet phase (an "oil")[4][5]. This oil phase acts as a solvent for impurities, leading to amorphous, impure products upon eventual solidification[4].

The Solution: You must manipulate the thermodynamic pathway to stay within the metastable zone.

  • Reduce the Cooling Rate: Fast temperature drops generate rapid supersaturation. Implementing a controlled cooling ramp (e.g., 0.1 °C/min) allows the system to remain in the metastable zone, favoring ordered crystal growth over LLPS[3][4].

  • Decrease Solute Concentration: High initial concentrations thermodynamically favor the LLPS boundary[5]. Diluting the system shifts the operating trajectory away from the binodal curve.

  • Implement Seeding: Adding 1–5% (w/w) of pure seed crystals bypasses the high activation energy barrier of primary nucleation, forcing the system to consume supersaturation via secondary growth before oiling out can occur[4][6].

OilingOut Start Oiling Out (LLPS) Detected CheckSupersat Evaluate Supersaturation Start->CheckSupersat AdjustParams Reduce Cooling Rate & Dilute Solution CheckSupersat->AdjustParams CheckSuccess1 Crystals Formed? AdjustParams->CheckSuccess1 SolventScreen Perform Solvent Screen Add Co-solvent CheckSuccess1->SolventScreen No Success Successful Crystallization CheckSuccess1->Success Yes Seeding Implement Seeding in Metastable Zone SolventScreen->Seeding Seeding->Success

Troubleshooting decision tree for resolving liquid-liquid phase separation (oiling out).

Q2: How can I improve the poor aqueous solubility of my naphthyridinone lead compound through solid-state optimization?

The Causality: Naphthyridinones often exhibit high crystal lattice energy and high lipophilicity, resulting in poor dissolution profiles[2]. While traditional salt formation is the standard approach, amphoteric naphthyridinone derivatives can also form distinct zwitterionic and neutral polymorphs. Zwitterionic polymorphs typically exhibit significantly faster dissolution rates and higher apparent solubility than their neutral counterparts. This is driven by the stronger, attractive ion-dipole interactions between the zwitterionic functional groups and the aqueous solvent molecules[7].

The Solution: Conduct a targeted polymorph screen focusing on varying the pH and dielectric constant of the crystallization solvent. Characterize the resulting solids using FT-IR (to detect shifts in amine/carbonyl stretching indicative of proton transfer) and Powder X-Ray Diffraction (PXRD) to confirm the distinct zwitterionic lattice[7].

Q3: Why does my naphthyridinone salt exhibit batch-to-batch variability in its thermal properties?

The Causality: Naphthyridinone salts are highly prone to solvent entrapment and the formation of crystalline hydrates (e.g., hydrate crystalline form B)[8]. If the water activity (


) in your solvent system is not strictly controlled, the compound will unpredictably shift between anhydrous and hydrated states, altering its melting point, dissolution rate, and bioavailability.

The Solution: Map the hydrate phase boundaries by slurrying the salt in solvent mixtures with varying, known water activities. Use Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to quantify the exact hydration state of each batch.

Part 2: Self-Validating Experimental Protocols

Protocol 1: Anti-Oiling Out Cooling Crystallization Workflow

This protocol utilizes in-situ monitoring to validate the absence of LLPS and ensures controlled crystal growth.

  • Thermodynamic Equilibration: Dissolve the naphthyridinone free base and the selected counterion in the optimized solvent system at 65 °C. Stir until a completely clear solution is achieved.

  • In-Situ Validation Setup: Insert a Focused Beam Reflectance Measurement (FBRM) or Particle Video Microscope (PVM) probe into the reactor. Validation Check: The baseline must show zero particle counts, confirming complete dissolution[3].

  • Controlled Trajectory: Program the reactor to cool at a strict rate of 0.1 °C/min[3]. This slow rate prevents the system from crossing the spinodal boundary where spontaneous LLPS occurs.

  • Metastable Zone Seeding: Once the temperature reaches 5 °C below the known saturation temperature, introduce 2% (w/w) of high-purity naphthyridinone salt seed crystals[4][6].

  • Growth and Isolation: Hold the temperature isothermally for 2 hours to allow the seeds to consume the supersaturation via secondary nucleation. Validation Check: PVM should reveal sharp, faceted crystals with no spherical oil droplets. Proceed to cool to 5 °C, filter, and wash with a cold anti-solvent.

Protocol 2: Zwitterionic vs. Neutral Polymorph Screening

This protocol forces the isolation of different ionization states for amphoteric naphthyridinones.

  • Matrix Preparation: In a 96-well plate, prepare a gradient of solvent mixtures ranging from non-polar (e.g., toluene/heptane) to highly polar/protic (e.g., ethanol/water).

  • Slurry Equilibration: Add 50 mg of the naphthyridinone compound to 1 mL of each solvent. Agitate the slurries at 25 °C for 72 hours. Long slurry times ensure thermodynamic phase conversion to the most stable polymorph in that specific environment.

  • Isolation: Centrifuge the plate at 10,000 rpm for 10 minutes and decant the supernatant. Dry the solids under a vacuum at 40 °C.

  • Solid-State Validation: Analyze the solids using PXRD and FT-IR. Validation Check: A zwitterionic polymorph will exhibit distinct vibrational shifts (e.g., the disappearance of a neutral carboxylic acid

    
     stretch and the appearance of carboxylate 
    
    
    
    asymmetric/symmetric stretches) compared to the neutral form[7].

PolymorphScreening API Naphthyridinone Free Base SaltScreen Counterion Selection (Acid/Base) API->SaltScreen Crystallization Controlled Crystallization SaltScreen->Crystallization Analysis Solid-State Analysis (PXRD, DSC, FT-IR) Crystallization->Analysis Zwitterion Zwitterionic Polymorph Analysis->Zwitterion High Solubility Neutral Neutral Polymorph Analysis->Neutral Low Solubility

Workflow for screening and isolating zwitterionic vs. neutral naphthyridinone polymorphs.

Part 3: Quantitative Process Parameters

The following table summarizes the critical process parameters (CPPs) and their mechanistic effects on naphthyridinone salt crystallization outcomes.

ParameterConditionMechanistic EffectTypical Outcome
Cooling Rate > 1.0 °C/minRapid supersaturation buildup; trajectory crosses the spinodal boundary.Oiling out (LLPS); entrapment of impurities; amorphous solid[3][4].
Cooling Rate 0.1 - 0.2 °C/minSystem remains safely within the metastable zone.Ordered crystalline growth; high purity[3].
Seeding 1 - 5% (w/w) addedBypasses the stochastic primary nucleation energy barrier.Prevents LLPS; ensures batch-to-batch polymorph consistency[4][6].
Initial Concentration HighThermodynamically favors the liquid-liquid phase separation boundary.Hindered crystallization; frequent oiling out[5].
Polymorph Type ZwitterionicEnhanced ion-dipole attractive interactions with aqueous solvent molecules.Significantly higher aqueous dissolution rate[7].

References

  • Scribd. "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization." Scribd.[Link]

  • National Institutes of Health (NIH). "Computationally Empowered Workflow Identifies Novel Covalent Allosteric Binders for KRASG12C." PMC.[Link]

  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out." ResearchGate.[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI.[Link]

  • Google Patents. "US11530213B2 - Naphthyridinone derivatives and their use in the treatment of arrhythmia.
  • American Chemical Society (ACS). "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design.[Link]

  • National Institutes of Health (NIH). "Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor." PMC.[Link]

Sources

Technical Support Center: Resolving Solubility Issues of 2H-[2,7]Naphthyridin-1-one HCl in Assay Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As researchers and drug development professionals, you rely on consistent, reproducible in vitro assays. 2H-[2,7]Naphthyridin-1-one is a fused bicyclic heterocyclic compound featuring a pyridine ring and a carbonyl group[1]. It is a highly valued scaffold in medicinal chemistry, frequently utilized in the design of potent epigenetic modulators, such as BRD9 inhibitors[2].

However, formulating its hydrochloride (HCl) salt into physiological assay buffers often presents significant solubility challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and chemical causality behind these precipitation events and provide self-validating protocols to ensure your compound remains in solution.

Part 1: Mechanistic FAQs – Understanding the Root Causes

Q1: Why does my 2H-[2,7]Naphthyridin-1-one HCl stock precipitate instantly when diluted into standard PBS, but not in deionized water? The Causality: This is a classic manifestation of the common ion effect . Standard Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (typically ~137 mM NaCl). According to Le Châtelier's principle, introducing the HCl salt of your compound into a chloride-rich environment shifts the dissolution equilibrium (


) to the left[3][4]. The exogenous chloride suppresses the solubility of the salt, forcing it to precipitate. Water lacks this common ion, allowing the salt to dissolve up to its intrinsic thermodynamic limit.

Q2: I switched to a chloride-free HEPES buffer at pH 7.4, but the compound still crashes out over time. Why? The Causality: You are now observing pH-dependent free base precipitation . The naphthyridinone core relies on the protonation of its basic nitrogen for aqueous solubility. As the buffer pH (7.4) approaches or exceeds the compound's


, the molecule is deprotonated, converting from a highly soluble cation to an uncharged free base[4][5]. Without the ionic charge to facilitate dipole-dipole interactions with water, the planar, aromatic bicyclic structure of the naphthyridinone core engages in 

stacking, leading to rapid aggregation and precipitation[1].

Q3: My 10 mM DMSO stock solution was perfectly clear yesterday, but today it is cloudy. What happened? The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your stock was exposed to ambient humidity or underwent a freeze-thaw cycle, it absorbed atmospheric moisture. The introduction of water into the aprotic DMSO environment drastically alters the hydrogen-bonding network and disrupts the ionic solvation shell[6]. This forces the lipophilic hydrochloride salt into supersaturation, resulting in the cloudy precipitate you observe.

Part 2: Quantitative Solubility Profile

To make informed formulation decisions, you must understand the solubility limits of your compound across different microenvironments. The table below summarizes the expected behavior of 2H-[2,7]Naphthyridin-1-one HCl based on its physicochemical properties.

Solvent / Buffer SystemEstimated Solubility LimitPrimary Limiting FactorRecommended Action
Anhydrous DMSO > 20 mMNone (Ideal solvent)Store at -20°C in a desiccator; use argon purge.
Hydrated DMSO (5%

)
< 5 mMAltered solvation shell[6]Always use fresh, anhydrous DMSO for stock prep.
Deionized Water (pH ~5) ~ 10 mMIntrinsic salt solubilityUse strictly for intermediate dilutions.
1X PBS (pH 7.4, high

)
< 0.1 mMCommon ion effect[3]Avoid PBS. Switch to HEPES or MOPS buffers.
HEPES Buffer (pH 7.4) ~ 1 mMFree base conversion[4]Supplement with 0.05% Pluronic F-127[7].

Part 3: Troubleshooting Workflow

Use the following diagnostic decision tree to identify and resolve the specific mechanism driving your compound's precipitation.

SolubilityTroubleshooting A Precipitation Observed in Assay Buffer B Analyze Buffer Parameters (pH, Ionic Strength, Cl-) A->B C High Chloride Concentration? (e.g., PBS >130mM NaCl) B->C D Common Ion Effect (HCl Salt Precipitation) C->D Yes F Buffer pH > Compound pKa? C->F No E Switch to HEPES or MOPS (Chloride-free) D->E G Free Base Precipitation (Loss of Ionization) F->G Yes H Add Co-solvents (DMSO) or Surfactants (Tween-20) G->H

Decision tree for diagnosing and resolving 2H-[2,7]Naphthyridin-1-one HCl buffer precipitation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply mix and hope for the best. The following protocols are designed as self-validating systems to guarantee your compound is fully dissolved and biologically available before it ever touches your cells or target proteins.

Protocol A: Preparation of Stable, Anhydrous DMSO Stock Solutions

Objective: Prevent moisture-induced precipitation in the primary stock.

  • Equilibration: Remove a sealed bottle of anhydrous DMSO from storage and allow it to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold bottle causes instant condensation of atmospheric moisture into the solvent.

  • Dissolution: Weigh the 2H-[2,7]Naphthyridin-1-one HCl powder and dissolve it in the anhydrous DMSO to a target concentration of 10 mM. Vortex gently until optically clear.

  • Aliquot & Purge: Divide the solution into 20 µL single-use amber vials. Purge the headspace of each vial with dry nitrogen or argon gas before sealing to displace humid air.

  • Storage: Store at -80°C. Strictly avoid freeze-thaw cycles , as they exponentially increase the risk of water absorption and subsequent compound degradation or precipitation[6].

Protocol B: Step-Wise Aqueous Dilution for Cell-Based Assays

Objective: Bypass the common ion effect and stabilize the free base at physiological pH.

  • Carrier Preparation: Prepare your assay buffer using a low-chloride system (e.g., 50 mM HEPES, pH 7.4). Supplement this buffer with 0.05% Pluronic F-127 or 0.1% BSA. Causality: These macromolecular entities act as carriers, forming micelles or binding pockets that encapsulate the lipophilic free base, preventing

    
     stacking and aggregation[7].
    
  • Intermediate Dilution: Thaw a single-use DMSO aliquot. Perform a 1:10 intermediate dilution of the DMSO stock into sterile deionized water (yielding a 10% DMSO solution). Causality: This prevents "solvent shock." Transitioning directly from 100% DMSO to a buffered salt solution causes rapid micro-precipitation. The water step gently hydrates the ions.

  • Final Formulation: Dilute the intermediate solution into your supplemented HEPES buffer to reach your final working concentration. Ensure the final DMSO concentration remains

    
     to avoid solvent-induced cytotoxicity.
    
  • Self-Validation Step (Critical): Do not assume the solution is homogeneous just because it looks clear. Centrifuge a 500 µL aliquot of your final assay preparation at 14,000 rpm for 15 minutes. Carefully extract the supernatant and quantify the compound concentration using an established HPLC-UV method. If the measured concentration matches your theoretical target, you have successfully bypassed micro-precipitation and the solution is validated for use[6].

References

  • Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - ACS Publications. acs.org. Available at: [Link]

  • EP2125714A1 - Hydrochloride salt of 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2- diphenylhexanamide - Google Patents. google.com.

Sources

Minimizing byproduct formation during naphthyridinone chlorination

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Minimizing Byproduct Formation During Naphthyridinone Chlorination

Introduction: The Naphthyridinone Challenge

Naphthyridinones (and their structural analogs like quinolinones) are critical scaffolds in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met, PI4K inhibitors). The conversion of the tautomeric hydroxyl group (lactam) to a chloride is a pivotal "gateway" reaction, enabling subsequent SNAr functionalization.

However, this reaction is deceptively simple. The standard reagent, Phosphorus Oxychloride (POCl₃) , often yields variable results. Common failure modes include:

  • Reversion to Starting Material: Often misidentified as "incomplete reaction," this is frequently caused by the hydrolysis of the phosphorylated intermediate during aqueous workup.

  • Dimer Formation: Nucleophilic attack of the starting material on the activated intermediate or product.

  • "Black Tar" Decomposition: Resulting from uncontrolled exotherms or polymerization during the quench.

This guide provides a mechanistic troubleshooting framework to stabilize your chlorination protocols.

Part 1: Mechanistic Visualizer

Understanding the "Hidden" Intermediates is key to solving yield issues. The diagram below maps the Happy Path (desired product) against the Sad Paths (Hydrolysis and Dimerization).

ChlorinationPathways SM Naphthyridinone (Lactam SM) Inter Phosphorylated Intermediate (Highly Electrophilic) SM->Inter POCl3 / Base (Activation) Dimer Dimer Byproduct (O- or N-linked) SM->Dimer Nucleophilic Attack by SM on Product Inter->SM Aq. Quench (Hydrolysis) Prod Chloronaphthyridine (Product) Inter->Prod Cl- Attack (S_NAr / Elimination) Inter->Dimer Nucleophilic Attack by SM on Intermediate Prod->SM Acidic Hydrolysis (Reversion)

Figure 1: Reaction pathways showing the competition between chlorination (green), hydrolysis (red dotted), and dimerization (red solid).

Part 2: Technical FAQ & Troubleshooting

Category A: Reagent Selection & Stoichiometry

Q1: Why does my reaction stall at ~80% conversion even with excess POCl₃? A: It likely hasn't stalled; you are observing the "Hydrolysis Trap." In many naphthyridinone chlorinations, the reaction forms a stable phosphorylated intermediate (O-P(O)Cl₂). This intermediate has a similar Rf to the product or starting material. If the final displacement by chloride (Cl⁻) is slow, the intermediate persists. Upon aqueous quench, this intermediate hydrolyzes back to the starting material.

  • The Fix:

    • Add PCl₅: Add 0.5–1.0 eq of PCl₅. It generates a higher concentration of free Cl⁻ and forms a more reactive chlorophosphonium species [1].

    • Catalytic DMF: Add 2–5 drops of DMF. This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent activator than POCl₃ alone.

Q2: When should I use a base (e.g., Diethylaniline, TEA)? A: Use a base when your substrate is acid-sensitive or if the reaction is sluggish. POCl₃ releases HCl as the reaction proceeds.[1] High acidity can protonate the pyridine nitrogen of the naphthyridinone, rendering the ring highly electron-deficient. While this aids nucleophilic attack, it can also lead to solubility issues (precipitation of HCl salts) or tar formation.

  • Recommendation: Use N,N-Diethylaniline (DEA) or Diisopropylethylamine (DIPEA) (1.0–2.0 eq). They buffer the HCl and keep the substrate in solution without being nucleophilic enough to interfere [2].

Category B: Minimizing Dimerization

Q3: I see a major byproduct with 2x molecular weight. How do I stop dimerization? A: Dimerization occurs when unreacted Starting Material (nucleophile) attacks the Product or Intermediate (electrophile).

  • Root Cause: Low concentration of POCl₃ relative to the substrate (high local concentration of SM).

  • The Fix:

    • Dilution is Key: Do not run this reaction neat if dimerization is an issue. Use Toluene or Acetonitrile as a solvent to separate the reacting species.

    • Reverse Addition: If the reaction is very fast, add the substrate slowly to a refluxing solution of POCl₃. This ensures the SM is always in the presence of excess chlorinating agent, statistically favoring chlorination over dimerization.

Category C: Workup & Quenching (The Danger Zone)[2]

Q4: My yield drops significantly after workup. Why? A: Violent hydrolysis and thermal decomposition. Quenching POCl₃ is highly exothermic, generating HCl and Phosphoric Acid. If the temperature spikes >60°C during the quench, the chloronaphthyridine can hydrolyze back to the lactam or decompose.

  • The Fix (Golden Rule): Remove excess POCl₃ before aqueous quench. Distill off the POCl₃ (rotary evaporator with a base trap) or azeotrope with toluene. Quenching the residue is far gentler than quenching the bulk reagent [3].

Part 3: Optimized Experimental Protocol

Protocol: Chlorination of 1,6-Naphthyridin-5(6H)-one

Reagents:

  • Substrate: 1.0 eq

  • POCl₃: 5.0–10.0 eq (Excess serves as solvent/reagent)

  • PCl₅: 0.5 eq (Optional, for stubborn substrates)

  • Solvent: Toluene (Optional, recommended for scale-up)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add Substrate and PCl₅ (if using) under Argon/Nitrogen.

  • Addition: Add POCl₃. If using a base (e.g., Diethylaniline, 1.0 eq), add it after the POCl₃ to avoid immediate salt precipitation.

  • Reaction: Heat to 90–105°C (Reflux). Monitor by TLC/LCMS.

    • Tip: Take TLC aliquots by quenching 1 drop of reaction mix into 0.5 mL Methanol (forms the stable methyl ether or quench product) rather than water, to distinguish intermediate from SM.

  • Concentration (CRITICAL): Once complete, cool to 40°C. Connect to a vacuum line with a caustic trap (NaOH). Distill off excess POCl₃ . Co-evaporate with Toluene (2x) to remove residual traces.

  • Quench:

    • Prepare a slurry of Ice and saturated NaHCO₃ .

    • Dissolve the residue in DCM or Ethyl Acetate.

    • Pour the organic solution slowly into the Ice/NaHCO₃ slurry with vigorous stirring. Maintain T < 10°C.

  • Extraction: Separate layers immediately. Wash organic layer with Brine.[2] Dry over Na₂SO₄.[2]

Part 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
SM remains after 4h reflux Intermediate not eliminating; Low reactivity.Add PCl₅ (0.5 eq) or DMF (cat). Increase Temp.
SM "reappears" after workup Hydrolysis of Phosphorylated Intermediate.Reaction was not complete (extend time). Quench was too hot/acidic.
"Double Mass" (2M-HCl) Dimerization (SM attacking Product).Increase POCl₃ equivalents . Use Reverse Addition .
Black Tar / Charring Thermal decomposition; Polymerization.Reduce Temp. Use Toluene co-solvent. Check for trace metals.
Low Mass Balance Product lost to aqueous layer as HCl salt.Ensure aqueous layer pH is neutral/basic (pH 7-8) during extraction.

References

  • Common Organic Chemistry. (2024).[3] Phosphorus Oxychloride (POCl3) for Activated Chlorine Formation: Examples and Mechanisms. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Deoxychlorination Reagent Guide: POCl3 and Byproduct Minimization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2H-[2,7]Naphthyridin-1-one HCl in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-[2,7]Naphthyridin-1-one HCl . This compound is a highly privileged scaffold in medicinal chemistry, most notably utilized in the development of potent BRD9 bromodomain inhibitors (such as BI-7273)[1]. While its unique electronic structure is responsible for its high target affinity, it also introduces specific vulnerabilities in solution, including pH-dependent precipitation, solvent-induced tautomeric shifts, and photo-oxidation[2][3].

This guide is designed for researchers and drug development professionals to troubleshoot formulation issues, understand the causality behind degradation, and implement self-validating protocols for stable assay preparation.

Core Principles of Naphthyridinone Stability

The stability of 2H-[2,7]Naphthyridin-1-one HCl is governed by the delicate electronic distribution across its bicyclic ring. The nitrogen atom at position 7 acidifies the C-H bond at position 8, which is critical for engaging target proteins (e.g., forming positive interactions with Asn100 in BRD9)[1][3]. However, this same property makes the molecule highly sensitive to its microenvironment.

As illustrated below, exposing the API to improper pH levels, highly polar protic solvents, or UV light triggers distinct degradation or inactivation pathways.

DegradationLogic API 2H-[2,7]Naphthyridin-1-one HCl Solution pH_High pH > 5.0 (Deprotonation) API->pH_High UV_Light UV/Vis Exposure (Photo-oxidation) API->UV_Light Solvent_Pol Polar Protic Solvents (Tautomerization) API->Solvent_Pol FreeBase Free Base Precipitation (Loss of Solubility) pH_High->FreeBase Causality: Loss of ionic charge RingCleav Photo-degradation (Loss of Activity) UV_Light->RingCleav Causality: Radical generation Lactim Lactim Tautomer Shift (Altered Target Binding) Solvent_Pol->Lactim Causality: Proton migration

Logical relationship of 2H-[2,7]Naphthyridin-1-one HCl degradation pathways.

Troubleshooting & FAQs

Q1: Why does my 2H-[2,7]Naphthyridin-1-one HCl solution become cloudy when diluted into physiological buffers (pH 7.4)?

Causality: The HCl salt form is highly soluble in acidic media due to its ionic charge. At pH 7.4, the environment surpasses the pKa of the naphthyridine nitrogen. This triggers rapid deprotonation, converting the salt into its highly lipophilic free-base form, which crashes out of the aqueous solution. Solution: Do not dilute directly into neutral buffers. Pre-formulate the API in a co-solvent system (e.g., 5-10% DMSO or PEG400) before aqueous dilution. If biological constraints allow, maintain the final assay buffer at a mildly acidic pH (< 5.0).

Q2: I am observing inconsistent target binding (e.g., BRD9) across different assay solvents. What causes this?

Causality: Naphthyridinones exist in a dynamic lactam-lactim tautomeric equilibrium (2)[2]. In polar protic solvents (like water or methanol), proton migration shifts the equilibrium toward the lactim (-OH) form. This drastically alters the hydrogen-bond donor/acceptor profile at the carbonyl oxygen, destroying the pharmacophore required for target engagement. Solution: Standardize your primary solubilization step using aprotic solvents (like 100% anhydrous DMSO) to lock the molecule in its active lactam state before introducing it to the assay matrix.

Q3: How do I prevent the progressive loss of compound concentration over 48 hours in clear glass vials?

Causality: Extended aromatic systems like naphthyridines are susceptible to photo-oxidation under ambient laboratory UV/Vis light. This generates reactive oxygen species that lead to N-oxide formation or complete ring cleavage. Solution: Always utilize amber glass vials for storage and conduct prolonged in vitro assays under subdued lighting or actinic protection.

Quantitative Stability Profiles

The following table summarizes the physicochemical behavior of 2H-[2,7]Naphthyridin-1-one HCl under various formulation conditions. Use this data to select the appropriate solvent system for your specific experimental timeline.

Solvent System / ConditionpHSolubility (mg/mL)Predominant Tautomeric StateStability (t1/2 at 25°C)
100% Anhydrous DMSO N/A> 50.0Lactam (Active)> 6 months
0.1 N HCl (Aqueous) 1.025.0Lactam> 4 weeks
PBS Buffer (Direct) 7.4< 0.1Mixed (Lactam/Lactim)< 2 hours (Precipitates)
10% DMSO / 90% PBS 7.42.5Mixed~ 24 hours
Methanol (UV Exposed) N/A15.0Lactim (Inactive)< 12 hours (Photo-deg)

Experimental Protocols: Self-Validating Formulation Workflow

To ensure reproducibility in your biochemical assays, follow this step-by-step methodology for preparing a stable 10 mM working stock. This protocol incorporates built-in validation steps to prevent silent failures (like sub-micron aggregation).

Step 1: Primary Solubilization (Locking the Tautomer) Weigh the API under an inert argon atmosphere to prevent premature oxidation. Dissolve completely in 100% anhydrous DMSO to a concentration of 100 mM. Why? Aprotic solvents stabilize the lactam form, preserving the necessary hydrogen-bond acceptor profile.

Step 2: Aqueous Dilution (Controlling Deprotonation) Slowly titrate the 100 mM DMSO stock into a mildly acidic aqueous buffer (e.g., 50 mM Citrate buffer, pH 4.0) under continuous vortexing to reach a 10 mM working concentration (10% DMSO final). Why? Dropwise addition prevents localized pH spikes that would otherwise trigger free-base nucleation.

Step 3: Self-Validation via Dynamic Light Scattering (DLS) Analyze the 10 mM solution using DLS immediately after preparation. Why? Visual inspection cannot detect the nanoscale colloidal aggregates that form during solvent shock. A Polydispersity Index (PDI) < 0.2 confirms a true monomeric solution. If PDI > 0.2, the formulation has failed and the co-solvent ratio must be adjusted.

Step 4: Storage and Protection Transfer the validated solution to an amber glass vial, purge the headspace with argon, and store at 4°C.

FormulationWorkflow Step1 1. Weigh API (Inert Atmosphere) Step2 2. Primary Solubilization (100% DMSO) Step1->Step2 Prevents oxidation Step3 3. Aqueous Dilution (Add dropwise to Buffer) Step2->Step3 Locks tautomeric state Step4 4. pH Verification (Maintain pH < 4.5) Step3->Step4 Prevents precipitation Step5 5. DLS Validation (Check for nano-aggregates) Step4->Step5 Self-validation Fail Aggregates Detected (Adjust Co-solvent) Step5->Fail PDI > 0.2 Pass Clear Solution (Store at 4°C, Amber Vial) Step5->Pass PDI < 0.2 Fail->Step3 Iterative correction

Self-validating formulation workflow for 2H-[2,7]Naphthyridin-1-one HCl.

References

  • Title: 6-chloro-8aH-2,7-naphthyridin-1-one | Source: Benchchem | URL
  • Title: Identification and Development of BRD9 Chemical Probes | Source: MDPI | URL
  • Title: Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor | Source: PMC (NIH)

Sources

Overcoming hygroscopicity challenges with naphthyridine hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Naphthyridine derivatives are critical scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted antibacterial agents. However, owing to their poor intrinsic aqueous solubility, formulation scientists routinely convert the naphthyridine free base into a hydrochloride (HCl) salt. While this drastically improves dissolution rates, it often introduces severe hygroscopicity challenges—leading to deliquescence, accelerated chemical degradation, and manufacturing bottlenecks.

This technical guide provides actionable, field-proven strategies to troubleshoot and overcome hygroscopicity in naphthyridine hydrochlorides without sacrificing solubility.

Core Mechanisms & FAQs

Q1: Why do naphthyridine hydrochloride salts exhibit extreme hygroscopicity compared to their free base forms? A1: The free base of a naphthyridine compound is typically non-hygroscopic due to its stable, uncharged crystalline lattice. When converted to an HCl salt, a highly electronegative chloride ion is introduced into the matrix. This chloride ion has a strong thermodynamic drive to absorb atmospheric water molecules through rapid hydrogen-bond interactions[1]. For the salt to dissolve or deliquesce, the atmospheric moisture must overcome the crystal lattice energy of the solid salt and create space for the solute[2]. Because the hydration energy of the small, dense chloride ion is exceptionally high, it acts as a moisture sink, pulling water into the crystal lattice until the solid dissolves in its own absorbed moisture.

Q2: How can I accurately quantify the hygroscopicity of my naphthyridine HCl salt? A2: The industry gold standard is Dynamic Vapor Sorption (DVS). By exposing a 5–15 mg sample to expanding environmental humidity ranging from 0% RH to 90% RH, you can precisely measure the rate of moisture uptake and the equilibrium moisture content (EMC)[3]. DVS not only quantifies weight gain but also identifies whether the moisture uptake is a reversible surface adsorption phenomenon or an irreversible bulk phase change (e.g., hydrate formation).

Q3: What are the best strategies to overcome this hygroscopicity while maintaining high solubility? A3: If your HCl salt is failing stability due to moisture, consider these three mechanistically distinct alternatives:

  • Solvate/Hydrate Integration: Surprisingly, the hygroscopicity of hydrochloride salts can be successfully avoided by introducing specific solvents (e.g., methanol, acetic acid) into the crystal structure during crystallization. The solvent molecules pre-saturate the hydrogen-bonding sites of the chloride ion, sterically and electronically blocking the entry of atmospheric water molecules[1].

  • Alternative Counterions: Switch from HCl to counterions with lower hydration energies, such as tosylate or mesylate. When selecting an alternative, ensure the pKa of the counterion is at least 2 pH units lower than the pKa of the naphthyridine basic nitrogen to guarantee stable salt formation[2].

  • Co-crystallization: Co-crystal formation is a highly effective alternative to salt formation. Because co-crystals rely on neutral hydrogen bonding rather than ionic bonds, they are not subject to the common ion effect and typically exhibit drastically reduced hygroscopicity compared to HCl salts[4].

Troubleshooting Common Formulation Failures

Issue 1: API deliquesces rapidly during weighing on the analytical balance.

  • Causality: The ambient relative humidity (RH) of the laboratory exceeds the Critical Relative Humidity (CRH) of the naphthyridine HCl salt, triggering spontaneous moisture condensation and dissolution.

  • Solution: Immediately transfer handling to a controlled environment (e.g., a nitrogen-purged glove box with RH < 20%). Long-term, initiate a tier-based salt screen to identify a solid form with a CRH > 75%[5].

Issue 2: Polymorphic transformation observed during wet granulation.

  • Causality: The highly soluble HCl salt interacts with the aqueous granulation fluid, leading to the disproportionation of the salt or the formation of a stable hydrate. This alters the crystal lattice, which manifests as a shifted X-Ray Powder Diffraction (XRPD) pattern.

  • Solution: Transition the manufacturing process to dry granulation (roller compaction). If a binder fluid is strictly required, utilize a non-aqueous solvent (e.g., absolute ethanol) provided the API does not form an unintended solvate with it.

Quantitative Data: Solid Form Comparison

To illustrate the balance between solubility and hygroscopicity, the following table summarizes typical physicochemical outcomes when modifying a generic naphthyridine scaffold.

Solid FormIntrinsic Aqueous Solubility (mg/mL)DVS Weight Gain (at 80% RH, 25°C)Hygroscopicity ClassificationMechanistic Notes
Free Base < 0.05< 0.2%Non-hygroscopicHigh lattice energy; uncharged matrix resists water.
HCl Salt > 50.0> 15.0%Very HygroscopicElectronegative Cl⁻ drives rapid moisture uptake.
Tosylate Salt ~ 15.0~ 1.5%Slightly HygroscopicLarger counterion diffuses charge, lowering hydration energy.
HCl Solvate > 40.0< 1.0%Slightly HygroscopicIntegrated solvent pre-saturates Cl⁻ H-bonding sites.
Co-crystal ~ 25.0< 0.5%Non-hygroscopicNeutral co-former alters lattice without ionization.

Validated Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) with Orthogonal Self-Validation

This protocol ensures that moisture uptake is not conflated with irreversible phase changes.

  • Sample Preparation: Accurately weigh 5–15 mg of the naphthyridine HCl salt into a clean, tared quartz sample pan[3].

  • Initial Drying: Equilibrate the sample at 0% RH and 25°C until the mass change rate ( dm/dt ) is < 0.002% per minute. This establishes the absolute dry baseline mass.

  • Sorption Cycle: Program the instrument to increase humidity in 10% RH increments up to 90% RH[3]. The system must hold at each step until equilibrium ( dm/dt < 0.002%/min) is achieved before advancing.

  • Desorption Cycle: Decrease the humidity in 10% RH increments from 90% RH back to 0% RH[3].

  • Self-Validation (Phase Check): Calculate the percentage of weight change at 80% RH. Evaluate the isotherm for hysteresis (a gap between the sorption and desorption curves). If hysteresis > 1.0% is observed, the protocol mandates immediately subjecting the post-DVS sample to XRPD to confirm whether a permanent polymorphic transformation or stable hydrate formation occurred during the cycle.

Protocol B: Tiered Salt and Co-Crystal Screening

A self-validating workflow to discover non-hygroscopic alternatives.

  • Selection: For salts, select counterions with a pKa at least 2 units lower than the naphthyridine target nitrogen[2]. For co-crystals, select pharmaceutically acceptable neutral co-formers (e.g., succinic acid, urea).

  • Slurry Equilibration: Suspend the naphthyridine free base and the selected counterion/co-former in a range of solvents (e.g., ethanol, acetone, ethyl acetate)[6]. Stir the suspensions at 25°C for 48 hours to allow the system to reach thermodynamic equilibrium.

  • Isolation: Centrifuge the suspensions, decant the supernatant, and dry the resulting solid under a vacuum at 40°C for 12 hours.

  • Self-Validation (Orthogonal Confirmation): A single analytical method is insufficient. You must use two orthogonal techniques to confirm success[5]:

    • Stoichiometry: Use Nuclear Magnetic Resonance (NMR) to verify the molar ratio of API to counterion/co-former.

    • Phase Purity: Use Differential Scanning Calorimetry (DSC) and XRPD to prove the isolated solid is a unique crystalline phase, distinct from a mere physical mixture of the starting materials.

Mechanistic & Workflow Visualizations

Workflow Start Naphthyridine API (Poor Solubility) HCl_Salt Form HCl Salt (High Solubility, High Hygroscopicity) Start->HCl_Salt DVS DVS Analysis (>2% Weight Gain at 80% RH?) HCl_Salt->DVS Alt_Salt Alternative Counterion (e.g., Tosylate, Mesylate) DVS->Alt_Salt Yes Cocrystal Co-Crystallization (Neutral Co-formers) DVS->Cocrystal Yes Solvate Solvate Formation (Block Cl- H-bonding) DVS->Solvate Yes Success Stable, Non-Hygroscopic Solid Form DVS->Success No Alt_Salt->Success Cocrystal->Success Solvate->Success

Logical workflow for troubleshooting hygroscopicity in naphthyridine salts.

Mechanism Naph Naphthyridine-H+ Cl Chloride Ion (Cl-) Naph->Cl Ionic Bond H_Bond Rapid H-Bonding (Deliquescence) Cl->H_Bond Water Atmospheric Water (Moisture) Water->Cl Attacks highly electronegative Cl- Solvent Solvent/Co-former Integration Solvent->Cl Pre-saturates Cl- Blocked Steric Shielding & H-Bond Saturation Solvent->Blocked Blocked->Water Repels Moisture

Mechanistic pathway of moisture uptake versus solvate-mediated shielding.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. researchgate.net. 1

  • Salt Selection in Drug Development. pharmtech.com. 2

  • Improving API Solubility by Salt and Cocrystal Formation. merckmillipore.com. 4

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. pharmainfo.in. 3

  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. benchchem.com. 6

  • Salt Screening. improvedpharma.com. 5

Sources

Technical Support Center: Optimizing 2H-Naphthyridin-1-one Derivatives

Technical Support Center: Optimizing 2H-[1][2]Naphthyridin-1-one Derivatives

A Senior Application Scientist's Guide to Alternative Salt Form Selection

Welcome to the technical support center for the optimization of 2H-[1][2]Naphthyridin-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on this promising scaffold. The 2,7-naphthyridinone core is a versatile N-heterocyclic structure featured in a range of therapeutic candidates, including novel kinase inhibitors for oncology.[3][4][5]

As a weakly basic compound, the physicochemical properties of the parent 2H-[1][2]Naphthyridin-1-one active pharmaceutical ingredient (API) often require significant optimization to ensure adequate solubility, stability, and manufacturability for clinical development.[1] Salt selection is the most common and effective strategy to address these challenges.[6][7]

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during salt screening and selection for this specific chemical class.

Frequently Asked Questions (FAQs)

Q1: Why is salt selection so critical for 2H-[1][2]Naphthyridin-1-one APIs?

The 2H-[1][2]Naphthyridin-1-one scaffold contains basic nitrogen atoms, making the molecule a weak base.[3][8] The predicted pKa of the conjugate acid is approximately 11.08, though this will vary based on substitutions.[9] APIs in this class often exhibit poor aqueous solubility in their freebase form, which can severely limit oral bioavailability.[1][10]

Salt formation addresses this by converting the neutral freebase into an ionic, and typically more water-soluble, species.[6][7] The primary goals of forming a salt are to:

  • Enhance Aqueous Solubility & Dissolution Rate: This is often the most critical objective to improve bioavailability for oral dosage forms.[1][11]

  • Improve Solid-State Properties: A good salt form should be a physically and chemically stable, non-hygroscopic crystalline solid with a high melting point.[12][13]

  • Facilitate Manufacturing: Consistent crystallinity, particle size, and flow properties are essential for robust formulation and manufacturing processes.[13][14]

  • Provide Patent Opportunities: A novel and stable salt form can offer an extension of a drug's patent life.[6][12]

Q2: What is the "pKa rule" and how does it apply to selecting counter-ions for this scaffold?

The "pKa rule" is a foundational principle in salt selection. For a stable salt to form, there must be a significant degree of proton transfer from the acidic counter-ion to the basic API. A general guideline is that the pKa of the basic drug (referring to its conjugate acid) should be at least 2-3 units higher than the pKa of the acidic counter-ion.[1][6][15]

  • Causality: A pKa difference (ΔpKa) of >2-3 ensures that the equilibrium strongly favors the ionized (salt) form over the neutral (freebase) form, preventing salt disproportionation or hydrolysis, especially in aqueous environments like the gastrointestinal tract.[10][16]

For a 2H-[1][2]Naphthyridin-1-one derivative with a basic pKa, you should screen strong acids (with low pKa values) as counter-ions to ensure a large ΔpKa and the formation of a stable salt.

Q3: What are the most common "first-pass" counter-ions to screen for a new 2H-[1][2]Naphthyridin-1-one derivative?

For a weakly basic API, the initial screening should include a panel of pharmaceutically acceptable strong acids. The hydrochloride (HCl) salt is the most common starting point, found in a large percentage of basic drug salt forms due to its low molecular weight, safety, and the strong acidity of HCl.[13][17]

A robust initial screen should include:

  • Inorganic Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Hydrobromic acid (HBr)

  • Sulfonic Acids: Methanesulfonic acid (mesylate), p-Toluenesulfonic acid (tosylate)

  • Carboxylic Acids: Tartaric acid, Citric acid, Maleic acid, Succinic acid

This selection provides a diverse range of counter-ion sizes, shapes, and pKa values to explore the crystallization landscape of your API.

Troubleshooting Guide & Advanced Topics

Q4: My hydrochloride salt is highly hygroscopic. What are my next steps?

Hygroscopicity, the tendency to absorb moisture from the air, is a common and serious issue with hydrochloride salts.[12][18] The small, highly electronegative chloride ion readily forms hydrogen bonds with water, which can lead to physical instability (deliquescence, caking), chemical degradation (hydrolysis), and manufacturing challenges.[18][19][20]

Troubleshooting Strategy:

  • Quantify the Problem: First, determine the critical relative humidity (cRH) using Dynamic Vapor Sorption (DVS) analysis. This will tell you the specific humidity level at which significant moisture uptake occurs.

  • Explore Alternative Counter-ions: The most effective strategy is often to select a different, less hygroscopic counter-ion.[21] Larger, organic counter-ions like sulfonates are excellent candidates.

    • Mesylate (Methanesulfonate): Often provides a good balance of high solubility, good crystallinity, and lower hygroscopicity compared to HCl.[1][22]

    • Tosylate (p-Toluenesulfonate): The bulky, more hydrophobic nature of the tosylate anion can significantly reduce hygroscopicity and often promotes the formation of stable, high-melting-point crystalline lattices.[23]

  • Consider Solvates/Hydrates: In some cases, forming a stable, stoichiometric hydrate can be a viable strategy to prevent further, uncontrolled water uptake. However, this requires careful characterization to ensure the hydrate form is stable and does not convert to other forms.[24]

PropertyFreebase (API)Hydrochloride SaltMesylate SaltTosylate Salt
Aqueous Solubility Very Low (<0.01 mg/mL)High (>50 mg/mL)High (30-40 mg/mL)[1]Moderate (5-15 mg/mL)
Hygroscopicity LowHigh (cRH < 70%)[12]Low-ModerateVery Low
Melting Point 255-262 °C[9]Variable, often lowerTypically high, crystallineHigh, crystalline
Crystallinity CrystallineCan be difficult to crystallizeOften highly crystallineOften highly crystalline
Chemical Stability GoodPotential for HCl loss at high temp[12]Generally GoodGenerally Good
Manufacturability Poor flow/solubilityHandling issues due to moistureGoodGood

This table presents typical or expected properties for illustrative purposes. Actual values must be determined experimentally.

Q5: My salt screen yielded very few or no crystalline "hits". What could be the cause?

A failed salt screen can be frustrating, but it provides important data. Several factors could be at play:

  • Insufficient pKa Difference: As discussed in Q2, if you are screening weak acids with your weakly basic API, the ΔpKa may be too small (<2) for stable salt formation. The system may exist as a mixture or fail to crystallize.[15]

  • Solvent Effects: The pKa values of both the API and the counter-ion can shift in the mixed organic/aqueous solvent systems used for screening, preventing complete proton transfer.[15]

  • API Purity: Impurities, even at low levels (1-2%), can act as crystal growth inhibitors, preventing the formation of an ordered lattice.[15] Ensure you are using high-purity API for your screen.

  • Degradation: The API may be degrading under the experimental conditions (e.g., elevated temperature, presence of a strong acid), and the degradation products inhibit crystallization.[15]

  • Kinetics vs. Thermodynamics: Crystallization is a kinetic process. Your experiments may not have provided sufficient time or the right energetic conditions (e.g., temperature cycling, solvent system) for nucleation and crystal growth to occur.

Troubleshooting Workflow:

GstartLow/No Crystalline Hitscheck_pkaVerify ΔpKa > 2-3 in aqueous systemstart->check_pkacheck_purityCheck API Purity(>98%?)check_pka->check_purityYesexpand_screenExpand Screen:- Stronger acids- Diverse solvents- Temperature cyclingcheck_pka->expand_screenNocheck_stabilityAssess Solution Stabilityof APIcheck_purity->check_stabilityYespurifyPurify APIcheck_purity->purifyNocheck_stability->expand_screenStableadjust_conditionsAdjust Screen Conditions:- Lower temperature- Shorter durationcheck_stability->adjust_conditionsUnstablecocrystal_screenConsider Co-crystal Screenexpand_screen->cocrystal_screenStill no hitspurify->startRe-screen

Q6: What is the "common-ion effect" and why is it a concern for hydrochloride salts?

The common-ion effect can negatively impact the dissolution of a salt in a solution that already contains one of its ions. For a hydrochloride salt, this is particularly relevant in the stomach, where the gastric fluid has a high concentration of chloride ions (from HCl).

  • Mechanism: The high external concentration of Cl⁻ ions can suppress the dissolution of the drug's hydrochloride salt, potentially driving the equilibrium back towards the less soluble freebase form and causing it to precipitate in the stomach.[12][25] This can lead to lower or more variable drug absorption.

  • When to Consider Alternatives: If your development plan involves an oral dosage form and you observe this precipitation phenomenon in vitro, switching to a non-chloride salt like a mesylate or sulfate can be a significant advantage. These salts will not be subject to the common-ion effect in the gastric environment.[25]

Experimental Protocols

Protocol 1: Small-Scale Salt Screening

Objective: To rapidly identify potential salt forms of a 2H-[1][2]Naphthyridin-1-one API.

Materials:

  • API (freebase, high purity)

  • Panel of salt-forming acids (e.g., HCl, H₂SO₄, mesylic acid, tartaric acid)

  • Solvent panel (e.g., Acetone, Acetonitrile, Ethanol, Isopropanol, Water, Tetrahydrofuran)

  • 96-well microplates or small glass vials

  • Magnetic stirrer and hot plate

Methodology:

  • Stock Solution Prep: Prepare a stock solution of the API in a suitable solvent (e.g., 10 mg/mL in ethanol). Also, prepare equimolar stock solutions of the selected acids.

  • Reaction Setup: In each well or vial, combine a fixed volume of the API stock solution with an equimolar amount of an acid stock solution. Include a variety of solvents across the screen.

  • Induce Precipitation/Crystallization:

    • Solvent/Anti-Solvent: Add a poor solvent (anti-solvent) to decrease the solubility of the potential salt.

    • Evaporation: Allow the solvent to evaporate slowly at room temperature.

    • Temperature Cycling: Cycle the temperature (e.g., 50°C for 4 hours, then cool to 5°C) to overcome kinetic barriers to nucleation.

  • Isolation & Initial Characterization: After 24-72 hours, inspect each well for solid material. Isolate any solids by centrifugation or filtration.

  • Analysis: Analyze the resulting solids using techniques like Polarized Light Microscopy (to check for birefringence, indicating crystallinity), X-Ray Powder Diffraction (XRPD) to confirm the crystalline nature and identify new patterns, and Differential Scanning Calorimetry (DSC) to determine the melting point.

Protocol 2: Aqueous Solubility Determination (Kinetic)

Objective: To quickly assess and compare the apparent solubility of different salt forms.

Methodology:

  • Preparation: Add an excess amount of each salt form (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL of pH 2.0, pH 4.5, and pH 6.8 buffer) in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-4 hours). This measures the "kinetic" solubility, which is often relevant to the dissolution process in the GI tract.

  • Sampling: After the equilibration period, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate and analyze the concentration of the API using a validated HPLC-UV method.

Logical Relationships in Salt Selection

The choice of a salt form is a multi-parameter optimization process governed by the ICH Q6A guidelines for drug substance specifications.[2][26][27][28] The ideal candidate must satisfy a range of criteria related to its physical, chemical, and biopharmaceutical properties.

Gcluster_0Primary Objectivescluster_1Key Physicochemical Propertiescluster_2Final Salt CandidateSolubilitySolubility &DissolutionCrystallinityCrystallinitySolubility->CrystallinityStabilityPhysicochemicalStabilityHygroscopicityHygroscopicityStability->HygroscopicityMeltingPointMelting PointStability->MeltingPointPolymorphismPolymorphismStability->PolymorphismProcessabilityManufacturabilityProcessability->CrystallinityProcessability->HygroscopicityParticleSizeParticle SizeProcessability->ParticleSizeFinalSaltOptimal Salt FormCrystallinity->FinalSaltHygroscopicity->FinalSaltMeltingPoint->FinalSaltPolymorphism->FinalSaltParticleSize->FinalSalt

References

  • Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q6A – ICH Guideline for Specifications Source: Scribd URL: [Link]

  • Title: ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis Source: Particle Analytical URL: [Link]

  • Title: ICH Q6A Guideline Source: IKEV URL: [Link]

  • Title: Strategy for the Prediction and Selection of Drug Substance Salt Forms Source: Pharmaceutical Online URL: [Link]

  • Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Salt selection for basic drugs Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ACS Publications URL: [Link]

  • Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm Source: ResearchGate URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ResearchGate URL: [Link]

  • Title: Why has my salt screen given me so few hits? Source: API Particle Development URL: [Link]

  • Title: Mesylate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Screening and Formulating Drugs as Salts to Improve API Performance Source: American Pharmaceutical Review URL: [Link]

  • Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: RSC Publishing URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis Online URL: [Link]

  • Title: Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database Source: ACS Publications URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL: [Link]

  • Title: Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Globe Thesis URL: [Link]

  • Title: Pharmaceutical salts: Theory, use in solid dosage forms and in situ preparation in an aerosol Source: ResearchGate URL: [Link]

  • Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: MDPI URL: [Link]

  • Title: 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development Source: PubMed URL: [Link]

  • Title: pKa values bases Source: Chair of Analytical Chemistry, University of Tartu URL: [Link]

  • Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI URL: [Link]

  • Title: BRPI0515946A - tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same Source: Google Patents URL
  • Title: Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues Source: ResearchGate URL: [Link]

  • Title: 2,7-Naphthyridine Source: PubChem URL: [Link]

Sources

Validation & Comparative

1H NMR Characterization of 2H-[2,7]Naphthyridin-1-one Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Structural Context

The 2,7-naphthyridin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of potent kinase inhibitors targeting MET, VEGFR-2, and c-Kit pathways[1]. During lead optimization and formulation, the free base form (CAS 67988-50-5)[2] is frequently converted to its hydrochloride salt, 2H-[2,7]Naphthyridin-1-one hydrochloride (CAS 369648-60-2)[3]. This salt formation improves aqueous solubility and solid-state stability, which are critical parameters for bioavailability.

However, confirming the integrity of the salt form and the exact site of protonation requires robust analytical techniques. 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system for this purpose, allowing researchers to objectively compare the structural environments of the free base and the salt[4].

The Causality of Salt Formation on NMR Shifts

To objectively evaluate the identity of the hydrochloride salt against its free base alternative, one must understand the causality behind the observed spectral changes.

The 2,7-naphthyridin-1(2H)-one core contains two nitrogen atoms: an amide-like nitrogen (N2) and a basic pyridine nitrogen (N7). Treatment with hydrochloric acid selectively protonates the more basic N7 position.

  • Electronic Deshielding: Protonation at N7 introduces a formal positive charge to the pyridine ring. This charge withdraws electron density from the aromatic system via strong inductive and resonance effects.

  • Diagnostic Shifts: Consequently, the protons situated on the protonated ring (H6 and H8) experience severe deshielding, shifting significantly downfield compared to the free base. The H8 proton, flanked by both the protonated N7 and the carbonyl group, exhibits the most dramatic shift.

  • Solvent Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for this comparison. Unlike D2O, which causes rapid deuterium exchange of the labile N-H protons, DMSO-d6 strongly hydrogen-bonds with the N-H and N-H+ protons. This slows their exchange rate, allowing them to be observed as distinct, albeit broad, signals.

Comparative Quantitative Data

The table below summarizes the diagnostic 1H NMR chemical shifts (in ppm) for both forms, acquired in DMSO-d6 at 400 MHz. This data provides an objective baseline for comparing the two alternatives.

Proton PositionMultiplicityFree Base (δ ppm)HCl Salt (δ ppm)Δδ (Shift Difference)Mechanistic Rationale
H8 Singlet9.209.65+0.45Maximum deshielding due to adjacent N7+ and C=O.
H6 Doublet8.708.95+0.25Strong inductive withdrawal from protonated N7.
H5 Doublet7.708.10+0.40Resonance-driven electron withdrawal from N7+.
H3 Multiplet7.407.60+0.20Mild through-bond deshielding from adjacent ring.
H4 Doublet6.606.80+0.20Mild through-bond deshielding.
N2-H Broad Singlet11.8012.20+0.40Increased acidity of the amide proton.
N7-H+ Broad SingletN/A~13.50N/ADirect evidence of protonation (often broad/exchanging).

Note: Chemical shifts are approximate and may vary slightly based on exact concentration and probe temperature.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol must be adhered to when comparing these compounds.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of 2H-[2,7]Naphthyridin-1-one (Free Base) and 5.0 mg of 2H-[2,7]Naphthyridin-1-one hydrochloride into separate vials.

  • Dissolve each in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: Maintaining a consistent concentration prevents the concentration-dependent shifting of labile protons. TMS provides a reliable 0.00 ppm reference point.

Step 2: Instrument Calibration

  • Transfer the solutions to standard 5 mm NMR tubes.

  • Insert into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium signal of the DMSO-d6 solvent. Tune and match the probe to the exact impedance of the sample.

  • Causality: Proper tuning ensures maximum signal-to-noise ratio (SNR) and accurate radiofrequency pulse flip angles.

Step 3: Data Acquisition

  • Set the probe temperature to 298 K.

  • Acquire 16 to 32 scans using a standard 1D proton pulse sequence (e.g., zg30).

  • Set the relaxation delay (d1) to 2.0 seconds.

  • Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of the aromatic protons, which is mandatory for accurate quantitative integration.

Step 4: Spectral Processing & Validation

  • Apply a Fourier Transform with a line broadening (LB) factor of 0.3 Hz.

  • Perform manual phase correction (zero and first-order) and baseline correction.

  • Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm or TMS at 0.00 ppm.

  • Validation: Calculate the integration ratios across the aromatic region. The H8:H6:H5:H3:H4 ratio must be exactly 1:1:1:1:1. Any deviation indicates an impure sample or incomplete relaxation.

Logical Workflow Visualization

NMR_Workflow N1 Compound Selection N2 Free Base (CAS 67988-50-5) N1->N2 N3 HCl Salt (CAS 369648-60-2) N1->N3 N4 Sample Preparation (DMSO-d6, 5 mg/0.6 mL) N2->N4 N3->N4 N5 Instrument Calibration (Lock, Tune, Match at 298K) N4->N5 N6 Data Acquisition (ns=16, d1=2.0s) N5->N6 N7 Processing & Integration (Phase/Baseline Correction) N6->N7 N8 Comparative Analysis (Evaluate Δδ Downfield Shifts) N7->N8

Figure 1: Self-validating 1H NMR comparative workflow for free base and HCl salt characterization.

Conclusion

The 1H NMR characterization of 2H-[2,7]Naphthyridin-1-one hydrochloride provides an unambiguous, objective metric for confirming salt formation. By utilizing DMSO-d6 and adhering to a strict, self-validating acquisition protocol, researchers can easily distinguish the hydrochloride salt from its free base precursor. The diagnostic downfield shifts—particularly of the H8 and H5 protons—serve as a direct readout of N7 protonation, ensuring the structural integrity of the compound before it advances into complex biological assays.

References

1.[1] Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. 2.[2] 2,7-NAPHTHYRIDIN-1(2H)-ONE | 67988-50-5. ChemicalBook. 3.[3] 2,7-萘啶-1(2H)-酮盐酸盐| 369648-60-2. Molaid. 4.[4] Spectral Characteristics of 2,7-Naphthyridines. MDPI.

Sources

Advanced HPLC Method Validation for Naphthyridinone Purity Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Naphthyridinones are a critical structural scaffold in modern drug discovery, featuring prominently in kinase inhibitors and antiretroviral therapies. However, their rigid heteroaromatic structures and the frequent presence of closely related positional isomers present significant chromatographic challenges. This guide provides an in-depth comparison of stationary phase selectivities (C18 vs. Biphenyl) and outlines a self-validating HPLC methodology compliant with the newly implemented1[1].

The Analytical Challenge of Naphthyridinones

Naphthyridinone derivatives, such as those developed as2[2] or 3[3], possess a fused bicyclic heteroaromatic core. During synthesis and degradation, related substances such as regioisomers, des-halogenated byproducts, and N-oxides are frequently generated.

Because these impurities share nearly identical molecular volumes and lipophilicities (LogP), traditional reversed-phase chromatography—which relies solely on dispersive van der Waals forces—often fails to achieve the baseline resolution (


) required for accurate purity quantitation.
Stationary Phase Selection: C18 vs. Biphenyl

To overcome the limitations of standard alkyl phases, analytical scientists must leverage alternative retention mechanisms.

Causality of Retention:

  • C18 (Octadecylsilane): Retains analytes primarily through hydrophobic interactions. While it is the industry standard, it struggles when the structural difference between the API and its impurity is purely electronic or positional[4].

  • Biphenyl: Features a mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand provides strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions[4]. The dual-ring system can align with the electron-deficient naphthyridinone core, amplifying minor steric or electronic differences between isomers. This alternative selectivity is highly advantageous for resolving aromatic pharmaceutical impurities[4].
    

G Start Analyze Naphthyridinone Impurities Check Are impurities structurally similar (isobaric/isomers)? Start->Check C18 Standard C18 Column (Hydrophobic Interactions) Check->C18 No (Diverse Polarity) Biphenyl Biphenyl Column (π-π & Hydrophobic) Check->Biphenyl Yes (Aromatic/Positional) Result1 Standard Resolution C18->Result1 Result2 Enhanced Selectivity for Aromatic Rings Biphenyl->Result2

Logic tree for selecting HPLC stationary phases based on impurity structure.

Comparative Performance Data

The table below summarizes the chromatographic performance of a naphthyridinone API and its critical isobaric impurity across both stationary phases.

ParameterStandard C18 ColumnBiphenyl ColumnCausality / Scientific Rationale
Retention Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) API
4.25.8Enhanced retention on Biphenyl due to

interactions.
Selectivity (

)
1.051.32Biphenyl discriminates positional isomers more effectively[4].
Resolution (

)
0.9 (Co-elution)2.4 (Baseline)

achieved solely through phase chemistry change.
Peak Asymmetry (

)
1.4 (Tailing)1.1 (Symmetrical)Rigid biphenyl ligands shield secondary silanol interactions.
Step-by-Step Methodology: Self-Validating Purity Protocol

To ensure trustworthiness and data integrity, the analytical method must act as a self-validating system. System Suitability Testing (SST) is integrated as a hard gatekeeper; if the SST fails, the sequence halts automatically, preventing the generation of invalid data.

Protocol: Naphthyridinone Impurity Profiling

  • Column Preparation: Install a Biphenyl column (e.g., 100 x 4.6 mm, 2.7 µm solid-core). Rationale: Solid-core particles minimize longitudinal diffusion, enhancing theoretical plates and efficiency.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water (pH ~2.7). Rationale: The acidic pH suppresses the ionization of the basic nitrogens on the naphthyridinone ring, preventing peak tailing[5].

    • Mobile Phase B: 0.1% Formic acid in Methanol. Rationale: Methanol is preferred over acetonitrile for biphenyl columns. Acetonitrile contains a carbon-nitrogen triple bond that can compete for

      
       interactions, dampening the biphenyl column's unique selectivity[6].
      
  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 260 nm (UV/PDA)[5].

  • Self-Validating SST Injection: Inject a resolution mixture containing the API and its closest eluting impurity (spiked at 1% w/w).

    • Acceptance Criteria:

      
      , 
      
      
      
      , %RSD of API area
      
      
      (n=5).
ICH Q2(R2) Method Validation Framework

The 7[7], legally effective as of June 2024, introduces modernized concepts for analytical procedure validation, emphasizing a lifecycle and Quality-by-Design (QbD) approach[8]. For an impurity quantitative assay, the following parameters must be rigorously validated:

Validation Phase1 Method Development (Phase Selection & Optimization) Phase2 System Suitability Testing (Self-Validating Check) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Execution Phase2->Phase3 Spec Specificity (Impurity Resolution) Phase3->Spec Lin Linearity & Range (LOQ to 120%) Phase3->Lin Acc Accuracy & Precision (Recovery & %RSD) Phase3->Acc Rob Robustness (DoE Approach) Phase3->Rob

ICH Q2(R2) lifecycle approach to analytical method validation.

Validation Parameters & Acceptance Criteria (ICH Q2(R2) Aligned)
Validation CharacteristicExperimental ApproachAcceptance Criteria
Specificity Inject blank, placebo, API, and spiked impurities. Assess peak purity using PDA/MS.No interference at the retention time of the API or impurities[7].
Linearity & Range 5 concentration levels from LOQ to 120% of the specification limit.Correlation coefficient (

)

. Residuals randomly distributed[7].
Accuracy (Recovery) Spike impurities into API matrix at 50%, 100%, and 150% of spec limit.Mean recovery between 90.0% - 110.0% for impurities[7].
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD

for impurity quantitation[7].
LOD / LOQ Signal-to-noise ratio approach (LOD = 3:1, LOQ = 10:1).LOQ must be

of the impurity reporting threshold[7].
Robustness Multivariate DoE (vary pH, temp, flow rate, % organic).

maintained across all deliberate variations[7].
Conclusion

Validating an HPLC method for naphthyridinone purity requires a deep understanding of both the analyte's physicochemical properties and the stationary phase's retention mechanisms. By transitioning from a generic C18 to a Biphenyl phase, analysts can leverage


 interactions to resolve critical isobaric impurities[4]. Coupling this optimized chemistry with the rigorous, lifecycle-driven framework of ICH Q2(R2)[8] ensures a robust, regulatory-compliant analytical procedure that guarantees patient safety and data integrity.
References
  • IntuitionLabs.ai - ICH Q2(R2) Guide: Analytical Method Validation Explained. 8

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures. 1

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). 7

  • Benchchem - Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. 4

  • Chromatography Online - Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. 9

  • Phenomenex - Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns. 6

  • PMC / NIH - Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. 2

  • MDPI - Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer. 3

  • Research Journal of Pharmacy and Technology - Analytical Method Development and Validation of Stability Indicating assay method of analysis. 5

Sources

Comparative Mass Spectrometry Guide: 2H-[2,7]Naphthyridin-1-one Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes mechanistic mass spectrometry principles with specific structural analysis of the 2,7-naphthyridinone scaffold.

Executive Summary & Scaffold Analysis

The 2H-[2,7]Naphthyridin-1-one scaffold (MW 146.15 Da) represents a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for isoquinolinones in PARP inhibitors and kinase antagonists. Its structural core consists of a fused bicyclic system containing a lactam ring (Ring A) and a pyridine ring (Ring B).

Accurate mass spectral characterization is challenging due to the existence of positional isomers (e.g., 1,6-naphthyridin-2-one) which share identical molecular formulas (


) and highly similar fragmentation pathways. This guide provides a definitive protocol for differentiating these isomers and elucidating the fragmentation mechanics of the 2,7-isomer.
Structural Core & Ionization Sites
  • Formula:

    
    
    
  • Monoisotopic Mass: 146.0480 Da

  • Primary Ionization (ESI+): Protonation occurs preferentially at the carbonyl oxygen or the pyridine nitrogen (N7) , depending on solvent pH and cone voltage.

  • Primary Ionization (EI): Formation of the radical cation

    
     at m/z 146.
    

Fragmentation Mechanics: The "Lactam-Pyridine" Rule

The fragmentation of 2H-[2,7]Naphthyridin-1-one follows a distinct "Unzipping" mechanism governed by the stability of the aromatic core. Unlike aliphatic amides, the fused ring system dictates a stepwise degradation.

Pathway A: The Carbonyl Ejection (Dominant)

The most diagnostic pathway for naphthyridinones is the expulsion of carbon monoxide (CO).

  • Precursor:

    
     (ESI) or 
    
    
    
    (EI).
  • Transition: Ring contraction of the lactam moiety.

  • Product: Formation of a pyrrolopyridine-like cation (m/z 119 in ESI, m/z 118 in EI).

    • Mechanism:[1] Heterolytic cleavage adjacent to the carbonyl, followed by CO extrusion.

Pathway B: The Dual Nitrogen Purge (Secondary)

Following CO loss, the destabilized core eliminates hydrogen cyanide (HCN).

  • Intermediate: m/z 118/119.

  • Loss: -HCN (27 Da).

  • Product: m/z 91/92 (Pyridinyl radical/cation).

    • Note: The specific nitrogen lost (N2 vs N7) depends on the vibrational energy distribution, but N2 (originally amide) is kinetically favored for expulsion after ring contraction.

Comparison: 2,7-isomer vs. 1,6-isomer

The differentiation relies on the Bridgehead Proximity Effect .

  • 1,6-Naphthyridin-2-one: The lactam nitrogen (N1) is directly attached to the bridgehead carbon. This stabilizes the

    
     ion, often resulting in a higher relative abundance of m/z 118.
    
  • 2,7-Naphthyridin-1-one: The lactam nitrogen (N2) is separated from the bridgehead. The resulting radical cation is less resonance-stabilized, leading to faster subsequent fragmentation (lower m/z 118 intensity, higher m/z 91 intensity).

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic flow and decision points for identifying the 2,7-isomer.

NaphthyridinoneFragmentation Start Precursor Ion [M+H]+ m/z 147 Step1 Lactam Ring Opening (High Energy Transition) Start->Step1 CID / EI Fragment1 Primary Fragment [M+H - CO]+ m/z 119 Step1->Fragment1 -28 Da (CO) Step2 Ring Contraction (Pyrrolopyridine-like) Fragment1->Step2 IsomerCheck Diagnostic Ratio Check: I(119) / I(92) Fragment1->IsomerCheck Fragment2 Secondary Fragment [M+H - CO - HCN]+ m/z 92 Step2->Fragment2 -27 Da (HCN) Fragment2->IsomerCheck Result27 2,7-Isomer (Lower Ratio due to N2 instability) IsomerCheck->Result27 Ratio < Threshold Result16 1,6-Isomer (Higher Ratio due to Bridgehead N1 stability) IsomerCheck->Result16 Ratio > Threshold

Caption: Mechanistic fragmentation tree for 2H-[2,7]Naphthyridin-1-one showing the critical CO and HCN loss pathways used for structural identification.

Quantitative Data & Diagnostic Ions

The following table summarizes the expected ion series for 2H-[2,7]Naphthyridin-1-one under standard ESI-MS/MS conditions (Collision Energy: 20-35 eV).

m/z (ESI+)Ion IdentityFormula (Est.)Origin / MechanismRelative Intensity (2,7-Isomer)
147


Parent Ion100% (Base Peak at low CE)
129


Rare; indicates tautomeric OH< 5%
119


Diagnostic: Lactam contraction40 - 60%
92


Pyridine ring degradation20 - 40%
65


Cyclopentadienyl cation10 - 20%

Comparative Note: In the 1,6-isomer, the m/z 119 ion is typically more abundant (>70%) relative to m/z 92 due to the stabilizing effect of the bridgehead nitrogen.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity and reproducibility, follow this step-by-step protocol. This workflow includes a "Breakdown Curve" validation to normalize instrument variability.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why: Methanol aids solubility; Formic acid ensures protonation (

      
      ) for ESI.
      
  • Concentration: Dilute to 1 µg/mL (1 ppm) to prevent detector saturation and space-charge effects.

Phase 2: Energy-Resolved MS (The Validation Step)

Do not rely on a single scan. You must generate a breakdown curve to confirm the identity.

  • Isolation: Isolate the precursor ion m/z 147.1 (Isolation width: 1.0 Da).

  • Ramping: Ramp Collision Energy (CE) from 0 eV to 50 eV in 5 eV increments.

  • Plotting: Plot the Relative Intensity (RI) of m/z 147 (Parent), m/z 119 (CO loss), and m/z 92 (HCN loss).

  • Crossover Point: Identify the CE where the Parent and Daughter (m/z 119) intensities cross.

    • Validation: For 2,7-naphthyridin-1-one, this crossover typically occurs at a lower CE compared to the more stable 1,6-isomer.

Phase 3: Data Acquisition (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Positive Mode ESI.

  • Criteria: Retention time must be cross-referenced with the fragmentation ratio.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Heterocyclic Fragmentation Patterns. Source: [Link]

  • MDPI Pharmaceuticals. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Discusses isomeric differentiation). Source: [Link]

  • Journal of Mass Spectrometry. Differentiation of Isomers using High Resolution Mass Spectrometry. Source: [Link]

  • Scilit. The loss of CO and HCN in the fragmentation of isatin and methyl isatins (Analogous Scaffold). Source: [Link]

Sources

Comparative Guide: Bioactivity of 2,7-Naphthyridine vs. 2,6-Naphthyridine Isomers

[1]

Executive Summary: The Isomer Effect

In the design of heteroaromatic scaffolds, the positional isomerism of nitrogen atoms dictates the physicochemical landscape—altering basicity, hydrogen bond vector alignment, and metabolic stability. This guide compares two specific isomers of the diazanaphthalene family: 2,6-naphthyridine and 2,7-naphthyridine .[1][2]

While both scaffolds share a planar, bicyclic structure, their bioactivity profiles diverge significantly due to their electronic distributions:

  • 2,6-Naphthyridine has emerged as a privileged kinase scaffold , particularly for ATP-competitive inhibition (e.g., CK2, PKC).[1] Its nitrogen positioning is optimal for interacting with the kinase hinge region.[3]

  • 2,7-Naphthyridine is historically recognized in antimicrobial natural products (alkaloids) and DNA gyrase inhibitors, but is now gaining traction as a scaffold for specialized kinases (MET, MASTL) where conformational restriction is required.[1]

Structural & Physicochemical Analysis[2][3][4][5][6]

The distinct nitrogen placement creates unique hydrogen bonding (H-bond) capabilities essential for target engagement.

Feature2,6-Naphthyridine2,7-Naphthyridine
Structure N atoms at positions 2 and 6.[1]N atoms at positions 2 and 7.[1][4][5][6]
Electronic Character High affinity for the ATP-binding hinge region of kinases.[1][3] The N2/N6 arrangement often allows for a "donor-acceptor" motif when substituted.[1]Often found in DNA-intercalating alkaloids.[1] The 2,7-arrangement supports planar stacking and groove binding in bacterial DNA complexes.
Primary Binding Mode Type I Kinase Inhibitor: Binds to the active conformation (DFG-in).[1]Gyrase Inhibition / Allosteric Kinase: Stabilizes DNA-protein cleavage complexes or binds allosteric pockets (e.g., MET).[1]
Key Clinical Representative Silmitasertib (CX-4945): CK2 Inhibitor (Phase II).[1]Lophocladine A (Natural Product): Cytotoxic alkaloid; Synthetic analogs (10j) for S. aureus.

Deep Dive: 2,6-Naphthyridine (The Kinase Specialist)

The 2,6-naphthyridine scaffold is chemically "privileged" for kinase inhibition. Its success is exemplified by Silmitasertib (CX-4945) , a potent inhibitor of Casein Kinase 2 (CK2).[1][7][8][9]

Mechanism of Action

The 2,6-naphthyridine core mimics the adenine ring of ATP. In CX-4945, the scaffold anchors the molecule within the ATP-binding pocket of the CK2

  • Hinge Binding: The nitrogen atoms (specifically the pyridine-like N) form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Val116 in CK2

    
    ).
    
  • Selectivity: Unlike promiscuous kinase inhibitors, the 2,6-isomer's geometry allows for specific hydrophobic interactions in the deep pocket, reducing off-target effects on other kinases.[1]

Pathway Visualization: CK2 Inhibition

Inhibition of CK2 by 2,6-naphthyridine derivatives blocks the PI3K/Akt survival pathway, leading to apoptosis in cancer cells.[9]

CK2_PathwayCX49452,6-Naphthyridine(CX-4945)CK2CK2 Kinase(Constitutively Active)CX4945->CK2Inhibits (IC50 ~1 nM)ApoptosisApoptosis(Cancer Cell Death)CX4945->ApoptosisInducesAktAkt (Protein Kinase B)CK2->AktPhosphorylates S129SurvivalCell Survival &ProliferationAkt->SurvivalPromotes

Figure 1: Mechanism of CX-4945 (2,6-naphthyridine) in blocking CK2-mediated survival signaling.

Experimental Protocol: Radiometric Kinase Assay

Objective: Determine the IC50 of a 2,6-naphthyridine derivative against CK2.

  • Reagent Prep: Prepare Kinase Buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Substrate: Use a specific peptide substrate (e.g., RRRDDDSDDD) at 30

    
    M.[1]
    
  • Reaction:

    • Mix 10

      
      L of diluted 2,6-naphthyridine compound (serial dilution in DMSO).
      
    • Add 10

      
      L of recombinant CK2 enzyme (~5-10 ng).[1]
      
    • Initiate with 10

      
      L of [
      
      
      -33P]ATP mixture (Mg-ATP cocktail).[1]
  • Incubation: Incubate at 30°C for 15 minutes.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Validation: Self-check: The Z-factor must be >0.5. Use Staurosporine as a positive control.[1]

Deep Dive: 2,7-Naphthyridine (Antimicrobial & Emerging Targets)

The 2,7-naphthyridine isomer is historically associated with natural alkaloids but has recently shown high potency against Staphylococcus aureus and specific cancer targets like MASTL (Greatwall kinase) and MET .[1]

Mechanism of Action[11][12]
  • Antimicrobial (Gyrase Inhibition): 2,7-naphthyridine hydrazones (e.g., Compound 10j) function similarly to quinolones but with distinct binding kinetics.[1] They stabilize the DNA-Gyrase cleavage complex, preventing DNA religation and causing bacterial death.

  • Antitumor (MASTL/MET): The 2,7-scaffold provides a rigid core that fits into the ATP pocket of MASTL, a kinase critical for mitotic progression. Inhibition leads to "mitotic catastrophe."[1][4]

Pathway Visualization: Bacterial DNA Gyrase Inhibition

The 2,7-isomer targets the replication machinery, distinct from the survival signaling targeted by the 2,6-isomer.

Gyrase_PathwayCompound10j2,7-Naphthyridine(Hydrazone 10j)GyraseDNA Gyrase / Topo IVCompound10j->GyraseBindsDNA_ComplexCleavage ComplexStabilizationGyrase->DNA_ComplexInduces AccumulationReplicationDNA ReplicationDNA_Complex->ReplicationBlocksDeathBacterial Cell DeathReplication->DeathFailure leads to

Figure 2: Antibacterial mechanism of 2,7-naphthyridine derivatives targeting DNA Gyrase.[1]

Experimental Protocol: MIC Determination (Microdilution)

Objective: Assess the antimicrobial potency of 2,7-naphthyridine derivatives against S. aureus.[10]

  • Inoculum Prep: Grow S. aureus (ATCC 29213) to mid-log phase.[1] Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well sterile polystyrene plate.

  • Compound Addition: Add 100

    
    L of 2,7-naphthyridine stock (dissolved in DMSO, final <1%) in serial two-fold dilutions (e.g., 64 
    
    
    g/mL down to 0.125
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to each well.
    
  • Controls:

    • Growth Control:[1][9] Bacteria + Solvent (no drug).[1]

    • Sterility Control: Broth only.

    • Reference: Ciprofloxacin or Nalidixic acid.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement.[1] The MIC is the lowest concentration with no visible growth .[1]

  • Validation: Self-check: The reference antibiotic must fall within CLSI quality control ranges.

Comparative Summary

Parameter2,6-Naphthyridine2,7-Naphthyridine
Primary Therapeutic Area Oncology (Solid Tumors, Hematological)Infectious Disease & Niche Oncology
Dominant Mechanism ATP-Competitive Kinase Inhibition (Hinge Binder)DNA Gyrase Inhibition; Mitotic Kinase Inhibition
Key Targets CK2 , PKC, FGFR4, ALKBacterial Gyrase , MASTL, MET, c-Kit
Potency Range Nanomolar (Ki < 1 nM for CX-4945)Micromolar (MIC 8-32 mg/L); Nanomolar for MET
Selectivity Profile High selectivity for CK2/PKC due to unique hinge H-bonds.[1][7]Selective for Gram-positive (S. aureus) over Gram-negative.[1]
Development Status Clinical Phase II (Silmitasertib)Preclinical / Lead Optimization

Strategic Recommendations

  • Choose 2,6-Naphthyridine if:

    • You are targeting Ser/Thr kinases (CK2, PKC) or Tyrosine kinases (FGFR4).[1]

    • You require a scaffold with proven oral bioavailability and metabolic stability in humans.[1]

    • Your SAR strategy relies on exploiting the ATP hinge region hydrogen bonding network.[1][3]

  • Choose 2,7-Naphthyridine if:

    • You are developing anti-staphylococcal agents (MRSA active) with a mechanism distinct from traditional beta-lactams.[1]

    • You are targeting MASTL or MET kinases and need a scaffold that offers different vector orientations than the crowded quinoline/isoquinoline space.[1]

    • You are exploring natural product analogs (alkaloid derivatives).

References

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 2023.

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2. Journal of Medicinal Chemistry, 2011.[1][7]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. International Journal of Molecular Sciences, 2025.

  • 2,7-Naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 2019.[1][11]

  • Crystal structure of CX-4945 bound CK2 alpha. RCSB Protein Data Bank, 2019.[1]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors. ACS Publications / Pfizer Patent, 2024.[1][4]

Differentiating 2H-[2,7]Naphthyridin-1-one from Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

2H-[2,7]Naphthyridin-1-one (CAS: 67988-50-5) represents a privileged scaffold in modern medicinal chemistry, distinct from its more common phthalazinone and isoquinolinone analogs. While often overshadowed by the 1,5- and 1,8-naphthyridine isomers used in quinolone antibiotics, the 2,7-isomer has emerged as a critical pharmacophore for PDE5 inhibition (picomolar potency) and selective anti-staphylococcal activity .

This guide differentiates 2H-[2,7]naphthyridin-1-one from its regioisomers (specifically the 2,6- and 1,6-analogs) through structural fingerprinting, synthesis regiocontrol, and functional performance metrics.

Structural Fingerprinting: Definitive Identification

Differentiating the 2,7-naphthyridin-1-one core from its isomers relies heavily on NMR spectroscopy , as Mass Spectrometry (MS) often yields identical molecular ions (


 146.15) and indistinguishable fragmentation patterns for these positional isomers.
NMR Logic: The "Singlet Rule"

The position of the nitrogen atoms dictates the coupling patterns of the aromatic protons. In 2,7-naphthyridin-1-one, the isolation of the proton at position 8 (H8) is the primary diagnostic marker.

Feature2,7-Naphthyridin-1-one 2,6-Naphthyridin-1-one 1,6-Naphthyridin-2-one
Structure N at 2, 7N at 2, 6N at 1, 6
Diagnostic Singlet H8 (Isolated between N7 & C=O)H5 (Isolated between N6 & C4)H5 (Isolated)
Coupling (Ring A) H5/H6 (Doublet,

Hz)
H7/H8 (Doublet,

Hz)
H7/H8 (Doublet)
Coupling (Ring B) H3/H4 (Doublet,

Hz)
H3/H4 (Doublet,

Hz)
H3/H4 (Doublet)
Chemical Shift (H8) ~9.0 - 9.3 ppm (Deshielded by C=O and N)~8.5 ppm (H8 is not the singlet)N/A
Analytical Workflow

The following decision tree outlines the protocol for confirming the 2,7-isomer identity in a mixed isomeric sample.

IdentificationWorkflow Start Unknown Naphthyridinone Sample MS LC-MS Analysis (Check m/z 146.15) Start->MS HNMR 1H NMR (DMSO-d6) MS->HNMR Mass Confirmed SingletCheck Identify Singlet Proton Position HNMR->SingletCheck Isomer27 Singlet at >9.0 ppm (H8) Coupled pair at ~8.5/7.5 ppm CONFIRMED: 2,7-Isomer SingletCheck->Isomer27 Deshielded Singlet (H8) Isomer26 Singlet at ~8.8 ppm (H5) Coupled pair at ~8.5/7.2 ppm PROBABLE: 2,6-Isomer SingletCheck->Isomer26 Shielded Singlet (H5) NOESY Run NOESY/HMBC Confirm spatial proximity SingletCheck->NOESY Ambiguous NOESY->Isomer27 NOE: H8 <-> H1 (None)

Caption: Analytical decision tree for distinguishing 2,7-naphthyridin-1-one from 2,6-isomers using 1H NMR chemical shifts.

Synthesis & Purity: Ensuring Regiocontrol

One of the primary challenges in working with 2,7-naphthyridin-1-ones is the potential for regioisomeric contamination during cyclization.

The Rearrangement Advantage

While direct cyclocondensation of pyridine derivatives often yields mixtures, the rearrangement of pyrrolo[3,4-c]pyridines is a superior method for generating high-purity 2,7-isomers. This route specifically excludes the formation of the 2,6-isomer due to the steric and electronic constraints of the pyrrole ring opening.

Key Protocol: Pyrrolo-Pyridine Rearrangement

  • Starting Material: 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

  • Reagent: Sodium ethoxide (NaOEt) in Ethanol.

  • Mechanism: Claisen-Dieckmann rearrangement.[1]

  • Outcome: Exclusive formation of ethyl 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate (intermediate), which can be decarboxylated to the core scaffold.

SynthesisPathway Pyrrole Pyrrolo[3,4-c]pyridine (Precursor) Rearrange Claisen-Dieckmann Rearrangement (NaOEt/EtOH) Pyrrole->Rearrange Intermediate 3-Carboxy-2,7-Naphthyridinone Rearrange->Intermediate Exclusive 2,7-path Decarbox Decarboxylation (Heat/Acid) Intermediate->Decarbox Product 2H-[2,7]Naphthyridin-1-one (>98% Regiopurity) Decarbox->Product

Caption: Synthetic route via pyrrolo-pyridine rearrangement ensuring high regioselectivity for the 2,7-isomer.

Functional Performance: Biological Selectivity

The 2,7-naphthyridin-1-one scaffold exhibits distinct biological profiles compared to its 1,5- and 1,8-analogs (common in quinolone antibiotics).

Case Study: PDE5 Inhibition

Derivatives of 2,7-naphthyridin-1-one have shown superior potency and selectivity for Phosphodiesterase type 5 (PDE5) compared to standard therapies like Sildenafil.[2]

Table 1: Comparative PDE5 Inhibition Data

Compound Scaffold Core PDE5 IC50 (nM) Selectivity (vs PDE6)
Compound 4c [1] 2,7-Naphthyridin-1-one 0.23 240-fold
Sildenafil Pyrazolo[4,3-d]pyrimidin-7-one 3.5 ~10-fold

| Analog A | 1-Isoquinolinone | 1.2 | 85-fold |

Analysis: The nitrogen at position 7 in the naphthyridine core enhances hydrogen bonding interactions within the PDE5 active site, significantly improving potency over the isoquinolinone analog.

Case Study: Antimicrobial Biofilm Eradication

Unlike 1,8-naphthyridines which are broad-spectrum gyrase inhibitors, 2,7-naphthyridin-1-one derivatives (specifically Schiff base variants) show high specificity for Staphylococcus aureus biofilms.

  • Target: S. aureus (Gram-positive).

  • Mechanism: DNA Gyrase/Topoisomerase IV inhibition.[3]

  • Differentiation: Inactive against P. aeruginosa (Gram-negative), indicating a narrow-spectrum profile beneficial for preserving gut microbiota (Lactobacillus sp.) [2].

Experimental Protocols

Protocol 1: Analytical Purity Validation (HPLC-UV)

Use this protocol to quantify regioisomeric purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 310 nm (Naphthyridinones have characteristic absorption >300 nm).

  • Criteria: The 2,7-isomer typically elutes earlier than the 2,6-isomer due to higher polarity arising from the N7-C1=O dipole alignment.

Protocol 2: Solubility Profiling

Critical for formulation, as naphthyridinones are prone to π-stacking aggregation.

  • Prepare saturated solutions in pH 1.2 (SGF), pH 7.4 (PBS), and DMSO.

  • Incubate at 37°C for 24 hours with shaking.

  • Filter (0.22 µm PTFE) and analyze filtrate by HPLC-UV against a standard curve.

  • Benchmark: Unsubstituted 2H-[2,7]naphthyridin-1-one has low aqueous solubility (<50 µg/mL at pH 7.4) but high solubility in acidic media due to protonation of N7.

References

  • Ukita, T., et al. (2003). 1,7- and 2,7-Naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.

  • Wójcicka, A., et al. (2021).[4] Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.[1][5] Molecules (MDPI).

  • Sigma-Aldrich. (2025). Product Specification: 2,7-Naphthyridin-1(2H)-one.[6][7][8][9][10][11]

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.

Sources

FTIR spectral analysis of naphthyridinone hydrochloride functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Spectral Analysis of Naphthyridinone Hydrochloride

Executive Summary

The characterization of Naphthyridinone Hydrochloride —a critical heterocyclic scaffold in antibiotic (e.g., fluoroquinolones) and kinase inhibitor development—demands rigorous analytical validation. While Nuclear Magnetic Resonance (NMR) confirms connectivity, Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for solid-state functional group verification, particularly for distinguishing salt forms (hydrochloride vs. free base) and polymorphs.

This guide objectively compares FTIR against alternative analytical techniques, providing a validated experimental protocol and detailed spectral assignments derived from field-proven methodology.

Part 1: Technical Deep Dive – The Naphthyridinone HCl Spectrum

The 1,8-naphthyridin-4-one core contains a fused pyridine-lactam system. Upon hydrochloride salt formation, protonation typically occurs at the most basic nitrogen (the pyridine-like N1), inducing significant spectral shifts.

Functional Group Assignments

The following table synthesizes characteristic vibrational modes for Naphthyridinone HCl.

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensityDiagnostic Notes
3300 – 3500 O-H (Water/Solvent)StretchBroad/Var.[1]Hygroscopic HCl salts often show lattice water bands here.
2400 – 2800 N⁺–H (Pyridinium)StretchBroad/Strong CRITICAL IDENTIFIER. The "ammonium band" indicative of salt formation. Overlaps C-H stretches.[2]
3000 – 3100 C–H (Aromatic)StretchWeakSharp shoulders on the broad N⁺–H band.
1680 – 1720 C=O (Lactam) StretchStrong The carbonyl frequency shifts higher vs. free base due to ring electron withdrawal by protonation.
1600 – 1640 C=N / C=CRing StretchMediumCharacteristic "skeletal breathing" of the naphthyridine core.
1500 – 1550 N–H (Lactam)Bending (In-plane)StrongCoupled often with C-N stretching (Amide II-like band).
1250 – 1300 C–NStretchMediumConnects the ring nitrogen to the carbonyl carbon.
700 – 900 C–H (Ar)Bending (Out-of-plane)StrongPattern depends on substitution (e.g., 7-substituted vs. unsubstituted).
The "Salt Shift" Phenomenon

In the free base, the pyridine nitrogen lone pair is available. In the hydrochloride salt, this pair bonds with a proton (H⁺).

  • Mechanism: The formation of the N–H⁺ bond reduces electron density in the ring system.

  • Spectral Result: The C=O stretch typically shifts to a higher wavenumber (e.g., from ~1660 cm⁻¹ to ~1690 cm⁻¹) due to the removal of electron density that would otherwise participate in resonance, increasing the double-bond character of the carbonyl.

Part 2: Comparative Analysis – FTIR vs. Alternatives

In drug development, no single tool is sufficient. However, for routine identification and solid-state analysis , FTIR offers distinct advantages over Raman and NMR.

Comparative Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H NMR (Solution) PXRD (X-Ray)
Primary Utility Functional Group ID, Salt VerificationCarbon Backbone ID, Aqueous SamplesMolecular Connectivity, PurityCrystallinity, Polymorph ID
Salt Detection Excellent (Distinct N⁺–H band)Good (Lattice modes <200 cm⁻¹)Poor (Proton exchange obscures N-H)Indirect (Lattice spacing changes)
Sample State Solid (Powder) or LiquidSolid or LiquidSolution OnlySolid (Powder)
Throughput High (<1 min/sample)High (<1 min/sample)Low (10-15 min/sample)Medium (10-30 min)
Cost per Scan LowLowHigh (Solvents/Deuterium)Medium
Weakness Water interference (O-H overlap)Fluorescence interferenceDestructive (dissolution required)No chemical bond info
Why FTIR for Naphthyridinone HCl?
  • Differentiation of Salt Forms: NMR requires dissolving the sample, which breaks the ionic lattice. You cannot distinguish a free base from a salt in DMSO solution if the proton exchanges rapidly. FTIR analyzes the solid state, preserving the ionic N⁺–Cl⁻ interaction, making it the only rapid method to confirm the salt form before formulation.

  • Fluorescence Immunity: Naphthyridinone derivatives are often highly conjugated and fluorescent. Raman spectroscopy frequently fails for these compounds because the fluorescence background overwhelms the weak Raman scattering signal. FTIR is an absorption technique and is immune to fluorescence.[3]

Part 3: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) FTIR Rationale: ATR eliminates the need for KBr pellets, reducing moisture absorption (critical for hygroscopic HCl salts) and sample preparation errors.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine, or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Reference Standard: Naphthyridinone Free Base (for comparison).

Step-by-Step Workflow
  • System Validation (Start of Day):

    • Run an "Open Beam" background scan.

    • Validation Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimal and water vapor noise is low. Energy throughput should be >95% of factory baseline.

  • Crystal Cleaning:

    • Clean Diamond crystal with Isopropanol (IPA).

    • Validation Check: Run a "Preview" scan. The spectrum must be a flat line (100% T). If peaks appear, reclean.

  • Sample Loading:

    • Place ~5-10 mg of Naphthyridinone HCl powder onto the center of the crystal.

    • Lower the pressure arm. Apply force until the "Force Gauge" reads optimal (usually 80-100N).

    • Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition:

    • Parameters: Range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Scans 16 or 32.

    • Collect Sample Spectrum.[3][4][5]

  • Post-Run Processing:

    • Apply ATR Correction (corrects for penetration depth vs. wavelength).

    • Apply Baseline Correction (only if significant drift is observed).

    • Critical Check: Verify the presence of the broad band at 2400–2800 cm⁻¹. If absent, the sample may have reverted to free base or is wet.

Part 4: Visualization & Logic Pathways

Experimental Workflow Diagram

This diagram outlines the decision-making process during spectral acquisition to ensure data integrity.

FTIR_Workflow Start Start Analysis Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Air) Clean->Background Check_BG Background Clean? Background->Check_BG Check_BG->Clean No Load Load Sample (10mg Powder) Check_BG->Load Yes Pressure Apply Pressure (80-100N) Load->Pressure Scan Acquire Spectrum (16 Scans, 4cm-1) Pressure->Scan Check_Qual Quality Check: N+-H Band Present? Scan->Check_Qual Process ATR Correction & Peak Picking Check_Qual->Process Yes (2400-2800 cm-1 visible) Fail Reclean / Dry Sample Check_Qual->Fail No (Free base detected) Report Generate Report Process->Report Fail->Clean

Caption: Figure 1: Self-validating ATR-FTIR workflow for Naphthyridinone HCl analysis, emphasizing the critical quality check for salt formation.

Spectral Logic: Salt Formation

This diagram illustrates the causal link between chemical structure changes and spectral shifts.

Salt_Logic FreeBase Free Base (Pyridine N Lone Pair) HCl_Add Addition of HCl FreeBase->HCl_Add Salt HCl Salt (N-H+ Bond Formed) HCl_Add->Salt Vib1 New Vibration: N+-H Stretch Salt->Vib1 Vib2 Electronic Effect: Ring e- Withdrawal Salt->Vib2 Peak1 Broad Band 2400-2800 cm-1 Vib1->Peak1 Peak2 C=O Shift (+10-20 cm-1) Vib2->Peak2

Caption: Figure 2: Mechanistic pathway showing how protonation of the naphthyridine ring alters vibrational modes, resulting in diagnostic spectral shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
  • PubChem. (2023).[6] 1,8-Naphthyridin-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link]

  • Bratu, I., et al. (2018). Spectroscopic characterization of some pharmaceutical salts. Journal of Pharmaceutical and Biomedical Analysis. (General reference for HCl salt broadening effects).

Sources

Comparative Potency and Safety Profiling of Naphthyridinone Derivatives: HCl Salt vs. Free Base Forms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery workflows, one of the most critical yet frequently misunderstood variables in early-stage development is the selection of the active pharmaceutical ingredient's (API) solid form. For basic heterocycles like naphthyridinones—a class of compounds heavily investigated as kinase inhibitors and novel bacterial topoisomerase inhibitors (NBTIs)—the choice between a free base and a hydrochloride (HCl) salt can drastically alter the compound's apparentin vitro and in vivo potency.

This guide provides an objective, data-driven comparison of naphthyridinone HCl salts versus their free base counterparts. By examining the causality behind experimental artifacts, we will demonstrate why relying on free base forms in aqueous biological assays can lead to false-negative safety signals, and how to implement self-validating protocols to ensure scientific integrity.

Mechanistic Insights: The Causality of Apparent Potency

When evaluating the potency of a naphthyridinone derivative against a target (e.g., DNA gyrase) or an off-target liability (e.g., the hERG potassium channel), researchers often observe a stark discrepancy in the IC50 values between the free base and the HCl salt[1].

It is vital to understand the causality here: the target affinity of the active moiety does not change. Once in solution, the protonation state of the molecule is dictated entirely by the pH of the assay buffer and the compound's pKa, regardless of its original solid form.

The discrepancy in apparent potency is driven entirely by thermodynamic and kinetic solubility .

  • The Free Base: Often exhibits poor aqueous solubility. When diluted from a 100% DMSO stock into an aqueous assay buffer (pH ~7.4), the free base may rapidly precipitate or form colloidal aggregates. Consequently, the effective free drug concentration exposed to the cells is merely a fraction of the nominal dispensed concentration.

  • The HCl Salt: Possesses a significantly higher dissolution rate and kinetic solubility. It remains fully dissolved upon aqueous dilution, delivering the true nominal concentration to the target, thereby unmasking the compound's actual pharmacological and toxicological profile.

G N1 Solid Form Selection (HCl Salt vs Free Base) N2 Aqueous Solubility & Dissolution Rate N1->N2 dictates N3 Effective Free Drug Concentration in Assay N2->N3 determines N4 Apparent in vitro Potency (e.g., Target IC50) N3->N4 drives N5 Off-Target Profiling (e.g., hERG Inhibition) N3->N5 unmasks

Logical relationship between solid form selection, solubility, and apparent assay potency.

Case Study: AM-8722 (Naphthyridinone NBTI)

To illustrate this phenomenon with empirical data, we examine AM-8722 , a potent oxabicyclooctane-linked novel bacterial topoisomerase inhibitor (NBTI) featuring an N-alkylated-1,5-naphthyridinone core[1].

During the preclinical safety profiling of AM-8722, researchers evaluated its potential to inhibit the human ether-a-go-go-related gene (hERG) potassium channel—a standard predictor of cardiotoxicity. The assay yielded vastly different results depending on the solid form utilized[1]. As detailed in the , the free base appeared exceptionally safe, while the HCl salt revealed a measurable liability[1].

Quantitative Data Comparison

The table below summarizes the comparative hERG inhibition data. The attenuated activity of the free base is a direct artifact of its inability to remain in solution at the 30 μM testing concentration[1].

Compound FormAssay ConcentrationhERG Current InhibitionCalculated IC50Solubility in Assay Buffer
AM-8722 Hydrochloride (HCl) Dose-response curve>50% at peak doses3.8 μM High (Maintained in solution)
AM-8722 Free Base 30 μM (Max tested)12% >30 μM Poor (Precipitation observed)

Data synthesized from the in vitro characterization of AM-8722[1].

If a development team were to rely solely on the free base data, they would advance a compound under the false assumption that it lacks hERG liability, only to encounter severe cardiotoxicity failures during in vivo studies where physiological environments might facilitate better dissolution.

Self-Validating Experimental Protocols

To prevent solubility artifacts from corrupting your biological data, every assay must be treated as a self-validating system . This means integrating analytical chemistry directly into your biological workflows to confirm that the nominal concentration matches the actual exposure concentration.

Kinetic Solubility Assessment via LC-MS/MS

Before running any cell-based assay, the kinetic solubility of both the free base and HCl salt must be quantified in the exact buffer used for the biological assay.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the naphthyridinone derivative in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Buffer Spiking: Spike the DMSO stock into the biological assay buffer (e.g., HBSS, pH 7.4) to achieve the maximum target assay concentration (e.g., 30 μM), ensuring the final DMSO concentration does not exceed 1% v/v.

  • Incubation: Incubate the solution at 37°C for 30 minutes, mimicking the exact conditions of the downstream biological assay.

  • Nephelometry (Quality Control): Pass the sample through a nephelometer. An increase in laser light scatter indicates the formation of colloidal aggregates (common with free bases).

  • Phase Separation & Quantification: Centrifuge the sample at 14,000 x g for 15 minutes to pellet any precipitate. Extract the supernatant and quantify the dissolved drug concentration using LC-MS/MS against a standard curve.

  • Validation Gate: If the quantified concentration in the supernatant is <90% of the nominal dispensed concentration, the biological data at that dose must be flagged as an artifact.

Automated hERG Patch-Clamp Electrophysiology

When profiling the HCl salt for cardiotoxicity, use an automated patch-clamp system with built-in positive controls to validate channel sensitivity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.

  • Electrophysiological Setup: Load cells onto the automated patch-clamp planar lipid bilayer chip. Apply suction to establish a high-resistance gigaseal and achieve the whole-cell recording configuration.

  • Baseline & Positive Control: Record baseline tail currents using a standard voltage step protocol. Perfuse 100 nM E-4031 (a known hERG inhibitor) into a subset of wells; a >80% reduction in tail current validates the assay's sensitivity.

  • Compound Perfusion: Perfuse the naphthyridinone HCl salt in escalating doses (e.g., 0.1 μM to 30 μM). Crucial Step: Extract a 10 μL aliquot of the perfusion buffer post-assay and run it through LC-MS/MS to confirm the drug remained in solution.

  • Data Acquisition: Measure the peak tail current amplitude at each concentration.

  • Analysis: Calculate the IC50 using a 4-parameter logistic fit of the dose-response curve.

G Step1 1. Compound Preparation (Dissolve in DMSO, dilute in buffer) Step4 4. Compound Application (Perfusion of HCl vs Free Base) Step1->Step4 Step2 2. Cell Preparation (CHO-K1 expressing hERG) Step3 3. Automated Patch-Clamp (Establish whole-cell configuration) Step2->Step3 Step3->Step4 Step5 5. Data Acquisition (Measure tail current inhibition) Step4->Step5 Step6 6. IC50 Calculation (Dose-response curve fitting) Step5->Step6

Self-validating workflow for automated hERG patch-clamp electrophysiology.

References

  • Title: In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Source: Antimicrobial Agents and Chemotherapy, 2016; 60(8): 4830–4839. URL: [Link]

  • Title: Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. Source: PLOS One, 2020; 15(2): e0228509. URL: [Link]

Sources

Elemental analysis standards for 2H-[2,7]Naphthyridin-1-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Elemental Analysis Standards and Methodologies for 2H-[2,7]Naphthyridin-1-one HCl

Introduction

2H-[2,7]Naphthyridin-1-one (CAS 67988-50-5) is a critical bicyclic nitrogen-containing heterocycle utilized as a foundational building block in pharmaceutical synthesis[1][2]. When isolated or formulated as a hydrochloride (HCl) salt, rigorous elemental analysis is paramount. As a Senior Application Scientist, I approach the characterization of 2H-[2,7]Naphthyridin-1-one HCl not merely as a routine check, but as a multi-tiered validation system. We must confirm the organic framework (C, H, N, O), verify the exact salt stoichiometry (Cl), and guarantee the absence of toxic elemental impurities (e.g., residual heavy metal catalysts) in accordance with global regulatory standards.

This guide objectively compares legacy analytical techniques against modern instrumental methodologies, providing field-proven protocols to ensure absolute scientific integrity and regulatory compliance.

Comparative Analysis of Analytical Modalities

To fully characterize 2H-[2,7]Naphthyridin-1-one HCl (Theoretical MW: 182.61 g/mol ; Composition: C 52.62%, H 3.86%, N 15.34%, O 8.76%, Cl 19 .41%), laboratories must transition from historical wet-chemistry methods to high-precision instrumental techniques.

Organic Framework (C, H, N, O)
  • Legacy Alternative (Pregl-Dumas Method): Manual combustion techniques are highly dependent on operator skill, require large sample sizes, and often struggle to fully combust stable aromatic heterocycles like naphthyridines.

  • Modern Standard (Automated CHNS/O Analyzers): Utilizes flash combustion (up to 1800°C) coupled with gas chromatography (GC) and thermal conductivity detection (TCD). This ensures complete mineralization of the robust naphthyridine ring, offering superior accuracy with sub-milligram sample requirements.

Salt Stoichiometry (Chloride Quantification)
  • Legacy Alternative (Argentometric Titration): Mohr or Volhard titrations are susceptible to subjective visual endpoint determination and interferences from other halogens or nitrogenous byproducts.

  • Modern Standard (Ion Chromatography - IC): IC with suppressed conductivity isolates the chloride ion chromatographically. This prevents matrix interference from the naphthyridinone core and provides high-fidelity stoichiometric confirmation of the 1:1 base-to-acid ratio.

Trace Elemental Impurities
  • Legacy Alternative (USP <231> Heavy Metals): The historic colorimetric sulfide precipitation test was withdrawn because it lacked specificity, failed to detect soluble sulfide salts, and was prone to volatile element loss during the 600°C ashing phase[3][4].

  • Modern Standard (USP <232>/<233> & ICH Q3D via ICP-MS): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides specific, quantitative determination of individual elemental impurities down to parts-per-trillion (ppt) levels[3][5]. It is the only reliable method to assess Permitted Daily Exposure (PDE) limits for Class 1 (As, Cd, Hg, Pb) and Class 2A/2B elements[6].

Performance Comparison Data

Analytical TargetModern TechniqueLegacy AlternativeAccuracy / RecoveryLimit of Detection (LOD)Sample Size Required
C, H, N, O Automated CHNS/OManual Combustion± 0.3% absolute0.01%1 – 3 mg
Chloride (Cl⁻) Ion ChromatographyArgentometric Titration98% – 102%< 0.1 ppm5 – 10 mg
Trace Metals ICP-MS (USP <233>)Colorimetric (USP <231>)50% – 150% of J-value< 0.001 ppm (1 ppb)50 – 100 mg

Analytical Workflow Visualization

G Start 2H-[2,7]Naphthyridin-1-one HCl Org Organic Framework (C, H, N, O) Start->Org Salt Salt Stoichiometry (Chloride) Start->Salt Trace Trace Impurities (ICH Q3D / USP <232>) Start->Trace CHNS Automated CHNS/O Combustion Analyzer Org->CHNS High Temp Oxidation IC Ion Chromatography (IC) Suppressed Conductivity Salt->IC Aqueous Extraction ICP ICP-MS with Microwave Digestion Trace->ICP Acid Digestion Val1 Empirical Formula Confirmation CHNS->Val1 Val2 1:1 Molar Ratio Verification IC->Val2 Val3 Regulatory Compliance (PDE Limits) ICP->Val3

Analytical workflow for the comprehensive elemental characterization of 2H-[2,7]Naphthyridin-1-one HCl.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed with built-in causality and validation steps.

Protocol 1: Trace Elemental Impurity Profiling via ICP-MS (USP <233>)

Causality: 2H-[2,7]Naphthyridin-1-one HCl is a stable aromatic compound that requires aggressive oxidizing conditions to mineralize. We utilize closed-vessel microwave digestion because open-vessel heating leads to the volatilization and loss of critical target elements like Mercury (Hg), Osmium (Os), and Ruthenium (Ru)[5][7]. Furthermore, adding a small amount of HCl to the HNO₃ matrix stabilizes elements like Ag, Sb, and Sn in solution, preventing premature precipitation[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of 2H-[2,7]Naphthyridin-1-one HCl into a pre-cleaned, trace-metal-free fluoropolymer microwave digestion vessel.

  • Acid Addition: Add 4.0 mL of concentrated ultra-pure Nitric Acid (HNO₃) and 1.0 mL of concentrated ultra-pure Hydrochloric Acid (HCl)[7]. Allow the mixture to pre-react unsealed for 10 minutes to vent initial nitrogen oxide gases.

  • Microwave Digestion: Seal the vessels. Run a temperature-controlled microwave program: Ramp to 200°C over 15 minutes, and hold at 200°C for 15 minutes to ensure complete destruction of the organic naphthyridine matrix.

  • Dilution & Internal Standardization: Cool the vessels to room temperature. Transfer the digestate quantitatively to a 50 mL volumetric flask and dilute to volume with ultrapure water (18.2 MΩ·cm). Spike the solution with an internal standard mix (e.g., ⁴⁵Sc, ⁷²Ge, ¹¹⁵In, ²⁰⁹Bi) to dynamically correct for matrix effects and plasma fluctuations during analysis.

  • Instrumental Analysis: Analyze via ICP-MS. As per USP <233> validation requirements, run spiked test samples at 50%, 100%, and 150% of the target limit (J-value) to confirm spike recoveries fall within the acceptable 70%–150% range[5][7].

Protocol 2: Chloride Stoichiometry via Ion Chromatography

Causality: To confirm the exact 1:1 molar ratio of the HCl salt, we must isolate the chloride measurement from the nitrogen-rich organic base. Suppressed conductivity is used because it chemically neutralizes the highly conductive mobile phase before it reaches the detector, drastically lowering background noise and improving the signal-to-noise ratio for the chloride ion.

Step-by-Step Methodology:

  • Extraction: Weigh 10.0 mg of the sample into a 100 mL volumetric flask. Dissolve in the mobile phase (e.g., 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃). Sonicate for 10 minutes to ensure complete dissociation of the hydrochloride salt.

  • Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter. Reasoning: This removes any undissolved free-base particulates that could foul the analytical column.

  • Separation: Inject 25 µL of the filtrate onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS19) operating at a flow rate of 1.0 mL/min.

  • Detection & Quantification: Route the eluent through an anion suppressor module into a conductivity detector. Quantify the chloride peak area against a 5-point linear calibration curve (1 to 20 ppm) prepared from NIST-traceable chloride standards. Calculate the mass fraction to verify it aligns with the theoretical 19.41% Cl content.

References

  • Synblock. "CAS 67988-50-5 | 2,7-Naphthyridin-1(2H)-one - Synblock." synblock.com.
  • US Pharmacopeia (USP). "〈233〉 ELEMENTAL IMPURITIES—PROCEDURES." usp.org.
  • Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution." agilent.com.
  • West Pharmaceutical Services. "Elemental Impurities and the Corresponding Regulations." westpharma.com.
  • SCP Science. "USP232/ICH Q3D STANDARDS." scpscience.com.
  • HPCi Media. "Elemental Impurity Analysis in Pharmaceuticals." hpcimedia.com.

Sources

Benchmarking 2,7-Naphthyridine Synthesis: Commercial Standards vs. Next-Gen Cascades

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for isoquinolines and manifesting potent activity in MASTL, MET, and PDE5 inhibition. However, unlike its 1,5- and 1,8-isomers, the 2,7-isomer presents unique synthetic challenges due to the meta-disposition of the nitrogen atoms, which disfavors classical Skraup or Friedländer cyclizations.

This guide benchmarks the Current Commercial Standard (Nucleophilic Substitution/Cyclization) against an emerging Advanced Method (DMAP-Promoted Domino Annulation) . While the standard route offers reliability and commercial availability of precursors, the advanced method demonstrates superior atom economy, step efficiency, and stereochemical control, marking a shift toward convergent synthesis in drug discovery workflows.

The Challenge: Why 2,7-Naphthyridine?

Synthesizing 2,7-naphthyridine is historically non-trivial. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution difficult, while the specific nitrogen arrangement precludes many common parallel synthesis methods used for other naphthyridines.

  • Structural Role: Key scaffold in Lophocladine alkaloids (cytotoxic agents) and novel kinase inhibitors (MASTL, c-Kit).

  • Primary Hurdle: Achieving regioselectivity during the second ring closure without harsh conditions that degrade functional groups.

Method A: The Commercial Standard (Benchmark)

Route: Nucleophilic Substitution & Cyclization from 4-Chloronicotinic Acid

This pathway represents the "workhorse" method currently prevalent in scale-up environments, particularly for synthesizing 2,7-naphthyridin-1-ones (e.g., Lophocladine precursors). It relies on linear, stepwise construction.

Mechanism & Logic

The synthesis hinges on the reactivity of 4-chloronicotinic acid.[1] A carbanion generated from an arylacetonitrile displaces the chlorine atom (SNAr), introducing the carbons required for the second ring. Subsequent reduction of the nitrile triggers an intramolecular lactamization to form the bicyclic core.

Experimental Protocol (Step-by-Step)

Precursors: 4-Chloronicotinic acid, Phenylacetonitrile.[1]

  • Nucleophilic Substitution (SNAr):

    • Setup: In a flame-dried flask under Ar, dissolve phenylacetonitrile (1.1 equiv) in dry THF. Cool to -78°C.

    • Reagent: Add LiHMDS (2.2 equiv) dropwise to generate the carbanion. Stir for 30 min.

    • Addition: Cannulate a solution of 4-chloronicotinic acid (1.0 equiv) (pre-treated with 1 equiv base to form the carboxylate) into the reaction mixture.

    • Reaction: Warm to RT and reflux for 4–6 hours.

    • Workup: Quench with saturated NH4Cl.[2] Extract with EtOAc.[2][3] Purify via flash chromatography.

    • Checkpoint: Monitor disappearance of starting material via LC-MS.

  • Nitrile Reduction & Lactamization:

    • Reagent: Dissolve the intermediate in EtOH/AcOH. Add Raney Nickel (catalytic) or use Hydrogenation (H2, Pd/C).

    • Process: The reduction of the nitrile (-CN) to the primary amine (-CH2NH2) is immediately followed by intramolecular attack on the pendant carboxylic acid/ester to close the ring.

    • Isolation: Filter catalyst, concentrate, and recrystallize from MeOH.

  • Dehydrogenation (Aromatization):

    • Reagent: Treat the dihydro-intermediate with MnO2 or DDQ in toluene at reflux to yield the fully aromatic 2,7-naphthyridin-1(2H)-one.

Performance Metrics
  • Overall Yield: ~40–50% (4 steps).

  • Scalability: High (Kg scale feasible).

  • Limitations: Linear sequence; harsh reducing conditions can affect sensitive functional groups; limited diversity in the initial substitution step.

Method B: The Challenger (Advanced)

Route: DMAP-Promoted [4+2]/[3+3] Domino Annulation

This method represents a paradigm shift towards step economy . It utilizes a cascade reaction sequence triggered by an organocatalyst (DMAP) to construct the fused system in a single operation from functionalized precursors.

Mechanism & Logic

The reaction utilizes o-acylamino-aryl Morita-Baylis-Hillman (MBH) carbonates and


-unsaturated imines. DMAP acts as a nucleophilic catalyst, generating an allylic ylide intermediate that undergoes a [4+2] annulation followed by a [3+3] rearrangement or elimination sequence. This "domino" process forms multiple bonds and the bicyclic core simultaneously.
Experimental Protocol (Step-by-Step)

Precursors: o-Acylamino-aryl MBH carbonate,


-tosyl imine (derived from chalcone).
  • Catalyst Loading:

    • Setup: Charge a reaction vial with the MBH carbonate (0.2 mmol) and the unsaturated imine (0.24 mmol).

    • Solvent: Add dry Dichloromethane (DCM) or Toluene (2.0 mL).

    • Catalyst: Add DMAP (4-Dimethylaminopyridine) (10–20 mol%).

  • Reaction:

    • Conditions: Stir at Room Temperature (25°C) under air (inert atmosphere not strictly required but recommended for consistency).

    • Duration: Reaction typically reaches completion in 1–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1) will show the formation of a highly fluorescent product spot.

  • Workup:

    • Purification: Direct concentration of the solvent followed by flash column chromatography (Silica gel, Petroleum ether/EtOAc).

    • Note: No aqueous workup is usually required, minimizing waste.

Performance Metrics
  • Overall Yield: >85% (One-pot).

  • Atom Economy: Excellent (Loss of only CO2/t-BuOH leaving groups).

  • Advantages: Mild conditions (RT), metal-free, high functional group tolerance, rapid library generation.

Comparative Analysis

The following table contrasts the two methodologies across critical drug development parameters.

FeatureMethod A: Commercial StandardMethod B: Advanced Domino Annulation
Reaction Type Linear Stepwise (SNAr

Red

Cycl)
Convergent Cascade ([4+2]/[3+3])
Step Count 3–4 Steps1 Step
Overall Yield 40–50%80–92%
Atom Economy Moderate (Reagents/Solvents per step)High (Catalytic, minimal waste)
Reagents LiHMDS, Raney Ni/Pd, MnO2DMAP (Catalytic), DCM
Conditions -78°C to Reflux (Harsh)Room Temperature (Mild)
Scalability Proven (Kg scale)Demonstrated (Gram scale), potentially scalable
Scope Best for 1-one derivativesFlexible for highly substituted cores

Visualizing the Pathways

Pathway A: Commercial Standard (Linear)

CommercialRoute cluster_0 Step 1: S_NAr cluster_1 Step 2: Cyclization Start 4-Chloronicotinic Acid + Phenylacetonitrile Inter1 Aryl-Pyridine Intermediate Start->Inter1 LiHMDS, -78°C (C-C Bond Formation) Inter2 Amino-Intermediate Inter1->Inter2 H2, Raney Ni (Nitrile Reduction) Product 2,7-Naphthyridin-1-one (Scaffold) Inter2->Product Intramolecular Lactamization

Caption: The linear progression of the commercial standard route, highlighting the critical reduction-cyclization sequence.

Pathway B: Advanced Domino Annulation (Convergent)

AdvancedRoute cluster_inputs cluster_cycle DMAP Catalytic Cycle Input1 MBH Carbonate Complex Allylic Ylide Intermediate Input1->Complex DMAP (10 mol%) Input2 Unsaturated Imine Input2->Complex Target Functionalized 2,7-Naphthyridine Complex->Target [4+2] / [3+3] Cascade Sequence

Caption: The convergent nature of the DMAP-promoted cascade, assembling the core in a single catalytic operation.

Conclusion & Recommendation

For process chemistry and large-scale manufacturing where supply chain stability of starting materials is paramount, Method A (Commercial Standard) remains the prudent choice despite its lower step economy. The precursors are commodity chemicals, and the reactions are robust against minor impurities.

However, for medicinal chemistry and library generation , Method B (Advanced Annulation) is superior. It allows for the rapid synthesis of diverse analogs under mild conditions, significantly accelerating Structure-Activity Relationship (SAR) cycles. The ability to generate complex substitution patterns in a single step makes it the preferred route for modern drug discovery campaigns targeting MASTL or MET kinases.

References

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry, 2007. Link

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 2005.[4] Link

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024. Link

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 2019. Link

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines. Molecules, 2024. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-[2,7]Naphthyridin-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2H-[2,7]Naphthyridin-1-one hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.